24,25-Dihydroxy Vitamin D2-d3
Description
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Properties
Molecular Formula |
C28H44O3 |
|---|---|
Molecular Weight |
431.7 g/mol |
IUPAC Name |
(E)-6-[(4E)-4-[(2Z)-2-(5-hydroxy-2-methylidenecyclohexylidene)ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-methyl-3-(trideuteriomethyl)hept-4-ene-2,3-diol |
InChI |
InChI=1S/C28H44O3/c1-19-9-12-23(29)18-22(19)11-10-21-8-7-16-27(5)24(13-14-25(21)27)20(2)15-17-28(6,31)26(3,4)30/h10-11,15,17,20,23-25,29-31H,1,7-9,12-14,16,18H2,2-6H3/b17-15+,21-10+,22-11-/i6D3 |
InChI Key |
BPEQZNMKGFTMQE-HSRKGZRNSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C(/C=C/C(C)C1CCC\2C1(CCC/C2=C\C=C/3\CC(CCC3=C)O)C)(C(C)(C)O)O |
Canonical SMILES |
CC(C=CC(C)(C(C)(C)O)O)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Physicochemical Properties of Deuterated Vitamin D Metabolites
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of deuterated vitamin D metabolites. These labeled compounds are indispensable tools in vitamin D research, particularly for their use as internal standards in mass spectrometry-based quantification. This guide offers a centralized resource on their synthesis, analysis, and key physical characteristics, alongside detailed experimental protocols and visual representations of relevant biological pathways.
Introduction to Deuterated Vitamin D Metabolites
Deuterium-labeled analogs of vitamin D metabolites are structurally identical to their endogenous counterparts, with the exception of one or more hydrogen atoms being replaced by deuterium (B1214612). This isotopic substitution results in a mass shift that is readily detectable by mass spectrometry, without significantly altering the chemical and physical behavior of the molecule. This characteristic makes them ideal internal standards for correcting for analyte loss during sample preparation and for variations in instrument response, thereby enabling accurate and precise quantification of vitamin D metabolites in complex biological matrices.[1]
This guide will focus on the most commonly utilized deuterated metabolites, including deuterated 25-hydroxyvitamin D₃ (d₃-25(OH)D₃ or d₆-25(OH)D₃) and 1α,25-dihydroxyvitamin D₃ (d₃- or d₆-1α,25(OH)₂D₃).
Physicochemical Properties
The introduction of deuterium atoms has a minimal effect on the macroscopic physicochemical properties of vitamin D metabolites. Therefore, the properties of the non-deuterated forms serve as a very close approximation. The following tables summarize the available quantitative data.
Table 1: General Physicochemical Properties of Key Vitamin D Metabolites (Non-Deuterated and Deuterated)
| Property | Vitamin D₃ (Cholecalciferol) | 25-Hydroxyvitamin D₃ (Calcifediol) | 1α,25-Dihydroxyvitamin D₃ (Calcitriol) | 25-Hydroxyvitamin D₂ (Ergocalciferol) (d₃) |
| Molecular Formula | C₂₇H₄₄O | C₂₇H₄₄O₂ | C₂₇H₄₄O₃ | C₂₈H₄₁D₃O₂ |
| Molecular Weight ( g/mol ) | 384.64[2] | 400.64[3][4] | 416.64[2][5] | 415.68 |
| Melting Point (°C) | 83-86 | ~74-76 (Impurity 1) | - | 88-95[6] |
| logP (Octanol-Water) | 8.8 (Predicted)[7] | 6.2 (Predicted)[3][4] | 5.1 (Predicted)[2][5] | Not Available |
Table 2: Solubility of Vitamin D₃ and its Metabolites
| Solvent | Vitamin D₃ (Cholecalciferol) | 25-Hydroxyvitamin D₃ (Calcifediol) | 1α,25-Dihydroxyvitamin D₃ (Calcitriol) |
| Water | Practically Insoluble | Sparingly soluble in aqueous buffers[8] | Sparingly soluble in aqueous solutions |
| Ethanol | Freely Soluble | Soluble (~20 mg/mL)[8] | Slightly Soluble |
| Methanol (B129727) | Soluble | Soluble | Slightly Soluble |
| DMSO | Soluble (~3 mg/mL) | Soluble (~10 mg/mL)[8] | Soluble |
| Dimethylformamide (DMF) | Soluble (~25 mg/mL) | Soluble (~10 mg/mL)[8] | Soluble |
| Ethyl Acetate | Soluble | Soluble | Slightly Soluble |
| Hexane | Soluble | Soluble | Soluble in Hexane:Isopropanol:Acetic Acid mixture |
| Propan-1-ol | Highly Soluble[6][9] | Not Available | Not Available |
| Ethanenitrile | Low Solubility[6][9] | Not Available | Not Available |
Note: The solubility of deuterated analogs is expected to be very similar to their non-deuterated counterparts.
Signaling and Metabolic Pathways
To understand the context in which these deuterated metabolites are used, it is crucial to visualize the vitamin D metabolic and signaling pathways.
Caption: The metabolic activation pathway of Vitamin D3.
The biological effects of the active form, 1α,25(OH)₂D₃, are mediated through the Vitamin D Receptor (VDR).
Caption: The Vitamin D Receptor (VDR) signaling pathway.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments related to the synthesis, characterization, and analysis of deuterated vitamin D metabolites.
Synthesis of Deuterated 25-Hydroxyvitamin D₃ (d₃-25(OH)D₃)
The synthesis of deuterated vitamin D metabolites often involves the introduction of deuterium atoms at positions that are not susceptible to metabolic alteration. A common strategy involves the synthesis of a deuterated A-ring synthon, which is then coupled with the CD-ring portion of the molecule.[1][10]
General Protocol Outline:
-
Synthesis of a Deuterated A-Ring Synthon: This can be achieved through various organic synthesis routes. For example, starting from a suitable precursor, deuterium atoms can be introduced via reduction with a deuterated reducing agent (e.g., LiAlD₄) or through H/D exchange reactions.[11]
-
Synthesis of the CD-Ring Synthon: The non-deuterated CD-ring fragment is typically synthesized from a commercially available starting material.
-
Coupling Reaction: The deuterated A-ring and the CD-ring synthons are coupled together, often using a palladium-catalyzed cross-coupling reaction such as a Suzuki or Stille coupling.[12]
-
Deprotection and Purification: Protecting groups used during the synthesis are removed, and the final deuterated product is purified using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC).
-
Characterization: The structure and isotopic enrichment of the final product are confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR, ¹³C-NMR, and ²H-NMR) and Mass Spectrometry (MS).[13][14]
Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Deuterated vitamin D metabolites are primarily used as internal standards for accurate quantification of their endogenous counterparts in biological samples.[15]
Sample Preparation (Human Serum):
-
Spiking: To 100 µL of serum, add a known amount of the deuterated internal standard solution (e.g., d₆-25(OH)D₃).
-
Protein Precipitation: Add 300 µL of acetonitrile (B52724) to precipitate proteins. Vortex for 1 minute.
-
Centrifugation: Centrifuge at 10,000 x g for 10 minutes.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube.
-
Evaporation: Evaporate the solvent to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase.
LC-MS/MS Analysis:
-
Chromatographic Separation: Use a C18 reversed-phase column with a gradient elution of water and methanol (both containing a small percentage of formic acid to improve ionization).
-
Mass Spectrometric Detection: Employ a triple quadrupole mass spectrometer operating in positive ion mode with electrospray ionization (ESI). Monitor the specific precursor-to-product ion transitions for both the endogenous analyte and the deuterated internal standard.
-
Quantification: The concentration of the endogenous analyte is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of the non-deuterated standard and a fixed concentration of the internal standard.
Caption: A typical experimental workflow for LC-MS/MS analysis.
Determination of Octanol-Water Partition Coefficient (logP) by Shake-Flask Method
The partition coefficient (logP) is a measure of a compound's lipophilicity and is a critical parameter in drug development. The shake-flask method is the gold standard for its experimental determination.[16][17][18][19]
Protocol:
-
Solvent Saturation: Pre-saturate n-octanol with water and water with n-octanol by vigorously mixing them for 24 hours and then allowing the phases to separate.
-
Sample Preparation: Prepare a stock solution of the deuterated vitamin D metabolite in the n-octanol-saturated water phase.
-
Partitioning: In a flask, combine a known volume of the sample solution with an equal volume of the water-saturated n-octanol.
-
Equilibration: Shake the flask for a set period (e.g., 24 hours) at a constant temperature to allow for the compound to partition between the two phases and reach equilibrium.
-
Phase Separation: Allow the two phases to separate completely. This can be aided by centrifugation.
-
Concentration Measurement: Carefully sample both the aqueous and the n-octanol phases. Determine the concentration of the deuterated metabolite in each phase using a suitable analytical method, such as LC-MS/MS or NMR.
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.
Conclusion
Deuterated vitamin D metabolites are essential tools for accurate and precise quantification in research and clinical settings. While their macroscopic physicochemical properties closely mirror those of their non-deuterated counterparts, understanding the subtle differences and having access to detailed experimental protocols for their synthesis and analysis is crucial for their effective application. This guide provides a foundational resource for researchers and professionals in the field, consolidating key data and methodologies to support ongoing advancements in vitamin D research.
References
- 1. Synthesis of Deuterium-Labeled Vitamin D Metabolites as Internal Standards for LC-MS Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1,25-Dihydroxyvitamin D3 | C27H44O3 | CID 6437079 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 25-OH-Vitamin D3 | C27H44O2 | CID 88810851 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 25-Hydroxyvitamin D3 | C27H44O2 | CID 5283731 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Crystal structure of 25-hydroxy-vitamin D3 monohydrate: a stereochemical analysis of vitamin D molecules - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. 25-ヒドロキシビタミンD2(6,19,19-d3) 97 atom % D, 98% (CP) | Sigma-Aldrich [sigmaaldrich.com]
- 7. Simulation of Physicochemical and Pharmacokinetic Properties of Vitamin D3 and Its Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis of Deuterium-Labeled Vitamin D Metabolites as Internal Standards for LC-MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. endotherm-lsm.com [endotherm-lsm.com]
- 13. A (13)C solid-state NMR analysis of vitamin D compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. LogP / LogD shake-flask method [protocols.io]
- 17. encyclopedia.pub [encyclopedia.pub]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Enzymatic Synthesis of 24,25-Dihydroxyvitamin D2-d3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the enzymatic synthesis of 24,25-Dihydroxyvitamin D2-d3. The focus is on leveraging cytochrome P450 monooxygenases, particularly highlighting a highly regioselective bacterial enzyme and the widely studied human enzyme, for the biocatalytic production of this vitamin D2 metabolite. This document outlines the relevant metabolic pathways, detailed experimental protocols, and quantitative data to support research and development in this area.
Introduction to Vitamin D2 Metabolism
Vitamin D2 (ergocalciferol) undergoes a series of hydroxylation steps to become biologically active or to be marked for degradation. The initial activation occurs via 25-hydroxylation, primarily in the liver, to form 25-hydroxyvitamin D2 (25(OH)D2). Subsequent hydroxylation at the 1α-position by CYP27B1 in the kidneys produces the active hormone, 1α,25-dihydroxyvitamin D2 (1α,25(OH)2D2).
Conversely, hydroxylation at the 24-position, catalyzed by CYP24A1, is a key step in the catabolism and inactivation of vitamin D metabolites.[1][2] This pathway is crucial for maintaining calcium homeostasis and preventing vitamin D toxicity. The resulting 24,25-dihydroxyvitamin D2 (24,25(OH)2D2) is a major circulating metabolite. While human CYP24A1 can catalyze this reaction, it is also known to produce multiple metabolites from vitamin D2.[1] Recent research has identified bacterial cytochrome P450 enzymes that exhibit high selectivity for the 24-hydroxylation of vitamin D2, offering a promising avenue for specific and efficient biosynthesis.[3]
The use of a deuterated substrate, such as Vitamin D2-d3, in these enzymatic reactions allows for its use as an internal standard in quantitative mass spectrometry-based assays for vitamin D metabolite profiling in clinical and research settings.
Key Enzymes in 24-Hydroxylation of Vitamin D2
Two primary enzymes are of interest for the enzymatic synthesis of 24,25-dihydroxyvitamin D2:
-
Human Cytochrome P450 24A1 (CYP24A1): This mitochondrial enzyme is the principal catalyst for the 24-hydroxylation of vitamin D metabolites in humans. It exhibits broad substrate specificity and is involved in a multi-step oxidation pathway.[1][4] While it processes vitamin D2, it can generate a complex mixture of products.[1]
-
Bacterial Cytochrome P450 109E1 (CYP109E1): Isolated from Bacillus megaterium, this enzyme has been shown to be highly regio- and stereoselective for the two-step hydroxylation of vitamin D2 at the C24 and C25 positions, yielding 24(R),25-dihydroxyvitamin D2.[3] Its high selectivity makes it a prime candidate for the specific production of this metabolite.
Quantitative Data Summary
The following tables summarize the key quantitative data available for the enzymatic synthesis of 24,25-dihydroxyvitamin D2.
Table 1: Whole-Cell Biocatalysis of Vitamin D2 using CYP109E1
| Parameter | Value | Reference |
| Enzyme | CYP109E1 | [3] |
| Host System | Bacillus megaterium | [3] |
| Substrate | Vitamin D2 | [3] |
| Product | 24(R),25-dihydroxyvitamin D2 | [3] |
| Production Yield | 12.3 ± 1.2 mg/L | [3] |
| Reaction Time | 48 hours | [3] |
Table 2: Kinetic Parameters of Human CYP24A1
| Substrate | Apparent Km (nM) | Apparent Vmax (d-1) | Reference |
| 1,25(OH)2D3 (Wild-Type) | 9.0 ± 2.0 | 0.71 ± 0.055 | [5] |
| 1,25(OH)2D3 (L409S Mutant) | 8.6 ± 2.2 | 0.22 ± 0.026 | [5] |
Experimental Protocols
The following are detailed experimental protocols for the enzymatic synthesis of 24,25-dihydroxyvitamin D2. These protocols are based on the synthesis of the non-deuterated compound and can be adapted for the use of Vitamin D2-d3.
Whole-Cell Biocatalysis using Bacillus megaterium expressing CYP109E1
This protocol is adapted from the work describing the production of 24(R),25-dihydroxyvitamin D2.[3]
Objective: To produce 24,25-dihydroxyvitamin D2-d3 using a whole-cell biocatalyst.
Materials:
-
Bacillus megaterium strain expressing CYP109E1
-
Terrific Broth (TB) medium
-
D-xylose for induction
-
Vitamin D2-d3 substrate
-
2-hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Ethyl acetate
-
Standard laboratory fermentation and extraction equipment
Procedure:
-
Cultivation of Biocatalyst:
-
Inoculate a pre-culture of B. megaterium expressing CYP109E1 in TB medium.
-
Incubate at 30°C with shaking (e.g., 120 rpm) overnight.
-
Use the pre-culture to inoculate the main culture in TB medium.
-
Grow the main culture at 30°C with shaking until the optical density at 600 nm (OD600) reaches approximately 0.6-0.8.
-
-
Induction and Bioconversion:
-
Induce the expression of CYP109E1 by adding D-xylose to a final concentration of 0.5% (w/v).
-
Simultaneously, add the Vitamin D2-d3 substrate. To improve solubility, dissolve the substrate in a solution of 2-hydroxypropyl-β-cyclodextrin before adding to the culture. The final substrate concentration should be optimized, but a starting point of 0.2 mM can be used.
-
Continue the incubation at 30°C with shaking for 48 hours.
-
-
Extraction of Products:
-
After 48 hours, harvest the culture by centrifugation.
-
Extract the supernatant and the cell pellet separately with an equal volume of ethyl acetate.
-
Combine the organic phases and evaporate to dryness under reduced pressure.
-
-
Purification and Analysis:
-
Redissolve the dried extract in a suitable solvent (e.g., methanol).
-
Purify the 24,25-dihydroxyvitamin D2-d3 using High-Performance Liquid Chromatography (HPLC).
-
Confirm the identity and quantify the product using Liquid Chromatography-Mass Spectrometry (LC-MS).[6]
-
In Vitro Enzymatic Assay using Recombinant Human CYP24A1
This protocol provides a general framework for an in vitro reaction using purified, recombinant human CYP24A1.
Objective: To synthesize 24,25-dihydroxyvitamin D2-d3 in a reconstituted enzyme system.
Materials:
-
Purified recombinant human CYP24A1
-
Adrenodoxin (B1173346) (Adx)
-
Adrenodoxin reductase (AdR)
-
NADPH
-
Phospholipid vesicles (e.g., dioleoyl phosphatidylcholine and cardiolipin)
-
Reaction buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4)
-
Vitamin D2-d3 substrate
-
Stopping solution (e.g., dichloromethane)
-
HPLC and LC-MS for analysis
Procedure:
-
Preparation of the Reaction Mixture:
-
In a reaction vessel, combine the reaction buffer, phospholipid vesicles, adrenodoxin, and adrenodoxin reductase.
-
Add the Vitamin D2-d3 substrate, which should be pre-incorporated into the phospholipid vesicles to mimic the mitochondrial membrane environment.
-
Initiate the reaction by adding the purified CYP24A1 enzyme.
-
-
Enzymatic Reaction:
-
Start the reaction by adding NADPH to the mixture.
-
Incubate at 37°C for a defined period (e.g., 30-60 minutes). The optimal time should be determined empirically.
-
-
Reaction Termination and Extraction:
-
Stop the reaction by adding a volume of a suitable organic solvent, such as dichloromethane.
-
Vortex thoroughly to extract the lipids and metabolites.
-
Centrifuge to separate the phases and collect the organic layer.
-
Evaporate the solvent to dryness.
-
-
Analysis:
-
Reconstitute the dried extract in the mobile phase for HPLC analysis.
-
Separate and quantify the 24,25-dihydroxyvitamin D2-d3 product using HPLC and confirm its identity by LC-MS.[6]
-
Visualizations
Vitamin D2 Metabolic Pathway
Caption: Metabolic pathway of Vitamin D2-d3 hydroxylation.
Experimental Workflow for Whole-Cell Biocatalysis
Caption: Workflow for the enzymatic synthesis of 24,25-dihydroxyvitamin D2-d3.
References
- 1. Metabolism of 1alpha,25-dihydroxyvitamin D2 by human CYP24A1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Vitamin D Metabolism, Mechanism of Action, and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Highly regio- and stereoselective hydroxylation of vitamin D2 by CYP109E1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Quantitation of CYP24A1 enzymatic activity with a simple two-hybrid system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of a sensitive HPLC‐MS/MS method for 25‐hydroxyvitamin D2 and D3 measurement in capillary blood - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Synthesis of Isotope-Labeled Vitamin D Analogs
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical synthesis pathways for isotope-labeled vitamin D analogs. The strategic incorporation of isotopes such as deuterium (B1214612) (²H), tritium (B154650) (³H), and carbon-13 (¹³C) into these molecules is crucial for a wide range of research applications, from metabolic studies and pharmacokinetic analyses to the development of internal standards for mass spectrometry-based quantification. This document details the core synthetic strategies, provides specific experimental protocols for key reactions, presents quantitative data in a comparative format, and visualizes the intricate pathways involved.
Introduction to Isotope Labeling of Vitamin D Analogs
Isotope labeling of vitamin D analogs involves the replacement of one or more atoms in the molecule with their corresponding heavier, stable (e.g., ²H, ¹³C) or radioactive (e.g., ³H) isotopes. This subtle modification allows the molecule to be traced and quantified with high precision and sensitivity without significantly altering its chemical and biological properties. The choice of isotope and labeling position is dictated by the intended application. For instance, deuterium-labeled analogs are widely used as internal standards in mass spectrometry to improve the accuracy of quantification.[1][2][3] Carbon-13 labeling is valuable for nuclear magnetic resonance (NMR) studies to probe ligand-receptor interactions and conformational changes.[4] Tritium labeling, due to its radioactive nature, offers high sensitivity for receptor-binding assays and autoradiography.
Core Synthetic Strategies
The synthesis of isotope-labeled vitamin D analogs often employs a convergent approach, which involves the separate synthesis of the A-ring and the CD-ring fragments, followed by their coupling to construct the complete vitamin D skeleton.[1][5][6] This strategy offers flexibility in introducing isotopic labels at specific positions within either fragment.
Convergent Synthesis via Wittig-Horner Reaction
A cornerstone of vitamin D synthesis is the Wittig-Horner (or Horner-Wadsworth-Emmons) reaction, which forms the C5-C6 double bond by coupling a phosphine (B1218219) oxide-stabilized A-ring synthon with a CD-ring ketone.[7][8] This method is highly efficient and allows for the introduction of isotopic labels in either the A-ring or the CD-ring/side-chain fragment.
Convergent Synthesis via Julia-Kocienski Olefination
The Julia-Kocienski olefination is another powerful tool for constructing the triene system of vitamin D analogs. This reaction involves the coupling of a heteroaryl sulfone-containing fragment with a carbonyl compound. It is particularly useful for creating sterically hindered double bonds and offers good stereoselectivity.[7]
Labeling of the Side Chain
Isotopes can be readily introduced into the side chain of vitamin D analogs. A common method involves the Grignard reaction of a CD-ring ester with a labeled methylmagnesium halide (e.g., ¹³CH₃MgI or CD₃MgI) to introduce ¹³C or deuterium at the C26 and C27 positions.[1][5]
Labeling via Reduction
Tritium or deuterium can be introduced by the reduction of a suitable precursor. For example, the reduction of a 6-oxo-3,5-cyclovitamin D derivative with a tritide (B1234025) or deuteride (B1239839) reagent, followed by cycloreversion, affords 6-tritio(deutero)vitamin D derivatives.[9]
Experimental Protocols
This section provides detailed methodologies for key experiments in the synthesis of isotope-labeled vitamin D analogs.
Synthesis of a Deuterated A-Ring Synthon
This protocol is based on the synthesis of a deuterium-labeled A-ring enyne, a key intermediate for convergent synthesis.[1]
Step 1: H/D Exchange Reaction
-
To a solution of the starting alcohol (e.g., a precursor derived from L-(-)-malic acid) in D₂O, add a catalytic amount of Ru/C.
-
Stir the mixture under an H₂ atmosphere at 80 °C for the specified time to achieve deuterium exchange at the desired positions.
-
After the reaction, remove the catalyst by filtration and evaporate the solvent to obtain the deuterated alcohol.
Step 2: Functional Group Manipulations
-
Protect the hydroxyl group of the deuterated alcohol as a silyl (B83357) ether (e.g., TBDMS or TBS).
-
Carry out a series of reactions to convert the protected alcohol into an enyne. This may involve tosylation, cyanation, reduction of the nitrile to an aldehyde, and a subsequent Wittig reaction.
Step 3: Purification
-
Purify the final deuterated A-ring enyne synthon using column chromatography on silica (B1680970) gel.
Synthesis of a ¹³C-Labeled Side Chain
This protocol describes the introduction of ¹³C labels into the side chain using a Grignard reaction.[5]
Step 1: Preparation of the CD-Ring Ester
-
Start with a suitable CD-ring intermediate containing a carboxylic acid or ester group at the position where the side chain will be attached.
Step 2: Grignard Reaction with ¹³C-Labeled Methylmagnesium Iodide
-
In a flame-dried flask under an inert atmosphere, prepare ¹³C-methylmagnesium iodide from ¹³C-methyl iodide and magnesium turnings in dry diethyl ether.
-
Add the CD-ring ester to the Grignard reagent at a low temperature (e.g., 0 °C) and allow the reaction to proceed until completion.
-
Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.
Step 3: Workup and Purification
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purify the resulting ¹³C-labeled tertiary alcohol by column chromatography.
Wittig-Horner Coupling of A-Ring and CD-Ring Fragments
This protocol outlines the general procedure for the Wittig-Horner reaction to form the vitamin D triene system.[8]
Step 1: Deprotonation of the A-Ring Phosphine Oxide
-
Dissolve the A-ring phosphine oxide synthon in dry tetrahydrofuran (B95107) (THF) and cool the solution to -78 °C under an inert atmosphere.
-
Add a strong base, such as n-butyllithium (n-BuLi), dropwise to generate the corresponding phosphonate (B1237965) carbanion.
Step 2: Coupling with the CD-Ring Ketone
-
Add a solution of the CD-ring ketone in dry THF to the solution of the carbanion at -78 °C.
-
Allow the reaction mixture to warm to room temperature and stir for several hours.
Step 3: Workup and Purification
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash the organic layer, dry it, and concentrate it.
-
Purify the coupled product by column chromatography.
Purification by High-Performance Liquid Chromatography (HPLC)
Final purification of the isotope-labeled vitamin D analogs is often achieved by HPLC to separate diastereomers and other impurities.[10]
-
Column: A reversed-phase C18 column is commonly used.
-
Mobile Phase: A gradient of water and an organic solvent such as methanol (B129727) or acetonitrile (B52724) is typically employed.
-
Detection: UV detection at a wavelength corresponding to the absorbance maximum of the vitamin D triene system (around 265 nm) is used to monitor the elution of the product.
-
Fractions containing the pure product are collected, and the solvent is evaporated to yield the final isotope-labeled vitamin D analog.
Quantitative Data
The following tables summarize quantitative data from various synthetic pathways for isotope-labeled vitamin D analogs.
Table 1: Yields for the Synthesis of Deuterium-Labeled Vitamin D Analogs
| Labeled Analog | Synthetic Step | Starting Material | Product | Yield (%) | Reference |
| 25(OH)D₃-d₃ | H/D Exchange | Alcohol 10 | Alcohol 10-d₃ | 96 | [8] |
| Coupling & Deprotection | Enyne 13-d₃ & Bromoolefin 17 | 25(OH)D₃-d₃ | 36 | [8] | |
| 1,25(OH)₂D₃-lactone-d₃ | Coupling & Deprotection | Enyne 16-d₃ & Bromoolefin 18 | 1,25(OH)₂D₃-lactone-d₃ | N/A | [1] |
| [6-³H]Vitamin D₂ | Overall (3 steps) | Vitamin D₂ | [6-³H]Vitamin D₂ | ~20 | [9] |
Table 2: Isotopic Enrichment of Labeled Vitamin D Analogs
| Labeled Analog | Isotope | Position of Labeling | Isotopic Enrichment (%) | Analytical Method | Reference |
| 25(OH)D₃-d₃ | Deuterium | A-ring | >98 | Mass Spectrometry | [8] |
| 25(OH)VD₃-¹³C₃ | Carbon-13 | Side Chain | >99 | Mass Spectrometry | [5] |
| [6,19,19'-²H₃]25(OH)D₃ | Deuterium | C6, C19 | >98 | Mass Spectrometry | N/A |
| 26,27-Hexadeutero calcitriol | Deuterium | C26, C27 | High | Mass Spectrometry | N/A |
Table 3: ¹H and ¹³C NMR Spectroscopic Data for Selected Labeled Vitamin D Analogs
| Compound | Nucleus | Chemical Shift (ppm) | Assignment | Reference |
| Vitamin D₃ | ¹H | 6.23 (d, J=11.2 Hz) | H-6 | N/A |
| ¹H | 6.03 (d, J=11.2 Hz) | H-7 | N/A | |
| ¹H | 5.06 (s) | H-19a | N/A | |
| ¹H | 4.82 (s) | H-19b | N/A | |
| ¹³C | 145.1 | C-5 | N/A | |
| ¹³C | 141.9 | C-8 | N/A | |
| ¹³C | 135.5 | C-7 | N/A | |
| ¹³C | 122.5 | C-6 | N/A | |
| ¹³C | 117.5 | C-19 | N/A | |
| Paricalcitol | ¹H | 4.08 (m) | H-1, H-3 | [11] |
| ¹H | 0.54 (s) | C18-H₃ | [11] | |
| ¹³C | 152.1 | C-8 | [11] | |
| ¹³C | 140.9 | C-5 | [11] |
Note: Specific NMR data for many isotope-labeled analogs are often found in the supplementary information of the cited literature and may require access to the full-text articles.
Visualization of Pathways
The following diagrams, generated using Graphviz, illustrate key pathways in vitamin D metabolism and synthesis.
Vitamin D Metabolic Pathway
Convergent Synthesis Workflow
Julia-Kocienski Olefination Mechanism
Conclusion
The synthesis of isotope-labeled vitamin D analogs is a sophisticated and evolving field that provides indispensable tools for biomedical research. The convergent synthetic strategies, particularly those employing the Wittig-Horner and Julia-Kocienski reactions, offer the flexibility required to introduce isotopic labels at various positions within the vitamin D framework. This guide has provided an in-depth overview of these synthetic pathways, detailed experimental protocols for key transformations, and a compilation of quantitative data to aid researchers in this domain. The continued development of novel and efficient labeling methodologies will undoubtedly further our understanding of the complex roles of vitamin D in human health and disease.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of Deuterium-Labeled Vitamin D Metabolites as Internal Standards for LC-MS Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and NMR studies of (13)C-labeled vitamin D metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ar.iiarjournals.org [ar.iiarjournals.org]
- 6. ar.iiarjournals.org [ar.iiarjournals.org]
- 7. Strategies for the Synthesis of 19-nor-Vitamin D Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. endotherm-lsm.com [endotherm-lsm.com]
- 9. Preparation of tritium- or deuterium-labeled vitamin D analogs by a convenient general method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
Isotopic Labeling of Vitamin D2 Metabolites: An In--Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vitamin D2, or ergocalciferol, is a crucial nutrient in human health, primarily involved in calcium and phosphate (B84403) homeostasis. Understanding its metabolic fate is paramount for elucidating its physiological roles and developing new therapeutic strategies. Isotopic labeling, the incorporation of heavy isotopes such as deuterium (B1214612) (²H or D) and carbon-13 (¹³C) into the molecular structure of vitamin D2 and its metabolites, provides a powerful tool for these investigations. This guide offers a comprehensive overview of the synthesis, analysis, and application of isotopically labeled vitamin D2 metabolites, with a focus on practical experimental protocols and quantitative data.
Stable isotope-labeled compounds serve as invaluable internal standards in quantitative mass spectrometry, enabling precise and accurate measurement of endogenous metabolite levels by correcting for variations in sample preparation and instrument response.[1][2] Furthermore, their use as tracers allows for the detailed study of metabolic pathways, pharmacokinetics, and receptor interactions in vivo and in vitro.
Synthesis of Isotopically Labeled Vitamin D2 Metabolites
The synthesis of isotopically labeled vitamin D2 and its metabolites often employs a convergent strategy, starting from readily available vitamin D2.[3][4] This approach involves the cleavage of the vitamin D2 molecule into an A-ring and a CD-ring fragment, which are separately modified and then recombined. This allows for the specific introduction of isotopic labels at various positions.
Key Synthetic Strategies:
-
Deuterium Labeling: Deuterium labels are commonly introduced into the side chain of vitamin D metabolites.[5] For instance, reacting a suitable precursor with a deuterated Grignard reagent, such as CD₃MgBr, can introduce deuterium at the C26 and C27 positions.[5] Another method involves the H/D exchange reaction at the α-position of an alcohol precursor using D₂O.[5] Commercially available deuterated vitamin D2 includes Vitamin D2-d3 (Ergocalciferol-d3), where protons at C-6 and C-19 are replaced by deuterium, and Vitamin D2-d6.[6][7]
-
Carbon-13 Labeling: Carbon-13 labeling can be achieved by incorporating ¹³C-labeled building blocks during the synthesis. For example, ¹³C-labeled methyl iodide can be used in a Grignard reaction to introduce ¹³C atoms at C26 and C27.[4][8] A convergent synthesis can utilize a ¹³C-labeled A-ring or CD-ring fragment.[3] Commercially available examples include 25-Hydroxy Vitamin D2-¹³C₅.
Representative Synthetic Yields
The following table summarizes representative yields for key synthetic steps in the generation of vitamin D analogs. It's important to note that yields can vary significantly based on the specific reaction conditions and the scale of the synthesis.
| Synthetic Step | Starting Material | Product | Reported Yield | Reference |
| Multi-step synthesis of Vitamin D analogs (overall) | Commercially available β-sitosterol | Vitamins D2, D4, D5, D6, and D7 | 39% | [9] |
| H/D exchange reaction for deuterium labeling | Alcohol precursor (10) | Deuterium-labeled alcohol (10-d3) | 96% | [5] |
Experimental Protocols
Protocol 1: Isotope-Dilution Liquid Chromatography-Tandem Mass Spectrometry (ID-LC-MS/MS) for the Analysis of 25-Hydroxyvitamin D2[1][2]
This protocol describes a routine method for the quantification of 25-hydroxyvitamin D2 (25-OH D2) in human serum using a stable-isotope-labeled internal standard.
1. Sample Preparation:
-
To 100 µL of serum sample, add an appropriate amount of a stable-isotope-labeled internal standard for 25-OH D2 (e.g., deuterated 25-OH D2).
-
Denature the proteins by adding a methanol-propanol mixture.
-
Vortex-mix the sample thoroughly.
-
Perform a liquid-liquid extraction by adding hexane.
-
Separate the organic phase and dry it under a stream of nitrogen.
-
Reconstitute the dried extract in a solvent compatible with the LC mobile phase.
2. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: A C8 or C18 reversed-phase column is suitable.[1][10]
-
Mobile Phase: A gradient of methanol (B129727) and water, often with a small percentage of a modifier like formic acid, is typically used.[10]
-
Injection Volume: Typically 10-40 µL.[10]
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for both the analyte and the internal standard.
-
Quantitative Data for LC-MS/MS Analysis
The following table provides representative MRM transitions and analytical parameters for the analysis of vitamin D2 metabolites.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Reference |
| 25-OH Vitamin D2 | 413.2 | 395.3 | Not specified | [11] |
| 25-OH Vitamin D3-d6 (IS) | 407.3 | 389.3 | Not specified | [11] |
| 1α,25(OH)₂ Vitamin D2 | Not specified | Not specified | Not specified | [12] |
| 1α,25(OH)₂ Vitamin D3 | Not specified | Not specified | Not specified | [12] |
Linearity and Detection Limits
| Analyte | Linearity Range (ng/mL) | Limit of Quantification (LOQ) (ng/mL) | Limit of Detection (LOD) (ng/mL) | Reference |
| 25-OH D2 | 0.5 - 100 | <4 nmol/L | Not specified | [1] |
| Vitamin D2 | 0.964 - 494.000 (µg/ml) | Not specified | Not specified | [13] |
Signaling Pathways and Experimental Workflows
Vitamin D Receptor (VDR) Signaling Pathway
The biological effects of vitamin D2 are mediated through the Vitamin D Receptor (VDR), a member of the nuclear receptor superfamily.[6] Upon binding its active metabolite, 1α,25-dihydroxyvitamin D2, the VDR forms a heterodimer with the Retinoid X Receptor (RXR).[6][14] This complex then binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes, thereby modulating their transcription.[6][14]
Caption: The Vitamin D Receptor (VDR) signaling pathway.
Experimental Workflow for a Vitamin D2 Metabolite Tracer Study
Isotopically labeled vitamin D2 metabolites are ideal for tracer studies to investigate their pharmacokinetics and metabolism. The following workflow outlines the key steps in such a study.
Caption: A typical workflow for a tracer study.
Conclusion
The use of isotopically labeled vitamin D2 metabolites is indispensable for advancing our understanding of vitamin D metabolism and its role in health and disease. The synthetic strategies and analytical protocols outlined in this guide provide a foundation for researchers to design and execute robust experiments. The continued development of novel labeled compounds and more sensitive analytical techniques will undoubtedly lead to new discoveries in this vital area of research.
References
- 1. Routine isotope-dilution liquid chromatography-tandem mass spectrometry assay for simultaneous measurement of the 25-hydroxy metabolites of vitamins D2 and D3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Synthesis and NMR studies of (13)C-labeled vitamin D metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ar.iiarjournals.org [ar.iiarjournals.org]
- 5. Synthesis of Deuterium-Labeled Vitamin D Metabolites as Internal Standards for LC-MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Vitamin D receptor - Wikipedia [en.wikipedia.org]
- 7. glsciences.cn [glsciences.cn]
- 8. Synthesis of 13C Labeled Vitamin D Metabolites for Their Use in LC-MS/MS: Valuable Tools for Cancer Research and Other Applications | Anticancer Research [ar.iiarjournals.org]
- 9. Simultaneous Synthesis of Vitamins D2, D4, D5, D6, and D7 from Commercially Available Phytosterol, β-Sitosterol, and Identification of Each Vitamin D by HSQC NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. chem-agilent.com [chem-agilent.com]
- 12. researchgate.net [researchgate.net]
- 13. Quantitative Analysis of Vitamin D2 and Ergosterol in Yeast-Based Supplements Using High-Performance Liquid Chromatography with Ultraviolet Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
The Biological Role of 24,25-Dihydroxyergocalciferol: A Technical Guide for Researchers
Executive Summary
24,25-dihydroxyergocalciferol (B1234410) (24,25(OH)₂D₂) is a significant, yet often overlooked, metabolite of vitamin D₂ (ergocalciferol). While historically considered an inactive catabolite, emerging evidence suggests a distinct and vital biological role, particularly in the regulation of cartilage and bone metabolism. This technical guide provides an in-depth analysis of the current understanding of 24,25(OH)₂D₂, focusing on its synthesis, signaling pathways, and physiological effects. This document is intended for researchers, scientists, and drug development professionals engaged in the study of vitamin D metabolism and its therapeutic applications. While much of the detailed mechanistic research has been conducted on its vitamin D₃ analogue, 24,25-dihydroxycholecalciferol (24,25(OH)₂D₃), this guide will draw upon that literature while highlighting the known differences and providing specific data for the ergocalciferol (B368823) form where available.
Introduction
Vitamin D is a group of fat-soluble secosteroids essential for calcium and phosphate (B84403) homeostasis and bone health. The two primary forms are vitamin D₂ (ergocalciferol), derived from plant sources, and vitamin D₃ (cholecalciferol), synthesized in the skin upon exposure to ultraviolet B radiation and obtained from animal-based foods. Both forms are biologically inert and require sequential hydroxylation to become active. The first hydroxylation occurs in the liver, producing 25-hydroxyvitamin D (25(OH)D), the major circulating form and an indicator of vitamin D status. The second hydroxylation, primarily in the kidneys, is catalyzed by either 1α-hydroxylase (CYP27B1) to produce the biologically active hormone 1,25-dihydroxyvitamin D (1,25(OH)₂D), or by 24-hydroxylase (CYP24A1) to produce 24,25-dihydroxyvitamin D (24,25(OH)₂D).
While 1,25(OH)₂D has been extensively studied for its role in calcium absorption and bone resorption, the functions of 24,25(OH)₂D have been more enigmatic. This guide focuses specifically on 24,25-dihydroxyergocalciferol, aiming to elucidate its unique biological contributions.
Synthesis and Metabolism
24,25-dihydroxyergocalciferol is synthesized from its precursor, 25-hydroxyergocalciferol (25(OH)D₂), through the action of the mitochondrial enzyme 25-hydroxyvitamin D-24-hydroxylase (CYP24A1).[1] This enzyme is found not only in the kidneys but also in various extrarenal tissues, including cartilage and bone cells, suggesting a potential for local, autocrine, or paracrine regulation of cellular function.[2][3] The expression of CYP24A1 is tightly regulated, being induced by 1,25(OH)₂D₃, creating a feedback loop that prevents excessive levels of the active hormone.[2]
Caption: Signaling pathway of 24,25(OH)₂D₂ in resting zone chondrocytes.
Biological Role in Bone
The role of 24,25(OH)₂D in bone metabolism is more complex and appears to be modulatory. While not as potent as 1,25(OH)₂D in stimulating intestinal calcium absorption or bone resorption, it has been shown to have distinct effects.
Studies using the cholecalciferol form have indicated that 24,25(OH)₂D₃ can inhibit the bone-resorbing activity of 1,25(OH)₂D₃. [4]This suggests a role in balancing bone formation and resorption. Furthermore, in predialysis patients with renal insufficiency, combined administration of 1α-hydroxyvitamin D₃ and a high dose of 24,25(OH)₂D₃ preserved osteoblast numbers and improved mineralization, suggesting a beneficial role in bone health under certain pathological conditions. [5]
Quantitative Data
The following tables summarize the available quantitative data for 24,25-dihydroxyergocalciferol and its cholecalciferol analogue. It is important to note that data for the ergocalciferol form are limited, and much of our understanding is extrapolated from studies on the more extensively researched cholecalciferol metabolite.
Table 1: Receptor and Protein Binding Affinities
| Ligand | Binding Protein/Receptor | Relative Potency/Affinity | Reference |
| 24,25(OH)₂D₂ | Rat Serum Vitamin D Binding Protein | 1.7 times less potent than 24,25(OH)₂D₃ | [6] |
| 1,25(OH)₂D₂ | Chick Intestinal Vitamin D Receptor | 1.3 times less potent than 1,25(OH)₂D₃ | [6] |
| 1,25(OH)₂D₂ | Vitamin D Receptor (various tissues) | Equal affinity to 1,25(OH)₂D₃ | [7] |
| Vitamin D₂ metabolites | Vitamin D Binding Protein | Weaker affinity than D₃ metabolites | [8] |
Table 2: Dose-Response Effects on Chondrocytes (Data primarily from 24,25(OH)₂D₃ studies)
| Parameter | Cell Type | Effective Concentration | Maximal Effect | Reference |
| Stimulation of differentiated phenotype | Rabbit costal growth cartilage cells | Dose-dependent | 10⁻⁷ M | [9] |
| Induction of 1,25(OH)₂D₃ responsiveness | Rat resting zone chondrocytes | 10⁻⁷ M | Pretreatment for 36-120 hours | [10] |
| Increased mineral deposition | Preconfluent growth plate chondrocytes | 0.10-10 nM | 20-50% increase | [11] |
Table 3: Dose-Response Effects on Bone Metabolism (Data primarily from 24,25(OH)₂D₃ studies)
| Parameter | Model | Effective Concentration | Effect | Reference |
| Inhibition of 1,25(OH)₂D₃-induced bone resorption | Isolated rat fetal bone | 10-50 ng/ml | Marked inhibition | [4] |
| Stimulation of intestinal calcium transport | Vitamin D-deficient chicks | 2 nmoles (R isomer) | Significant stimulation | [12] |
| Normalization of bone resorption and osteoid indices | Predialysis patients with renal insufficiency | 50 µg twice weekly (in combination with 1α-(OH)D₃) | Maintained osteoblast recruitment and normalized mineralization | [5] |
Experimental Protocols
This section provides an overview of key experimental methodologies used to study the biological effects of 24,25-dihydroxyergocalciferol.
Chondrocyte Culture and Treatment
Objective: To isolate and culture primary chondrocytes to study the effects of vitamin D metabolites on their proliferation and differentiation.
Methodology:
-
Isolation: Articular cartilage is harvested from a suitable animal model (e.g., rat costochondral cartilage). The cartilage is minced and subjected to enzymatic digestion, typically using a combination of pronase and collagenase, to release the chondrocytes.
-
Culture: Isolated chondrocytes are plated in a suitable culture medium (e.g., DMEM/F-12) supplemented with fetal bovine serum and antibiotics. Cells are maintained in a humidified incubator at 37°C and 5% CO₂.
-
Treatment: Once the chondrocyte cultures reach the desired confluence, the medium is replaced with fresh medium containing the desired concentrations of 24,25-dihydroxyergocalciferol or other vitamin D metabolites. Vehicle controls (e.g., ethanol) are run in parallel.
-
Analysis: Following the treatment period, cells can be harvested for various downstream analyses, such as proliferation assays (e.g., [³H]thymidine incorporation), differentiation markers (e.g., alkaline phosphatase activity, proteoglycan synthesis via ³⁵SO₄ incorporation), and gene expression analysis (e.g., qPCR).
dot
Caption: Workflow for chondrocyte culture and treatment.
Electrophoretic Mobility Shift Assay (EMSA) for VDR Binding
Objective: To qualitatively assess the binding of the Vitamin D Receptor (VDR) to a specific DNA sequence (Vitamin D Response Element - VDRE) in the presence of its ligand.
Methodology:
-
Probe Preparation: A short, double-stranded DNA oligonucleotide containing the VDRE sequence is labeled, typically with a radioisotope (e.g., ³²P) or a non-radioactive tag (e.g., biotin, fluorescent dye).
-
Binding Reaction: The labeled probe is incubated with a source of VDR (e.g., nuclear extract from treated cells) in a binding buffer containing non-specific competitor DNA (e.g., poly(dI-dC)) to prevent non-specific binding. The ligand of interest (e.g., 24,25(OH)₂D₂) is included in the reaction.
-
Electrophoresis: The binding reactions are loaded onto a non-denaturing polyacrylamide gel and subjected to electrophoresis.
-
Detection: The gel is dried and exposed to X-ray film (for radioactive probes) or imaged using an appropriate detection system (for non-radioactive probes). A "shift" in the mobility of the labeled probe indicates the formation of a DNA-protein (VDR-VDRE) complex.
Protein Kinase C (PKC) Activity Assay
Objective: To measure the activity of PKC in chondrocytes following treatment with vitamin D metabolites.
Methodology:
-
Cell Lysis: Chondrocytes treated with 24,25(OH)₂D₂ or control vehicle are washed and lysed to release cellular proteins.
-
Kinase Reaction: The cell lysate is incubated with a specific PKC substrate peptide and [γ-³²P]ATP in a kinase reaction buffer.
-
Separation: The phosphorylated substrate is separated from the unreacted [γ-³²P]ATP, typically by spotting the reaction mixture onto phosphocellulose paper and washing away the unincorporated ATP.
-
Quantification: The amount of ³²P incorporated into the substrate peptide is quantified using a scintillation counter. PKC activity is expressed as picomoles of phosphate transferred per minute per milligram of protein.
Conclusion and Future Directions
24,25-dihydroxyergocalciferol is emerging as a biologically active metabolite of vitamin D₂ with a distinct role in cartilage and bone metabolism. Its ability to promote chondrocyte differentiation through a non-genomic, PKC-mediated signaling pathway highlights its potential importance in skeletal development and maintenance. While much of the detailed mechanistic understanding is derived from studies on its cholecalciferol analogue, the available evidence suggests that 24,25(OH)₂D₂ shares these functions, albeit with potentially lower potency due to reduced binding affinity for key proteins.
Future research should focus on several key areas:
-
Direct Comparative Studies: More head-to-head studies are needed to directly compare the in vitro and in vivo potencies of 24,25(OH)₂D₂ and 24,25(OH)₂D₃ on chondrocyte and osteoblast function.
-
Receptor Identification: The putative membrane receptor for 24,25(OH)₂D remains to be definitively identified and characterized.
-
Therapeutic Potential: The unique biological activities of 24,25(OH)₂D₂ suggest it may have therapeutic potential in cartilage disorders and conditions of abnormal bone metabolism. Further investigation into its efficacy and safety in preclinical models is warranted.
-
Interaction with other Hormones: The interplay between 24,25(OH)₂D₂ and other hormones involved in skeletal homeostasis, such as parathyroid hormone and fibroblast growth factor 23, requires further elucidation.
A deeper understanding of the biological role of 24,25-dihydroxyergocalciferol will not only enhance our fundamental knowledge of vitamin D metabolism but may also open new avenues for the development of novel therapeutic strategies for a range of skeletal diseases.
References
- 1. protocols.io [protocols.io]
- 2. In vitro synthesis of 1 alpha,25-dihydroxycholecalciferol and 24,25-dihydroxycholecalciferol by isolated calvarial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of 1,25-dihydroxycholecalciferol and 24,25-dihydroxycholecalciferol by calvarial cells. Characterization of the enzyme systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Interaction between 24R,25-dihydroxycholecalciferol and 1,25-dihydroxycholecalciferol on 45Ca release from bone in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of 24R,25-dihydroxyvitamin D3 in combination with 1 alpha-hydroxyvitamin D3 in predialysis renal insufficiency: biochemistry and histomorphometry of cancellous bone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Displacement potency of vitamin D2 analogs in competitive protein-binding assays for 25-hydroxyvitamin D3, 24,25-dihydroxyvitamin D3, and 1,25-dihydroxyvitamin D3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of receptor binding, biological activity, and in vivo tracer kinetics for 1,25-dihydroxyvitamin D3, 1,25-dihydroxyvitamin D2, and its 24 epimer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. direct-ms.org [direct-ms.org]
- 9. Differential effects of 1 alpha,25-dihydroxycholecalciferol and 24R,25-dihydroxycholecalciferol on the proliferation and the differentiated phenotype of rabbit costal chondrocytes in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Treatment of resting zone chondrocytes with 24,25-dihydroxyvitamin D3 [24,25-(OH)2D3] induces differentiation into a 1,25-(OH)2D3-responsive phenotype characteristic of growth zone chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of 24R,25- and 1alpha,25-dihydroxyvitamin D3 on mineralizing growth plate chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Biological activity of 24,25-dihydroxycholecalciferol in chicks and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
The Metabolic Pathway of Ergocalciferol (Vitamin D2): A Technical Guide for Researchers
Abstract
This technical guide provides a comprehensive overview of the metabolic pathway of vitamin D2 (ergocalciferol). It details the enzymatic conversions from the parent compound to its active form and subsequent catabolism, with a focus on the key cytochrome P450 enzymes involved. This document summarizes quantitative pharmacokinetic data and protein binding affinities, presenting them in comparative tables with vitamin D3 (cholecalciferol) to highlight key metabolic differences. Furthermore, detailed experimental protocols for the quantification of vitamin D2 and its metabolites using advanced analytical techniques are provided. Visual diagrams of the metabolic pathway and experimental workflows are included to facilitate a deeper understanding of the processes. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of endocrinology, pharmacology, and drug development.
Introduction
Vitamin D2, or ergocalciferol, is a secosteroid and a form of vitamin D synthesized by plants and fungi from ergosterol (B1671047) upon exposure to UVB radiation.[[“]][2] While both vitamin D2 and the endogenously human-synthesized vitamin D3 (cholecalciferol) are essential for calcium and phosphate (B84403) homeostasis, their metabolic fates and potencies exhibit notable differences.[3] Understanding the intricacies of the vitamin D2 metabolic pathway is crucial for its effective use in supplementation and therapeutic applications. This guide will provide an in-depth exploration of the absorption, activation, and catabolism of vitamin D2, supported by quantitative data and detailed experimental methodologies.
The Metabolic Pathway of Vitamin D2
The metabolism of vitamin D2 is a multi-step process primarily occurring in the liver and kidneys, involving a series of hydroxylation reactions to produce the biologically active hormone, 1α,25-dihydroxyvitamin D2 (ercalcitriol).[[“]][4]
Absorption and Transport
Dietary vitamin D2 is absorbed in the small intestine, a process that appears to involve both passive diffusion and protein-mediated transport via cholesterol transporters such as SR-BI, CD36, and Niemann-Pick C1-Like 1 (NPC1L1).[5][6] As a fat-soluble vitamin, its absorption is enhanced in the presence of dietary fats and bile salts.[7] Following absorption, vitamin D2 is incorporated into chylomicrons, transported through the lymphatic system, and enters the bloodstream. In circulation, vitamin D2 and its metabolites are bound to the vitamin D-binding protein (VDBP) and albumin for transport to target tissues.[5][8]
Hepatic 25-Hydroxylation
The first activation step occurs in the liver, where vitamin D2 is hydroxylated at the C-25 position to form 25-hydroxyvitamin D2 (25(OH)D2 or ercalcidiol).[[“]][5] The primary enzyme responsible for this reaction is the microsomal cytochrome P450 enzyme, CYP2R1.[9][10] CYP2R1 hydroxylates both vitamin D2 and vitamin D3 with comparable kinetics.[9] Another hepatic enzyme, the mitochondrial CYP27A1, can also 25-hydroxylate vitamin D3 but is ineffective for vitamin D2.[9]
Renal 1α-Hydroxylation
25(OH)D2 is transported to the kidneys, where it undergoes a second hydroxylation at the 1α-position in the proximal tubules.[5] This reaction is catalyzed by the mitochondrial enzyme 25-hydroxyvitamin D-1α-hydroxylase (CYP27B1), yielding the biologically active form, 1α,25-dihydroxyvitamin D2 (1,25(OH)2D2 or ercalcitriol).[11][12] The activity of CYP27B1 is tightly regulated by parathyroid hormone (PTH), which stimulates its expression, and by fibroblast growth factor 23 (FGF-23), which inhibits it.[13]
Catabolism and Inactivation
The inactivation of vitamin D2 metabolites is primarily mediated by the enzyme 25-hydroxyvitamin D-24-hydroxylase (CYP24A1).[11][14] This enzyme initiates a catabolic cascade by hydroxylating 25(OH)D2 and 1,25(OH)2D2 at the C-24 position, leading to the formation of 24,25-dihydroxyvitamin D2 and 1,24,25-trihydroxyvitamin D2, respectively.[14] These hydroxylated compounds are less active and are further metabolized for excretion.[14] Notably, 1,25(OH)2D2 is metabolized differently by CYP24A1 than 1,25(OH)2D3 due to structural differences in the side chain.[15]
Below is a DOT script representation of the core metabolic pathway of Vitamin D2.
Quantitative Data: Pharmacokinetics and Protein Binding
The biological efficacy of vitamin D2 is influenced by its pharmacokinetics and binding affinities to VDBP and the vitamin D receptor (VDR). The following tables summarize key quantitative data, comparing vitamin D2 and D3 metabolites.
Table 1: Comparative Pharmacokinetics of Vitamin D2 and D3 Metabolites
| Parameter | 25(OH)D2 | 25(OH)D3 | Reference(s) |
| Half-life (days) | 13.9 ± 2.6 | 15.1 ± 3.1 | [2][16] |
| Half-life (days) - Placebo Subtracted | 33 | 82 | [17][18] |
| Area Under the Curve (AUC) | Lower than 25(OH)D3 | Higher than 25(OH)D2 | [17][18] |
Table 2: Comparative Binding Affinities of Vitamin D2 and D3 Metabolites
| Protein | Vitamin D2 Metabolite | Vitamin D3 Metabolite | Relative Affinity | Reference(s) |
| Vitamin D-Binding Protein (VDBP) | 25(OH)D2 | 25(OH)D3 | 25(OH)D2 has lower affinity | [19][20][21] |
| Vitamin D Receptor (VDR) | 1,25(OH)2D2 | 1,25(OH)2D3 | Similar affinity | [22] |
Experimental Protocols
Accurate quantification of vitamin D2 and its metabolites is essential for research and clinical applications. High-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) is the gold standard for this purpose.[23]
Quantification of Vitamin D2 Metabolites by HPLC-MS/MS
This protocol provides a general framework for the analysis of 25(OH)D2 and 1,25(OH)2D2 in human serum or plasma.
4.1.1. Materials and Reagents
-
Internal standards (e.g., deuterated 25(OH)D2 and 1,25(OH)2D2)
-
Zinc sulfate (B86663) solution (0.1 M)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
n-Hexane (HPLC grade)
-
Formic acid
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
Derivatization agent (e.g., 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) - PTAD), if required for enhancing sensitivity of 1,25(OH)2D2.[24]
4.1.2. Sample Preparation and Extraction
-
Protein Precipitation: To a 500 µL serum/plasma sample, add an appropriate amount of internal standard. Add 150 µL of 0.1 M zinc sulfate and 700 µL of methanol. Vortex for 15 minutes and centrifuge to pellet the precipitated proteins.[25]
-
Liquid-Liquid Extraction (LLE): Transfer the supernatant to a new tube. Add 2 mL of n-hexane, vortex, and centrifuge. Collect the upper hexane (B92381) layer. Repeat the extraction. Combine the hexane extracts and evaporate to dryness under a stream of nitrogen.[26]
-
Solid-Phase Extraction (SPE): Reconstitute the dried extract in a suitable solvent and load onto a pre-conditioned SPE cartridge. Wash the cartridge to remove interferences and elute the vitamin D metabolites with an appropriate solvent. Evaporate the eluate to dryness.[24]
4.1.3. Derivatization (for enhanced sensitivity of dihydroxy-metabolites)
If low levels of 1,25(OH)2D2 are to be measured, a derivatization step can be included to improve ionization efficiency. Reconstitute the dried extract in a solution containing the derivatization agent (e.g., PTAD in acetonitrile) and incubate.[23]
4.1.4. HPLC-MS/MS Analysis
-
Chromatographic Separation: Reconstitute the final dried extract in the mobile phase. Inject the sample onto a C18 HPLC column. Use a gradient elution with a mobile phase consisting of water and methanol/acetonitrile, both containing a small percentage of formic acid or ammonium formate to improve ionization.
-
Mass Spectrometric Detection: Use a triple quadrupole mass spectrometer operating in positive ion electrospray ionization (ESI) mode. Monitor the specific precursor-to-product ion transitions for each analyte and internal standard in multiple reaction monitoring (MRM) mode.[24]
Below is a DOT script representation of a typical experimental workflow for Vitamin D2 metabolite analysis.
Conclusion
The metabolic pathway of vitamin D2 is a complex, tightly regulated process that is critical to its biological function. While sharing similarities with the metabolism of vitamin D3, there are key differences in pharmacokinetics and protein binding that influence its overall efficacy. The methodologies outlined in this guide provide a foundation for the accurate and reliable quantification of vitamin D2 and its metabolites, which is indispensable for advancing our understanding of its physiological roles and optimizing its clinical use. This technical guide serves as a resource for researchers and professionals, providing the necessary details to design and execute robust studies in the field of vitamin D metabolism.
References
- 1. consensus.app [consensus.app]
- 2. research-portal.uea.ac.uk [research-portal.uea.ac.uk]
- 3. greal.co [greal.co]
- 4. Structure and the Anticancer Activity of Vitamin D Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Vitamin D Metabolism and Guidelines for Vitamin D Supplementation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Vitamin D Binding Protein, Total and Free Vitamin D Levels in Different Physiological and Pathophysiological Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Vitamin D Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CYP2R1 - Wikipedia [en.wikipedia.org]
- 11. Effects of Vitamin D2 Supplementation on Vitamin D3 Metabolism in Health and CKD - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Novel CYP27B1 Gene Mutations in Patients with Vitamin D-Dependent Rickets Type 1A - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. direct-ms.org [direct-ms.org]
- 16. academic.oup.com [academic.oup.com]
- 17. researchgate.net [researchgate.net]
- 18. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 19. Effects of High-Dose Vitamin D2 Versus D3 on Total and Free 25-Hydroxyvitamin D and Markers of Calcium Balance - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Vitamin D Binding Protein and the Biological Activity of Vitamin D - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Differential Responses to Vitamin D2 and Vitamin D3 Are Associated With Variations in Free 25-Hydroxyvitamin D - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Frontiers | Vitamin D Binding Protein: A Historic Overview [frontiersin.org]
- 23. Measurement of vitamin D metabolites by mass spectrometry, an analytical challenge - Zelzer - Journal of Laboratory and Precision Medicine [jlpm.amegroups.org]
- 24. Quantitative determination of vitamin D metabolites in plasma using UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
- 26. Sample preparation techniques for extraction of vitamin D metabolites from non-conventional biological sample matrices prior to LC–MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
Characterization of Deuterated 24,25-Dihydroxyvitamin D2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the characterization of deuterated 24,25-dihydroxyvitamin D2 (d-24,25(OH)₂D₂), a critical internal standard for the accurate quantification of vitamin D metabolites in clinical and research settings. This document details the synthesis, purification, and analytical characterization of this compound, including mass spectrometry and NMR spectroscopy data. Furthermore, it explores the biological context of 24,25(OH)₂D₂, outlining its metabolic pathway and a distinct, non-genomic signaling cascade.
Introduction
Vitamin D metabolism is a complex process vital for calcium homeostasis and a range of other physiological functions. The measurement of vitamin D and its metabolites is crucial for diagnosing deficiencies and understanding various disease states. 24,25-dihydroxyvitamin D₂ is a significant metabolite of vitamin D₂ (ergocalciferol). Accurate quantification of this and other metabolites by mass spectrometry necessitates the use of stable isotope-labeled internal standards. Deuterated 24,25(OH)₂D₂ serves this purpose, enabling precise and reliable measurements by correcting for matrix effects and variations in sample processing.
Synthesis and Purification of Deuterated 24,25-Dihydroxyvitamin D₂
Experimental Protocol: Synthesis of Deuterated 24,25-Dihydroxyvitamin D₂
This protocol is a representative methodology based on related syntheses.
Starting Material: Ergosterol (B1671047).
Step 1: Formation of a Protected Ergosterol Adduct.
-
Ergosterol is first protected to prevent unwanted reactions on the B-ring during side-chain modification. This is typically achieved by reacting ergosterol with an appropriate dienophile, such as 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD), to form a Diels-Alder adduct.[3]
Step 2: Ozonolysis and Side-Chain Truncation.
-
The protected ergosterol is subjected to ozonolysis to cleave the double bond in the side chain, yielding a C-21 aldehyde.[3]
Step 3: Introduction of Deuterium (B1214612) Atoms and Side-Chain Extension.
-
The C-21 aldehyde is then reacted with a deuterated Grignard reagent or a similar organometallic compound to introduce the deuterium atoms and extend the side chain. For d6-24,25(OH)₂D₂, a deuterated reagent that will ultimately form the C-26 and C-27 methyl groups is used.
Step 4: Hydroxylation at the C-24 and C-25 Positions.
-
The extended side chain is then hydroxylated to introduce the hydroxyl groups at the C-24 and C-25 positions. This can be achieved through various stereoselective methods.
Step 5: Deprotection and Isomerization.
-
The B-ring protecting group is removed, and the resulting provitamin D form is converted to the vitamin D form through UV irradiation followed by thermal isomerization.
Step 6: Purification.
-
The final product is purified using a combination of chromatographic techniques, such as column chromatography and high-performance liquid chromatography (HPLC), to isolate the desired deuterated 24,25-dihydroxyvitamin D₂ isomer.[4]
Experimental Workflow: Synthesis of Deuterated Vitamin D Analogs
References
The Metabolic Fate of 24,25-Dihydroxyergocalciferol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
24,25-dihydroxyergocalciferol (B1234410) (24,25(OH)₂D₂), a significant metabolite of vitamin D₂, plays a role in the intricate system of vitamin D homeostasis. While often considered part of a catabolic pathway to inactivate vitamin D, emerging research suggests potential biological activities for 24,25-dihydroxylated forms of vitamin D. This technical guide provides a comprehensive overview of the current understanding of the metabolic fate of 24,25-dihydroxyergocalciferol, drawing upon established knowledge of vitamin D metabolism and highlighting areas where further research is needed. The information presented is intended to support researchers and professionals in the fields of drug development, endocrinology, and metabolic studies.
Metabolic Pathway of 24,25-Dihydroxyergocalciferol
The metabolism of 24,25-dihydroxyergocalciferol is a multi-step process primarily orchestrated by the cytochrome P450 enzyme, CYP24A1. This enzyme, also known as 25-hydroxyvitamin D-24-hydroxylase, is the key catalyst in the catabolism of vitamin D metabolites.[1] The metabolic cascade for 24,25(OH)₂D₂ is understood to parallel that of its vitamin D₃ counterpart, 24,25-dihydroxycholecalciferol (24,25(OH)₂D₃).[2]
The primary pathway for the breakdown of 24,25(OH)₂D₂ is the C-24 oxidation pathway, which ultimately leads to the formation of water-soluble, biologically inactive calcitroic acid that is excreted in the bile.[3][4][5] This pathway involves a series of hydroxylation and oxidation reactions.
The initial step, catalyzed by CYP24A1, is the hydroxylation of 24,25(OH)₂D₂ at the C-24 position. This is followed by a sequence of enzymatic modifications, including further hydroxylations and side-chain cleavage.[6] The process culminates in the production of calcitroic acid, the major inactive end-product of vitamin D catabolism.[3][7]
Quantitative Data on Metabolism
Quantitative data on the metabolic fate of 24,25-dihydroxyergocalciferol are limited. Most available kinetic data pertains to the vitamin D₃ pathway or the precursor, 25-hydroxyvitamin D₂. The following table summarizes relevant available data, which can serve as a proxy for understanding the metabolism of 24,25(OH)₂D₂. It is important to note that differences in side-chain structure between ergocalciferol and cholecalciferol metabolites can lead to variations in their affinity for metabolic enzymes and binding proteins, resulting in different metabolic rates.[2]
| Metabolite | Parameter | Value | Species | Notes |
| 25-Hydroxyvitamin D₂ | Half-life | ~13.9 days | Human | Shorter than the half-life of 25(OH)D₃ (~15.1 days)[6] |
| 24,25-Dihydroxyvitamin D₃ | Half-life | ~7 days | Human | [3] |
| 1,25-Dihydroxyvitamin D₃ | Half-life | ~4 hours | Human | [8] |
It is critical to note that specific kinetic parameters (Km, Vmax) for the interaction of 24,25-dihydroxyergocalciferol with CYP24A1 are not well-documented in publicly available literature. The data for the D₃ analogue should be considered as an estimate, and further research is required to elucidate the precise kinetics of 24,25(OH)₂D₂ metabolism.
Experimental Protocols
In Vitro Metabolism of 24,25-Dihydroxyergocalciferol Using Recombinant CYP24A1
This protocol describes a general procedure for assessing the metabolism of 24,25-dihydroxyergocalciferol by recombinant human CYP24A1.
1. Materials:
-
Recombinant human CYP24A1 enzyme
-
NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP⁺)
-
24,25-dihydroxyergocalciferol substrate
-
Incubation buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4)
-
Quenching solution (e.g., acetonitrile)
-
Internal standard for LC-MS/MS analysis
2. Procedure:
-
Prepare a reaction mixture containing the incubation buffer, NADPH regenerating system, and recombinant CYP24A1.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding 24,25-dihydroxyergocalciferol to the reaction mixture.
-
Incubate at 37°C for a specified time course (e.g., 0, 15, 30, 60 minutes).
-
Terminate the reaction by adding a quenching solution (e.g., 2 volumes of cold acetonitrile).
-
Add an internal standard for quantitative analysis.
-
Centrifuge the mixture to precipitate the protein.
-
Collect the supernatant for LC-MS/MS analysis.
LC-MS/MS Analysis of 24,25-Dihydroxyergocalciferol and its Metabolites
This protocol outlines a general liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the separation and quantification of 24,25-dihydroxyergocalciferol and its catabolites.
1. Sample Preparation:
-
Perform protein precipitation of the sample (e.g., from the in vitro metabolism assay) using a solvent like acetonitrile.
-
Consider solid-phase extraction (SPE) for cleaner samples and to concentrate the analytes.
2. Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is commonly used for the separation of vitamin D metabolites.
-
Mobile Phase: A gradient of water and an organic solvent (e.g., methanol (B129727) or acetonitrile), often with a modifier like formic acid to improve ionization.
-
Gradient: A typical gradient would start with a higher percentage of aqueous phase and ramp up to a higher percentage of organic phase to elute the lipophilic vitamin D metabolites.
3. Tandem Mass Spectrometry (MS/MS):
-
Ionization: Atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) can be used.
-
Detection: Multiple Reaction Monitoring (MRM) mode is employed for its high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for each analyte and internal standard.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| 24,25(OH)₂D₂ | [M+H]⁺ or [M+H-H₂O]⁺ | Specific fragments |
| Further Metabolites | To be determined | To be determined |
| Internal Standard | Specific to the chosen standard | Specific to the chosen standard |
Note: The exact m/z values for precursor and product ions will depend on the specific metabolite and the ionization method used and need to be determined empirically.
Signaling Pathways
The biological effects of vitamin D metabolites are primarily mediated through the Vitamin D Receptor (VDR), a nuclear receptor that functions as a ligand-activated transcription factor.[9] While the interaction of 24,25-dihydroxycholecalciferol with the VDR has been studied, specific data for 24,25-dihydroxyergocalciferol is less common. It is generally understood that 24,25-dihydroxylated forms of vitamin D have a much lower binding affinity for the VDR compared to the active hormone, 1,25-dihydroxyvitamin D.[10]
Upon binding its ligand, the VDR forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes, thereby modulating their transcription.[9]
In addition to this classical genomic pathway, there is growing evidence for rapid, non-genomic signaling by vitamin D metabolites. These actions are initiated at the cell membrane and involve the activation of second messenger systems.[11][12] However, the specific involvement of 24,25-dihydroxyergocalciferol in these non-genomic pathways has not been extensively investigated.
Conclusion
The metabolic fate of 24,25-dihydroxyergocalciferol is primarily governed by the catabolic activity of CYP24A1, leading to its conversion into inactive, excretable forms such as calcitroic acid. While the general pathway is understood to mirror that of its vitamin D₃ analogue, there is a significant lack of specific quantitative data on the kinetics and half-life of 24,25(OH)₂D₂ and its subsequent metabolites. Furthermore, detailed experimental protocols and specific signaling studies for this particular metabolite are scarce in the current scientific literature. The information provided in this guide, which largely draws parallels from the more extensively studied vitamin D₃ pathway, underscores the need for further dedicated research to fully elucidate the metabolic and physiological roles of 24,25-dihydroxyergocalciferol. Such studies will be crucial for a complete understanding of vitamin D₂ metabolism and its implications for human health and disease.
References
- 1. DOT Language | Graphviz [graphviz.org]
- 2. Vitamin D Metabolism, Mechanism of Action, and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Calcitroic acid – a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Vitamin D - Wikipedia [en.wikipedia.org]
- 5. Vitamin D: Production, Metabolism, and Mechanism of Action - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Side-chain hydroxylation of vitamin D3 and its physiological implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. Determination of the Metabolism, Distribution, and Concentration of Calcitroic Acid [minds.wisconsin.edu]
- 9. Synergistic Activation of VDR-RXR Heterodimers by Vitamin D and Rexinoids in Human Kidney and Brain Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro binding of vitamin D receptor occupied by 24R,25-dihydroxyvitamin D3 to vitamin D responsive element of human osteocalcin gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Non-Genomic Actions of Vitamin D - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
The Enzymatic Conversion of Vitamin D2 to 24,25-Dihydroxyvitamin D2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the enzymatic conversion of vitamin D2 (ergocalciferol) to its 24-hydroxylated metabolite, 24,25-dihydroxyvitamin D2 (24,25-(OH)2D2). This critical metabolic pathway, primarily mediated by the enzyme Cytochrome P450 Family 24 Subfamily A Member 1 (CYP24A1), plays a pivotal role in vitamin D homeostasis. Understanding the kinetics, regulation, and experimental methodologies associated with this conversion is essential for research in calcium metabolism, bone health, and the development of novel vitamin D-based therapeutics.
Core Concepts: The Role of CYP24A1 in Vitamin D2 Catabolism
The conversion of vitamin D2 and its active form, 1,25-dihydroxyvitamin D2 (1,25(OH)2D2), into their 24-hydroxylated counterparts is a key step in their inactivation and subsequent excretion.[1] The primary enzyme responsible for this reaction is CYP24A1, a mitochondrial cytochrome P450 enzyme.[2] This enzyme exhibits multicatalytic activity, hydroxylating vitamin D metabolites at different positions to initiate their catabolism.[1][3] The expression and activity of CYP24A1 are tightly regulated, forming a negative feedback loop to control the levels of active vitamin D.[1] For instance, the active form of vitamin D3, 1,25(OH)2D3, strongly induces the transcription of the CYP24A1 gene.[4][5]
Quantitative Analysis of Enzymatic Conversion
The efficiency of the enzymatic conversion of vitamin D2 metabolites by human CYP24A1 has been characterized, providing valuable insights into the substrate preference and catalytic activity of the enzyme. The following table summarizes the kinetic parameters for the metabolism of 25-hydroxyvitamin D2 (25(OH)D2) and 1,25-dihydroxyvitamin D2 (1,25(OH)2D2) compared to their vitamin D3 counterparts.
| Substrate | Km (µM) | kcat (min⁻¹) | kcat/Km (min⁻¹µM⁻¹) |
| 25(OH)D2 | 1.9 ± 0.3 | 1.8 ± 0.1 | 0.95 |
| 25(OH)D3 | 2.1 ± 0.4 | 2.5 ± 0.2 | 1.19 |
| 1,25(OH)2D2 | 0.8 ± 0.1 | 1.5 ± 0.1 | 1.88 |
| 1,25(OH)2D3 | 0.5 ± 0.1 | 1.7 ± 0.1 | 3.40 |
| Data sourced from Li et al. (2023). Kinetic parameters were determined using a reconstituted system with purified recombinant human CYP24A1 and phospholipid vesicles. |
These data indicate that CYP24A1 metabolizes both D2 and D3 forms of vitamin D. Notably, the catalytic efficiency (kcat/Km) for the initial hydroxylation of 25(OH)D2 is similar to that of 25(OH)D3, suggesting comparable rates of inactivation at low substrate concentrations.[1] In contrast, the catalytic efficiency for 1,25(OH)2D2 is almost half that of 1,25(OH)2D3, implying a lower rate of inactivation for the active form of vitamin D2.[1]
Experimental Protocols
In Vitro Enzymatic Assay for CYP24A1 Activity
This protocol describes the in vitro conversion of vitamin D2 metabolites using recombinant human CYP24A1 in a system that mimics the inner mitochondrial membrane.
Materials:
-
Recombinant human CYP24A1 (expressed in E. coli and partially purified)[1]
-
25(OH)D2 or 1,25(OH)2D2 (substrate)
-
Phospholipid vesicles (e.g., dioleoyl phosphatidylcholine and cardiolipin)[6]
-
Adrenodoxin (B1173346) and adrenodoxin reductase (electron transfer proteins)[1]
-
NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
Reaction buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4)
-
Quenching solution (e.g., acetonitrile (B52724) or methanol)
Procedure:
-
Reconstitution of CYP24A1: Incorporate the purified recombinant human CYP24A1 into phospholipid vesicles. This can be achieved by methods such as dialysis or detergent removal.
-
Reaction Mixture Preparation: In a microcentrifuge tube, combine the reaction buffer, NADPH regenerating system, adrenodoxin, and adrenodoxin reductase.
-
Substrate Addition: Add the vitamin D2 substrate (dissolved in a suitable solvent like ethanol) to the reaction mixture.
-
Enzyme Initiation: Initiate the reaction by adding the reconstituted CYP24A1.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 10-30 minutes), ensuring gentle agitation.
-
Reaction Termination: Stop the reaction by adding a quenching solution (e.g., 2 volumes of acetonitrile).
-
Sample Preparation for Analysis: Centrifuge the quenched reaction mixture to pellet the precipitated proteins. The supernatant containing the vitamin D metabolites is then collected for analysis.
Analysis of Vitamin D2 Metabolites by HPLC and LC-MS/MS
High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the gold-standard methods for the separation and quantification of vitamin D metabolites.[7][8]
Sample Preparation:
-
Protein Precipitation: For serum or plasma samples, precipitate proteins by adding a solvent like acetonitrile or methanol, often containing an internal standard (e.g., deuterated 25(OH)D3).[7]
-
Solid-Phase Extraction (SPE): For complex matrices, SPE can be used to clean up the sample and concentrate the analytes.[8]
-
Derivatization: In some cases, derivatization with reagents like DMEQ-TAD can improve ionization efficiency and chromatographic separation.[9]
HPLC and LC-MS/MS Parameters: The following table provides example parameters for the analysis of vitamin D metabolites. Specific conditions should be optimized for the instrument and column used.
| Parameter | HPLC | LC-MS/MS |
| Column | Reversed-phase C18 or specialized columns like Supel™ Carbon LC or COSMOCORE Cholester[10][11] | Reversed-phase C18 or UPLC columns (e.g., ACQUITY UPLC)[9] |
| Mobile Phase | Gradient of water and an organic solvent (e.g., methanol, acetonitrile) with an additive like formic acid[11] | Similar to HPLC, often with volatile buffers compatible with mass spectrometry |
| Detection | UV detector at ~265 nm[12] | Tandem mass spectrometer with atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) in positive ion mode[7] |
| Quantification | External or internal standard calibration curves | Selected reaction monitoring (SRM) using stable isotope-labeled internal standards[7] |
Signaling Pathways and Experimental Workflows
While the primary role of 24-hydroxylation is catabolism, there is emerging evidence that 24,25-dihydroxyvitamin D3 may have biological activities of its own, including pro-inflammatory signaling in hepatocytes.[13] Given the structural similarity, it is plausible that 24,25-(OH)2D2 could have similar or distinct signaling roles.
Vitamin D2 Metabolism and Catabolism Pathway
Caption: Metabolic pathway of vitamin D2 to its hydroxylated and catabolic products.
Experimental Workflow for In Vitro CYP24A1 Assay
Caption: Workflow for in vitro enzymatic conversion and analysis of vitamin D2 metabolites.
Potential Signaling Pathway of 24,25-Dihydroxyvitamin D
Caption: A potential signaling cascade initiated by 24,25-dihydroxyvitamin D.[13]
Conclusion
The enzymatic conversion of vitamin D2 to 24,25-(OH)2D2 by CYP24A1 is a fundamental process in maintaining vitamin D homeostasis. This guide has provided a comprehensive overview of the core principles, quantitative data, and detailed experimental protocols relevant to this metabolic step. The provided workflows and signaling pathway diagrams offer a visual representation of these complex processes. For researchers and professionals in drug development, a thorough understanding of this enzymatic conversion is crucial for the accurate assessment of vitamin D status and for the design of novel therapeutic agents that can modulate vitamin D metabolism and signaling.
References
- 1. researchgate.net [researchgate.net]
- 2. Vitamin D Metabolism, Mechanism of Action, and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kinetic analysis of human CYP24A1 metabolism of vitamin D via the C24-oxidation pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of In Vitro and In Vivo Evaluation Systems for Vitamin D Derivatives and Their Application to Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 25-Hydroxyvitamin D₃ 24-Hydroxylase: A Key Regulator of 1,25(OH)₂D₃ Catabolism and Calcium Homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. research-repository.uwa.edu.au [research-repository.uwa.edu.au]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. lcms.cz [lcms.cz]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. nacalai.com [nacalai.com]
- 12. HPLC Method For Analysis of Ergocalciferol (Vitamin D2) and Cholecalciferol (Vitamin D3) on Primesep SB Column | SIELC Technologies [sielc.com]
- 13. Pro-inflammatory signaling by 24,25-dihydroxyvitamin D3 in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note & Protocol: Quantitative Analysis of 24,25-Dihydroxyvitamin D2-d3 in Human Serum by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Vitamin D metabolism is a critical area of research in human health, with implications for bone metabolism, immune function, and various disease states. Beyond the well-studied 25-hydroxyvitamin D (25(OH)D) and 1,25-dihydroxyvitamin D (1,25(OH)2D), other metabolites are gaining attention for their potential roles as biomarkers. 24,25-dihydroxyvitamin D (24,25(OH)2D) is a significant catabolite of 25(OH)D, and its measurement, particularly in ratio to 25(OH)D, can provide insights into vitamin D catabolic status. This application note provides a detailed protocol for the sensitive and specific quantification of 24,25-dihydroxyvitamin D2 (24,25(OH)2D2) in human serum using a deuterated internal standard (24,25-dihydroxyvitamin D2-d3) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method incorporates chemical derivatization to enhance ionization efficiency and analytical sensitivity.
Principle
This method employs a robust sample preparation procedure involving protein precipitation and liquid-liquid extraction to isolate vitamin D metabolites from the serum matrix. To overcome the low ionization efficiency of dihydroxylated vitamin D metabolites, the extracted analytes are derivatized with 4-[2-(6,7-dimethoxy-4-methyl-3,4-dihydroquinoxalinyl)ethyl]-1,2,4-triazoline-3,5-dione (DMEQ-TAD). This derivatization agent reacts with the cis-diene moiety of the vitamin D structure, significantly improving ionization and shifting the analytes to a higher mass range, which reduces background interference.[1][2][3] The derivatized analytes are then separated using Ultra-High-Performance Liquid Chromatography (UHPLC) and detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Quantification is achieved by comparing the peak area ratio of the analyte to its stable isotope-labeled internal standard (24,25-dihydroxyvitamin D2-d3).
Experimental Protocols
Materials and Reagents
-
Analytes and Internal Standards:
-
24,25-Dihydroxyvitamin D2 (24,25(OH)2D2)
-
24,25-Dihydroxyvitamin D2-d3 (Internal Standard, IS)
-
-
Solvents and Reagents:
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Hexane (B92381) (HPLC grade)
-
Methyl tert-butyl ether (MTBE) (HPLC grade)
-
Ethyl acetate (B1210297) (HPLC grade)
-
Formic acid (LC-MS grade)
-
Zinc Sulfate (B86663) (0.2 M)
-
DMEQ-TAD derivatizing reagent
-
Human serum (for calibration standards and quality controls)
-
Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of 24,25(OH)2D2 and 24,25(OH)2D2-d3 in methanol.
-
Working Standard Solutions: Serially dilute the 24,25(OH)2D2 stock solution with methanol to prepare a series of working standard solutions for spiking into the serum matrix to create calibrators.
-
Internal Standard Working Solution: Dilute the 24,25(OH)2D2-d3 stock solution with methanol to achieve a final concentration appropriate for spiking into all samples (calibrators, QCs, and unknowns).
Sample Preparation
The following workflow outlines the sample preparation procedure:
-
Sample Aliquoting: To 100 µL of serum sample, calibrator, or QC in a microcentrifuge tube, add the internal standard working solution.
-
Protein Precipitation: Add 0.2 M zinc sulfate solution followed by methanol. Vortex thoroughly after each addition.
-
Centrifugation: Centrifuge the samples to pellet the precipitated proteins.
-
Supernatant Collection: Carefully transfer the supernatant to a clean glass tube.
-
Liquid-Liquid Extraction (LLE): Add hexane and MTBE to the supernatant. Vortex vigorously to ensure thorough mixing and extraction of the analytes into the organic phase.
-
Phase Separation: Centrifuge to achieve clear separation of the aqueous and organic layers.
-
Organic Phase Collection: Transfer the upper organic layer to a new tube.
-
Evaporation: Evaporate the organic solvent to complete dryness under a gentle stream of nitrogen at 37°C.
-
Derivatization: Reconstitute the dried extract in a solution of DMEQ-TAD in ethyl acetate. Incubate at room temperature in the dark. A second addition of the derivatization agent can be performed to ensure complete reaction.[3]
-
Final Preparation: After incubation, evaporate the solvent. Reconstitute the derivatized sample in the initial mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
The following signaling pathway diagram illustrates the logical flow of the analytical process:
LC Parameters
| Parameter | Recommended Condition |
| LC System | UHPLC System |
| Column | Reversed-phase, e.g., BEH-Phenyl (1.7 µm, 2.1 x 50 mm)[3] |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Methanol with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 10 µL |
| Gradient | Optimized for separation of vitamin D metabolites. |
MS Parameters
| Parameter | Recommended Condition |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | Optimized for analyte |
| Source Temperature | Optimized for analyte |
| Desolvation Gas Flow | Optimized for analyte |
| Collision Gas | Argon |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions
The following MRM transitions are for the DMEQ-TAD derivatized analytes. The precursor ion for 24,25(OH)2D2 is inferred based on the mass difference between vitamin D2 and D3.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 24,25(OH)2D2 | 774.6 (inferred) | 468.0 | Optimized |
| 24,25(OH)2D2-d3 (IS) | 777.6 (inferred) | 468.0 | Optimized |
| For reference: | |||
| 24,25(OH)2D3 | 762.6[1][4] | 468.0[1][2][4] | Optimized |
| 25(OH)D2 | 758.6[1][4] | 468.0[1][2][4] | Optimized |
Data Presentation and Performance Characteristics
The method should be validated according to regulatory guidelines. Typical performance characteristics are summarized below.
Calibration Curve
A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibrators. A linear regression with a weighting factor of 1/x is typically used.
| Analyte | Calibration Range (ng/mL) | r² |
| 24,25(OH)2D2 | 0.1 - 50 | > 0.99 |
Precision and Accuracy
Intra- and inter-assay precision and accuracy are evaluated by analyzing quality control (QC) samples at low, medium, and high concentrations on multiple days.
| QC Level | Intra-assay CV (%) | Inter-assay CV (%) | Accuracy (%) |
| Low | < 15 | < 15 | 85 - 115 |
| Medium | < 15 | < 15 | 85 - 115 |
| High | < 15 | < 15 | 85 - 115 |
Limit of Quantification (LOQ)
The LOQ is the lowest concentration on the calibration curve that can be quantified with acceptable precision and accuracy.
| Analyte | LOQ (ng/mL) |
| 24,25(OH)2D2 | 0.1 |
This application note provides a comprehensive and detailed protocol for the quantitative analysis of 24,25-dihydroxyvitamin D2 in human serum using LC-MS/MS with a deuterated internal standard. The use of DMEQ-TAD derivatization significantly enhances the sensitivity of the assay, allowing for the reliable measurement of this low-abundance metabolite. The described method is robust, specific, and suitable for clinical research and drug development applications aimed at exploring the full spectrum of vitamin D metabolism.
References
Application Notes and Protocols for Vitamin D Metabolite Profiling Using 24,25-Dihydroxyvitamin D2-d3
For Researchers, Scientists, and Drug Development Professionals
Introduction
The accurate quantification of vitamin D metabolites is crucial for assessing vitamin D status and investigating its role in various physiological and pathological processes. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for this analysis due to its high sensitivity and specificity.[1][2] The use of stable isotope-labeled internal standards is essential for correcting for matrix effects and variations in sample preparation and instrument response, thereby ensuring accurate and precise quantification.[3] This document provides detailed application notes and protocols for the use of 24,25-Dihydroxyvitamin D2-d3 as an internal standard for the comprehensive profiling of vitamin D metabolites in biological matrices.
24,25-dihydroxyvitamin D is a significant catabolite of 25-hydroxyvitamin D, and its levels, particularly the ratio to 25-hydroxyvitamin D, are emerging as important biomarkers for understanding vitamin D metabolism and clearance.[2][4][5] The use of a deuterated form of a dihydroxyvitamin D metabolite, such as 24,25-Dihydroxyvitamin D2-d3, provides a close structural and physicochemical analog to the target analytes, ensuring reliable correction during analysis.
Principle of the Method
This method utilizes the principle of isotope dilution mass spectrometry. A known amount of the stable isotope-labeled internal standard, 24,25-Dihydroxyvitamin D2-d3, is added to the biological sample at the beginning of the sample preparation process. This "spiked" sample is then subjected to extraction and cleanup procedures to isolate the vitamin D metabolites. The extract is analyzed by LC-MS/MS, where the chromatographic separation resolves the various vitamin D metabolites, and the mass spectrometer detects and quantifies both the endogenous (unlabeled) analytes and the deuterated internal standard. The ratio of the signal from the endogenous analyte to that of the internal standard is used to calculate the concentration of the analyte in the original sample, effectively correcting for any losses during sample processing and any variations in ionization efficiency.
Vitamin D Metabolic Pathway
The following diagram illustrates the key steps in the metabolic activation and catabolism of vitamin D2 and D3.
Caption: Vitamin D2 and D3 metabolic pathways.
Experimental Protocols
This section details the procedures for sample preparation and LC-MS/MS analysis for the quantification of vitamin D metabolites.
Materials and Reagents
-
Calibrators and Internal Standards:
-
25-Hydroxyvitamin D3 (25(OH)D3), 25-Hydroxyvitamin D2 (25(OH)D2), 24,25-Dihydroxyvitamin D3 (24,25(OH)2D3), 1,25-Dihydroxyvitamin D3 (1,25(OH)2D3), and 1,25-Dihydroxyvitamin D2 (1,25(OH)2D2) certified reference materials.
-
24,25-Dihydroxyvitamin D2-d3 (Internal Standard).
-
d3-25(OH)D3 and d6-24,25(OH)2D3 can be used as alternative or additional internal standards.
-
-
Solvents and Chemicals:
-
LC-MS grade methanol, acetonitrile (B52724), water, isopropanol, and methyl-tert-butyl ether (MTBE).
-
LC-MS grade formic acid and ammonium (B1175870) formate.
-
Zinc sulfate (B86663).
-
4-Phenyl-1,2,4-triazoline-3,5-dione (PTAD) or 4-(4-dimethylaminophenyl)-1,2,4-triazoline-3,5-dione (DMEQ-TAD) for derivatization (optional, but enhances sensitivity for dihydroxyvitamin D metabolites).
-
Sample Preparation: Protein Precipitation and Liquid-Liquid Extraction
This protocol is adapted from established methods for vitamin D metabolite analysis.
-
Sample Aliquoting: In a microcentrifuge tube, aliquot 100 µL of serum or plasma.
-
Internal Standard Spiking: Add a known concentration of 24,25-Dihydroxyvitamin D2-d3 internal standard solution to each sample, calibrator, and quality control.
-
Protein Precipitation:
-
Add 150 µL of 0.2 M zinc sulfate to precipitate proteins.
-
Add 450 µL of methanol.
-
Vortex mix thoroughly after each addition.
-
-
Centrifugation: Centrifuge the mixture at 12,000 x g for 10 minutes.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean glass tube.
-
Liquid-Liquid Extraction:
-
Add 1 mL of MTBE to the supernatant.
-
Vortex for 5 minutes.
-
Centrifuge at 2,000 x g for 5 minutes to separate the layers.
-
-
Evaporation: Transfer the upper organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.
Derivatization (Optional)
For enhanced sensitivity, especially for dihydroxy metabolites, derivatization with PTAD or DMEQ-TAD can be performed.
-
After the evaporation step, add 50 µL of a 0.1 mg/mL solution of PTAD or DMEQ-TAD in acetonitrile to the dried extract.
-
Incubate at room temperature for 30 minutes in the dark.
-
Evaporate the solvent and reconstitute as described above.
Experimental Workflow Diagram
Caption: Experimental workflow for vitamin D metabolite analysis.
LC-MS/MS Analysis
The following are typical starting conditions that should be optimized for the specific instrumentation used.
| Parameter | Recommended Condition |
| LC System | UPLC or HPLC system |
| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.9 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid |
| Gradient | Start at 40% B, increase to 90% B over 5-10 minutes, hold, and re-equilibrate |
| Flow Rate | 0.2 - 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 - 20 µL |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI) Positive or Atmospheric Pressure Chemical Ionization (APCI) Positive |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
Quantitative Data and Performance Characteristics
The following table summarizes expected performance characteristics based on published methods for similar analytes. Specific values will need to be determined during method validation for 24,25-Dihydroxyvitamin D2-d3.
| Analyte | Limit of Quantitation (LOQ) | Recovery (%) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Reference |
| 25(OH)D3 | 0.5 - 1 ng/mL | 76 - 84 | < 8.6 | < 11.5 | [6][7] |
| 25(OH)D2 | 0.5 - 1 ng/mL | 76 - 84 | < 8.6 | < 11.5 | [6][7] |
| 24,25(OH)2D3 | 10 - 20 pg/mL | 55 - 85 | 1.6 - 4.1 | 3.7 - 6.8 | [8] |
| 1,25(OH)2D3 | 10 - 20 pg/mL | 55 - 85 | 1.6 - 4.1 | 3.7 - 6.8 | [8] |
Note: The synthesis of deuterated vitamin D metabolites, including those of vitamin D2, is a specialized process.[9][10][11][12][13] The availability of 24,25-Dihydroxyvitamin D2-d3 should be confirmed with commercial suppliers of stable isotope standards.
Data Analysis and Quantification
The concentration of each vitamin D metabolite is calculated using the following formula:
Concentration of Analyte = (Peak Area of Analyte / Peak Area of Internal Standard) x (Concentration of Internal Standard / Response Factor)
The response factor is determined from the slope of the calibration curve, which is generated by analyzing a series of calibrators with known concentrations of the analytes and a fixed concentration of the internal standard.
Role of the Internal Standard
The use of a stable isotope-labeled internal standard like 24,25-Dihydroxyvitamin D2-d3 is critical for accurate quantification. The diagram below illustrates its role in the analytical process.
Caption: Logic of using a deuterated internal standard.
Conclusion
The protocol described provides a robust framework for the quantitative profiling of vitamin D metabolites using 24,25-Dihydroxyvitamin D2-d3 as an internal standard. This approach offers high accuracy and precision, making it suitable for clinical research, nutritional studies, and drug development applications. Method validation must be performed to establish performance characteristics specific to the laboratory's instrumentation and procedures. The simultaneous measurement of multiple vitamin D metabolites, including catabolites like 24,25-dihydroxyvitamin D, provides a more comprehensive understanding of vitamin D status and metabolism.[14]
References
- 1. researchgate.net [researchgate.net]
- 2. Diagnostic Aspects of Vitamin D: Clinical Utility of Vitamin D Metabolite Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative analytical method to evaluate the metabolism of vitamin D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Validation of the 24,25-Dihydroxyvitamin D3 to 25-Hydroxyvitamin D3 Ratio as a Biomarker of 25-Hydroxyvitamin D3 Clearance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 24,25-Dihydroxy Vitamin D and Vitamin D Metabolite Ratio as Biomarkers of Vitamin D in Chronic Kidney Disease | MDPI [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Fast LC-MS-MS Analysis of 25-Hydroxyvitamin D2 and 25-Hydroxyvitamin D3 [sigmaaldrich.com]
- 8. Quantitative determination of vitamin D metabolites in plasma using UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Stable isotope-labeled vitamin D, metabolites and chemical analogs: synthesis and use in mass spectrometric studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis of Deuterium-Labeled Vitamin D Metabolites as Internal Standards for LC-MS Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. endotherm-lsm.com [endotherm-lsm.com]
- 12. Synthesis of Deuterium-Labeled Vitamin D Metabolites as Internal Standards for LC-MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. High throughput LC-MS/MS method for the simultaneous analysis of multiple vitamin D analytes in serum - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analysis of 24,25-Dihydroxyvitamin D2-d3
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the sample preparation and analysis of 24,25-Dihydroxyvitamin D2-d3 in biological matrices, primarily human serum and plasma. The methodologies described are based on established techniques for the quantification of vitamin D metabolites, emphasizing liquid chromatography-tandem mass spectrometry (LC-MS/MS) for its high sensitivity and selectivity.
Introduction
24,25-Dihydroxyvitamin D2 is a metabolite of vitamin D2. The accurate measurement of its circulating levels, along with other vitamin D metabolites, is crucial for a comprehensive assessment of vitamin D status and metabolism. Deuterated internal standards, such as 24,25-Dihydroxyvitamin D2-d3, are essential for precise quantification by correcting for matrix effects and variations in sample processing and instrument response. This document outlines robust sample preparation protocols designed to extract and purify the analyte from complex biological samples prior to LC-MS/MS analysis.
Sample Preparation Methodologies
The choice of sample preparation technique is critical for removing interfering substances such as proteins and phospholipids, thereby enhancing the accuracy and robustness of the analysis. The most common and effective methods for the extraction of vitamin D metabolites include Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and Supported Liquid Extraction (SLE).
Protocol 1: Liquid-Liquid Extraction (LLE) Coupled with Protein Precipitation
This protocol is a widely used method that involves initial protein precipitation followed by extraction of the analyte into an immiscible organic solvent.
Experimental Protocol:
-
Sample Aliquoting: In a microcentrifuge tube, add 100 µL of serum or plasma sample.
-
Internal Standard Spiking: Add the deuterated internal standard, 24,25-Dihydroxyvitamin D2-d3, at a known concentration.
-
Protein Precipitation: Add 300 µL of acetonitrile (B52724) containing 1% formic acid to the sample. Vortex vigorously for 10-20 seconds to ensure thorough mixing and protein precipitation.[1]
-
Incubation: Allow the mixture to incubate at room temperature for 15 minutes, protected from light.[1]
-
Centrifugation: Centrifuge the sample at high speed (e.g., 12,000 x g) for 10 minutes to pellet the precipitated proteins.[2]
-
Supernatant Transfer: Carefully transfer the clear supernatant to a clean tube.
-
Liquid-Liquid Extraction:
-
Add 700 µL of hexane (B92381) and 700 µL of methyl tert-butyl ether (MTBE) to the supernatant.[3]
-
Vortex thoroughly to facilitate the extraction of the analyte into the organic phase.
-
-
Phase Separation: Centrifuge at a low speed to separate the aqueous and organic layers.
-
Collection of Organic Phase: Transfer the upper organic phase to a new tube.[2][4]
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 37°C.[2][4]
-
Reconstitution: Reconstitute the dried extract in an appropriate volume (e.g., 100 µL) of the LC mobile phase (e.g., 60:40 methanol (B129727)/water).[2][4]
-
Analysis: The sample is now ready for injection into the LC-MS/MS system.
Protocol 2: Supported Liquid Extraction (SLE)
SLE offers a more streamlined and automated alternative to traditional LLE, providing high analyte recovery and clean extracts.
Experimental Protocol:
-
Sample Pre-treatment:
-
In a separate tube, dilute 150 µL of human serum with 150 µL of a water:isopropanol (50:50, v/v) solution to disrupt protein binding.[5]
-
-
Sample Loading: Load the entire 300 µL of the pre-treated sample onto an ISOLUTE® SLE+ plate.[5]
-
Analyte Elution:
-
Apply 750 µL of heptane (B126788) to the plate and allow it to flow by gravity for 5 minutes.[5]
-
Apply a second 750 µL aliquot of heptane and wait for another 5 minutes.[5]
-
Apply a final pulse of low vacuum to elute any remaining solvent.[5]
-
-
Post-Extraction:
Protocol 3: Solid-Phase Extraction (SPE)
SPE utilizes a solid sorbent to selectively retain the analyte while interferences are washed away. C18 cartridges are commonly used for the extraction of vitamin D and its metabolites.[6]
Experimental Protocol:
-
Sample Pre-treatment:
-
Dilute the plasma or serum sample with two volumes of saline and heat at 64°C to minimize steroid-protein interactions.[7]
-
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge with methanol followed by water.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with aqueous methanol to remove polar interferences.
-
Drying: Dry the sorbent material completely.
-
Elution: Elute the analyte with a mixture of hexane and chloroform.
-
Evaporation and Reconstitution: Evaporate the eluate and reconstitute the sample in the mobile phase for LC-MS/MS analysis.
Derivatization for Enhanced Sensitivity
For low-concentration metabolites like 24,25-Dihydroxyvitamin D2, derivatization can significantly improve ionization efficiency and sensitivity in LC-MS/MS analysis.
DMEQ-TAD Derivatization Protocol:
This protocol is performed after the evaporation step and before reconstitution.
-
Reagent Preparation: Prepare a 0.1 mg/mL solution of 4-[2-(6,7-dimethoxy-4-methyl-3,4-dihydroquinoxalinyl)ethyl]-1,2,4-triazoline-3,5-dione (DMEQ-TAD) in ethyl acetate.[2][4]
-
First Incubation: Redissolve the dry residue from the extraction step in 25 µL of the DMEQ-TAD solution and incubate for 30 minutes at room temperature in the dark.[2][4]
-
Second Incubation: Add a second 25 µL aliquot of the DMEQ-TAD solution and incubate for an additional 60 minutes.[2][4]
-
Quenching and Drying: Add 40 µL of ethanol, then dry the derivatized extract.[2][4]
-
Reconstitution: Reconstitute the sample in the mobile phase for analysis.[2][4]
Quantitative Data Summary
The following tables summarize typical performance data for the analysis of vitamin D metabolites using the described sample preparation techniques followed by LC-MS/MS.
| Parameter | 25-OH-Vitamin D2 | 25-OH-Vitamin D3 | 1α,25-diOH-Vitamin D2 | 1α,25-diOH-Vitamin D3 | Reference |
| Extraction Recovery (SLE) | 89% | 84% | 69% | 66% | [8] |
| Linear Range (pg/mL) | 1000-64000 | 1000-64000 | 5-320 | 5-320 | [8] |
| Parameter | 25-OH-D3 | 25-OH-D2 | 24,25-(OH)2D3 | Reference |
| Intra-assay CV (%) | 3-4% | 3-4% | 3-4% | [9] |
| Inter-assay CV (%) | 4-7% | 4-7% | 4-7% | [9][10] |
| Lower Limit of Quantitation (nmol/L) | 0.25-0.45 | 0.25-0.45 | 0.25-0.45 | [10] |
Visualized Workflows
Liquid-Liquid Extraction Workflow
References
- 1. chem-agilent.com [chem-agilent.com]
- 2. waters.com [waters.com]
- 3. lcms.cz [lcms.cz]
- 4. Clinical Utility of Simultaneous Quantitation of 25-Hydroxyvitamin D and 24,25-Dihydroxyvitamin D by LC-MS/MS Involving Derivatization With DMEQ-TAD - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Solid phase extraction system for vitamin D and its major metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. data.biotage.co.jp [data.biotage.co.jp]
- 9. academic.oup.com [academic.oup.com]
- 10. Clinical utility of simultaneous quantitation of 25-hydroxyvitamin D and 24,25-dihydroxyvitamin D by LC-MS/MS involving derivatization with DMEQ-TAD - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Derivatization of Vitamin D Metabolites for Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
The accurate quantification of vitamin D metabolites is crucial for understanding their physiological roles and for clinical diagnostics. However, their analysis by liquid chromatography-mass spectrometry (LC-MS) is often challenging due to poor ionization efficiency and low endogenous concentrations, particularly for the biologically active form, 1α,25-dihydroxyvitamin D [1α,25(OH)₂D]. Chemical derivatization is a powerful strategy to overcome these limitations by introducing a readily ionizable tag onto the vitamin D molecule, thereby significantly enhancing detection sensitivity.
These application notes provide an overview and detailed protocols for the most common derivatization strategies used in the mass spectrometric analysis of vitamin D metabolites. The focus is on Cookson-type reagents that target the cis-diene moiety of the vitamin D structure via a Diels-Alder reaction, leading to a substantial increase in signal intensity.
General Derivatization Workflow
The derivatization process for vitamin D metabolites typically follows a standardized workflow, beginning with sample extraction and culminating in LC-MS/MS analysis. The core of this process is the Diels-Alder reaction, where a dienophile (the derivatizing reagent) reacts with the conjugated diene system of the vitamin D molecule.
Caption: General workflow for the derivatization of vitamin D metabolites.
Derivatization Reagents and Protocols
Several reagents have been developed to enhance the ionization of vitamin D metabolites. Below are detailed protocols for some of the most widely used and effective derivatizing agents.
4-Phenyl-1,2,4-triazoline-3,5-dione (PTAD)
PTAD is a classic Cookson-type reagent that has been revolutionary in the sensitive analysis of vitamin D metabolites.[1][2][3] It reacts with the cis-diene of vitamin D to form a stable derivative that ionizes efficiently.[4] This derivatization can lead to a 100-fold increase in analytical signal.[4]
Experimental Protocol:
-
Sample Preparation: Extract vitamin D metabolites from the biological matrix (e.g., 200 µL of serum) using liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[5] Evaporate the extract to dryness under a stream of nitrogen.[5]
-
Reconstitution: Reconstitute the dried extract in a suitable solvent, such as acetonitrile (B52724).
-
Derivatization:
-
Prepare a fresh solution of PTAD in a solvent like ethyl acetate (B1210297) or acetonitrile (e.g., 0.1-2 mg/mL).[4][5]
-
Add the PTAD solution to the reconstituted sample extract (e.g., 50-100 µL).[5][6]
-
Vortex the mixture and incubate at room temperature for a period ranging from 10 minutes to 4 hours, or at 60°C for 10 minutes.[4][5][7] The reaction is typically complete within an hour at room temperature.[4]
-
-
Sample Clean-up (Optional): The reaction mixture can be further purified if necessary, but often it can be directly injected into the LC-MS/MS system.
-
LC-MS/MS Analysis: Analyze the derivatized sample by LC-MS/MS. The derivatization shifts the precursor ion m/z by approximately 150 Da.[6]
Quantitative Data Summary for PTAD Derivatization
| Metabolite | Fold Sensitivity Increase | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Reference |
| Vitamin D Metabolites (general) | 24 - 276 | 3 - 20 pg/mL | - | [8] |
| 1α,25(OH)₂D₃ | ~100 | - | - | [4] |
| d₃-25OHD₃ and other metabolites | - | - | 0.2 nmol/L | [9] |
Amplifex™ Diene
Amplifex™ Diene is a second-generation derivatizing reagent designed specifically for LC-MS/MS analysis. It contains a permanently charged group, which significantly enhances ionization efficiency, leading to greater sensitivity compared to PTAD.[10] Studies have shown a 10-fold increase in sensitivity over other derivatization methods.[10]
Experimental Protocol:
-
Sample Preparation: Extract vitamin D metabolites from the sample matrix (e.g., 200 µL of serum) and dry the extract.[10]
-
Derivatization:
-
Reconstitute the dried extract in the Amplifex™ Diene reagent solution.
-
Incubate the reaction mixture as per the manufacturer's instructions.
-
-
LC-MS/MS Analysis: Analyze the derivatized sample. The positively charged end group of the Amplifex reagent promotes strong signal intensity in the mass spectrometer.[10]
Quantitative Data Summary for Amplifex™ Derivatization
| Feature | Observation | Reference |
| Sensitivity Improvement | 10-fold increase over other derivatizing methods | [10] |
| Sample Volume | Requires smaller sample volumes (e.g., 200 µL of serum) | [10] |
| Stability | Amplifex derivatives are generally more stable than PTAD derivatives | [11][12][13] |
2-Nitrosopyridine (B1345732) (PyrNO)
2-Nitrosopyridine (PyrNO) is another effective derivatization reagent that operates via a Diels-Alder reaction.[1][3] It has been shown to offer improved ionization and higher sensitivity compared to PTAD.[1][2][14] A key advantage of PyrNO is that the resulting derivatives facilitate high-resolution chromatographic separation of major vitamin D metabolites.[1][2]
Experimental Protocol:
-
Sample Preparation: A combined liquid-liquid extraction followed by solid-phase extraction (LLE-SPE) is recommended to reduce ion suppression, especially for low-concentration metabolites like 1α,25(OH)₂D.[1][14] This method can be effective with sample volumes as small as 100 µL of serum.[1][3][14]
-
Derivatization:
-
After extraction, dry the sample and add the PyrNO reagent solution.
-
Incubate to allow the derivatization reaction to proceed.
-
-
LC-MS/MS Analysis: The resulting PyrNO-derivatives are then analyzed by LC-MS/MS.
Quantitative Data Summary for PyrNO Derivatization
| Feature | Observation | Reference |
| Sensitivity | Higher than PTAD | [1][2][14] |
| Ion Suppression | LLE-SPE sample preparation reduces ion suppression by 2- to 4-fold compared to SPE alone | [1][3][14] |
| Sample Volume | Applicable to small sample volumes (100 µL of serum) | [1][3][14] |
| Stability | PyrNO derivatives may show significant degradation after one month of storage | [12] |
One-Pot Double Derivatization: PTAD and Acetylation
A challenge in vitamin D analysis is the chromatographic separation of isomers, such as the 3α- and 3β-epimers of 25-hydroxyvitamin D₃.[15] A one-pot double derivatization strategy that combines the Diels-Alder reaction with PTAD followed by acetylation of the hydroxyl groups has been developed to address this.[15][16][17] This approach improves the separation efficiency on standard C18 columns.[15]
Caption: One-pot double derivatization scheme for vitamin D metabolites.
Experimental Protocol:
-
PTAD Derivatization: Perform the PTAD derivatization as described in the protocol above.
-
Acetylation:
-
Without quenching or evaporating the PTAD reaction mixture, add acetic anhydride (B1165640) and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP).[15]
-
Incubate at room temperature to allow for the esterification of the hydroxyl groups.[15]
-
-
LC-MS/MS Analysis: The double-derivatized product can then be analyzed, showing improved chromatographic resolution of isomers.[15]
Conclusion
Chemical derivatization is an indispensable tool for the sensitive and accurate quantification of vitamin D metabolites by mass spectrometry. The choice of derivatization reagent depends on the specific analytical requirements, such as the desired level of sensitivity and the need for isomeric separation. PTAD remains a widely used and effective reagent, while newer agents like Amplifex™ and PyrNO offer enhanced sensitivity. For complex separations, a double derivatization strategy can be highly effective. The protocols and data presented in these application notes provide a comprehensive guide for researchers to develop and implement robust methods for vitamin D analysis.
References
- 1. A new sensitive LC/MS/MS analysis of vitamin D metabolites using a click derivatization reagent, 2-nitrosopyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. augusta.elsevierpure.com [augusta.elsevierpure.com]
- 4. Metabolic profiling of major vitamin D metabolites using Diels–Alder derivatization and ultra-performance liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chromatographic separation of PTAD-derivatized 25-hydroxyvitamin D3 and its C-3 epimer from human serum and murine skin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. A novel LC-MS/MS method combined with derivatization for simultaneous quantification of vitamin D metabolites in human serum with diabetes as well as ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05700C [pubs.rsc.org]
- 8. Determination of vitamin D metabolites in various biological samples through an improved chemical derivatization assisted liquid chromatography-tandem mass spectrometry approach - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 9. UPLC-MS/MS Determination of Deuterated 25-Hydroxyvitamin D (d3-25OHD3) and Other Vitamin D Metabolites for the Measurement of 25OHD Half-Life - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development of a Sensitive LC/MS/MS Method for Vitamin D Metabolites: 1,25 Dihydroxyvitamin D2&3 Measurement Using a Novel Derivatization Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Stability of sample extracts of vitamin D3 metabolites after chemical derivatization for LC–MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Stability of sample extracts of vitamin D3 metabolites after chemical derivatization for LC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. A new sensitive LC/MS/MS analysis of vitamin D metabolites using a click derivatization reagent, 2-nitrosopyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Improved quantitative LC-MS/MS analysis of vitamin D metabolites in serum after one-pot double derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Streamlined Vitamin D Metabolite Fingerprinting Analysis Using Isotope-Coded Multiplexing MS with Cost-Effective One-Pot Double Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
Application Notes: The Role of 24,25-Dihydroxyvitamin D2-d3 in Vitamin D Research
Introduction
In the fields of endocrinology, clinical diagnostics, and drug development, the precise and accurate quantification of vitamin D metabolites is crucial for understanding their physiological roles, diagnosing deficiencies, and assessing the efficacy of supplementation. 24,25-Dihydroxyvitamin D2-d3 is a deuterated, stable isotope-labeled analog of the endogenous vitamin D2 metabolite, 24,25-dihydroxyvitamin D2. Its primary and most critical application is as an internal standard in isotope dilution mass spectrometry, particularly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1] This technique is the gold standard for the quantitative analysis of vitamin D metabolites in complex biological matrices such as serum and plasma.[2][3]
Principle of Application: Isotope Dilution Mass Spectrometry
The core utility of 24,25-Dihydroxyvitamin D2-d3 lies in its role as an internal standard.[1] Stable isotope-labeled standards are considered ideal for quantitative mass spectrometry for several reasons:
-
Chemical and Physical Similarity : Deuterated analogs are chemically identical to their non-deuterated (endogenous) counterparts. This ensures they behave similarly during sample preparation steps, including protein precipitation, liquid-liquid or solid-phase extraction, and derivatization. They also exhibit similar chromatographic retention and ionization efficiency in the mass spectrometer.[1]
-
Mass Differentiation : The presence of deuterium (B1214612) atoms increases the mass of the molecule. This mass difference allows the mass spectrometer to distinguish between the internal standard and the target analyte, even if they co-elute.[1]
-
Correction for Variability : By adding a known quantity of the deuterated standard to a sample at the very beginning of the analytical process, it acts as a tracer that experiences the same potential for loss or variability as the endogenous analyte. Any variations during sample handling, extraction, or instrument analysis are corrected for by calculating the ratio of the analyte signal to the internal standard signal.[1] This dramatically improves the accuracy, precision, and reproducibility of the measurement.
The vitamin D metabolic pathway is a complex cascade involving multiple enzymatic steps, primarily in the liver and kidneys. Understanding this pathway is essential for contextualizing the role of its various metabolites.
Key Research Applications
-
Comprehensive Vitamin D Metabolite Profiling : The use of 24,25(OH)2D2-d3, often in conjunction with other deuterated standards (e.g., d3-25(OH)D3, d6-24,25(OH)2D3), allows for the simultaneous and accurate measurement of multiple vitamin D metabolites in a single analytical run.[4][5] This "metabolome" approach provides a more complete picture of an individual's vitamin D status and metabolism than measuring 25(OH)D alone.
-
Studying Enzyme Activity and Catabolism : 24,25-dihydroxyvitamin D is a product of the enzyme cytochrome P450 CYP24A1, which is the primary enzyme responsible for the catabolism (breakdown) of 25(OH)D and the active 1,25(OH)2D.[6] By accurately measuring the concentration of 24,25(OH)2D, researchers can study the activity of CYP24A1.[7] This is clinically relevant in conditions like chronic kidney disease, where CYP24A1 activity may be altered.[7]
-
Calculating Vitamin D Metabolite Ratios (VMRs) : The ratio of a precursor to its product, such as the 25(OH)D3 / 24,25(OH)2D3 ratio, can serve as a valuable diagnostic marker.[4] This ratio can provide insights into the rate of vitamin D catabolism and may be more informative than the absolute concentration of a single metabolite.[4][8] Accurate quantification using deuterated standards is essential for the reliability of these calculated ratios.
-
Pharmacokinetic Studies : In studies involving supplementation with Vitamin D2, 24,25(OH)2D2-d3 is essential for accurately tracking the metabolic fate of the supplement and distinguishing it from endogenous Vitamin D3 metabolites. It helps researchers understand how supplementation affects the entire vitamin D metabolic profile.[9]
Protocols: Quantification of Vitamin D Metabolites
The following protocol is a generalized methodology for the simultaneous quantification of 25(OH)D2, 25(OH)D3, and 24,25(OH)2D3 in human serum using LC-MS/MS with deuterated internal standards.
Experimental Protocol
1. Materials and Reagents
-
Analytes : 25(OH)D2, 25(OH)D3, 24,25(OH)2D3 certified reference materials.
-
Internal Standards (IS) : 24,25-Dihydroxyvitamin D2-d3, d3-25(OH)D2, d6-24,25(OH)2D3.
-
Solvents : LC-MS grade acetonitrile, methanol, water, isopropanol, methyl-tert-butyl ether (MTBE).
-
Reagents : Zinc sulfate, formic acid, ammonium (B1175870) formate.
-
Derivatization Agent (Optional) : 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD).
-
Sample Matrix : Human serum or plasma.
2. Preparation of Standard and QC Solutions
-
Stock Solutions : Prepare individual stock solutions of each analyte and internal standard in ethanol (B145695) or acetonitrile (e.g., at 0.5-1.0 mg/mL). Store at -20°C or lower.
-
Working Solutions :
-
Prepare a combined analyte working solution by serial dilution of the stock solutions to create a calibration curve (e.g., 6-8 levels).
-
Prepare a combined internal standard working solution containing each deuterated standard at a fixed concentration.
-
-
Calibration Standards and QCs : Prepare calibration standards and quality control (QC) samples by spiking the working solutions into a surrogate matrix (e.g., charcoal-stripped serum or a synthetic matrix).
3. Sample Preparation
-
Pipette 100 µL of serum, plasma, calibrator, or QC sample into a microcentrifuge tube.[5][6]
-
Add 20 µL of the combined internal standard working solution to each tube. Vortex briefly.
-
Incubate at room temperature for 30-60 minutes to allow for equilibration.[10]
-
Protein Precipitation : Add 150 µL of 0.2 M zinc sulfate, vortex, then add 450 µL of methanol. Vortex thoroughly.[5][6]
-
Centrifuge at >10,000 x g for 10 minutes to pellet the precipitated protein.[6]
-
Extraction : Carefully transfer the supernatant to a clean tube. Perform a liquid-liquid extraction by adding an immiscible organic solvent like MTBE, vortexing, centrifuging, and collecting the organic layer.
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
Derivatization (if used) : Reconstitute the dried extract in a solution containing the derivatization agent (e.g., PTAD in acetonitrile) and incubate as required. This step enhances ionization efficiency for greater sensitivity.[11]
-
Reconstitute the final sample in the mobile phase (e.g., 50:50 Methanol:Water) for injection.
4. LC-MS/MS Instrument Conditions
-
LC System : UPLC/UHPLC system.
-
Column : C18 reversed-phase column (e.g., 2.1 x 50 mm, <2 µm particle size).
-
Mobile Phase A : Water with 0.1% formic acid.
-
Mobile Phase B : Methanol with 0.1% formic acid.
-
Gradient : A typical gradient would run from ~60% B to 98% B over several minutes to separate the metabolites.
-
Flow Rate : 0.3 - 0.5 mL/min.
-
Injection Volume : 5 - 10 µL.
-
Mass Spectrometer : Triple quadrupole mass spectrometer.
-
Ionization Source : Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), positive ion mode.
-
Analysis Mode : Multiple Reaction Monitoring (MRM). Monitor at least two transitions (quantifier and qualifier) for each analyte and its corresponding internal standard.
5. Data Analysis
-
Integrate the peak areas for the quantifier MRM transition for each analyte and its corresponding internal standard.
-
Calculate the peak area ratio (Analyte Area / Internal Standard Area).
-
Construct a calibration curve by plotting the peak area ratio against the known concentration for each calibrator.
-
Determine the concentration of the analytes in the unknown samples by interpolating their peak area ratios from the linear regression of the calibration curve.
Quantitative Data & Method Parameters
The following tables summarize typical concentrations and parameters used in LC-MS/MS methods for vitamin D metabolite analysis.
Table 1: Example Concentrations for Internal Standards & Calibrators
| Compound | Type | Typical Concentration Range | Reference |
|---|---|---|---|
| d3-25(OH)D2 | Internal Standard | 65 ng/mL (spiked in sample) | [6] |
| d3-25(OH)D3 | Internal Standard | 80 ng/mL (spiked in sample) | [6] |
| d6-24,25(OH)2D3 | Internal Standard | 6 ng/mL (spiked in sample) | [5][6] |
| 25(OH)D3 / D2 | Calibrator | 1 - 100 ng/mL | [3] |
| 24,25(OH)2D3 | Calibrator | 0.2 - 20 ng/mL |[5] |
Table 2: Example LC-MS/MS Method Parameters
| Parameter | Typical Setting | Reference |
|---|---|---|
| Instrument | UPLC with Triple Quadrupole MS | [5][6][12] |
| Ionization Mode | Positive ESI or APCI | [10] |
| Analysis Mode | Multiple Reaction Monitoring (MRM) | [10] |
| Sample Volume | 50 - 200 µL | [5][10][13] |
| Total Run Time | < 5 minutes |[10] |
Table 3: Representative Assay Performance Characteristics
| Parameter | Value | Analyte | Reference |
|---|---|---|---|
| Limit of Quantitation (LOQ) | 10 - 20 pg/mL | 1,25(OH)2D compounds | [10] |
| Limit of Quantitation (LOQ) | 0.2 nmol/L (~0.08 ng/mL) | d3-25OHD3 | [11] |
| Linearity Range | 1 - 100 ng/mL | 25(OH)D2 and D3 | [3] |
| Intra-day Precision (%RSD) | 1.6 – 4.1% | Multiple Metabolites | [10] |
| Inter-day Precision (%RSD) | 3.7 – 6.8% | Multiple Metabolites |[10] |
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of Deuterium-Labeled Vitamin D Metabolites as Internal Standards for LC-MS Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantification of 25-Hydroxyvitamin D2 and D3 Using Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Diagnostic Aspects of Vitamin D: Clinical Utility of Vitamin D Metabolite Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lcms.cz [lcms.cz]
- 6. waters.com [waters.com]
- 7. Serum 24,25-dihydroxyvitamin D3 response to native vitamin D2 and D3 Supplementation in patients with chronic kidney disease on hemodialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The ratio of serum 24,25-dihydroxyvitamin D(3) to 25-hydroxyvitamin D(3) is predictive of 25-hydroxyvitamin D(3) response to vitamin D(3) supplementation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Quantitative determination of vitamin D metabolites in plasma using UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. UPLC-MS/MS Determination of Deuterated 25-Hydroxyvitamin D (d3-25OHD3) and Other Vitamin D Metabolites for the Measurement of 25OHD Half-Life | Springer Nature Experiments [experiments.springernature.com]
- 12. waters.com [waters.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for Vitamin D Metabolite Analysis Using Deuterated Standards
For Researchers, Scientists, and Drug Development Professionals
Introduction
The accurate quantification of vitamin D and its metabolites is crucial for research in numerous fields, including endocrinology, nutrition, and drug development. Vitamin D metabolites are present in biological matrices at a wide range of concentrations, with the active form, 1α,25-dihydroxyvitamin D, found at very low picomolar levels.[1][2] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for this analysis due to its high sensitivity, specificity, and ability to measure multiple metabolites simultaneously.[3][4]
The use of stable isotope-labeled internal standards, particularly deuterated standards, is fundamental to achieving accurate and precise quantification with LC-MS/MS.[5][6] These standards are chemically and physically almost identical to their endogenous counterparts, ensuring they behave similarly during sample preparation and analysis.[5] By adding a known amount of a deuterated standard to a sample at the initial stage, variations arising from sample extraction, matrix effects, and instrument response can be effectively normalized, leading to reliable results.[5] This document provides detailed protocols for sample preparation of vitamin D metabolites from human serum using various extraction techniques and deuterated internal standards.
Core Principles: The Role of Deuterated Internal Standards
Stable isotope-labeled compounds, such as deuterated vitamin D analogs (e.g., d3-25-hydroxyvitamin D3), are the preferred internal standards for quantitative mass spectrometry for several key reasons[5]:
-
Chemical and Physical Similarity: Deuterated analogs are chemically identical to the analytes of interest, ensuring they co-elute during chromatography and exhibit similar ionization efficiencies in the mass spectrometer.[5]
-
Mass Differentiation: The presence of deuterium (B1214612) atoms increases the mass of the standard, allowing the mass spectrometer to distinguish it from the endogenous analyte.[5]
-
Correction for Variability: When introduced at the beginning of the sample preparation process, the deuterated standard experiences the same potential losses and variations as the analyte, including those from extraction, matrix effects, and instrument instability. The ratio of the analyte signal to the internal standard signal is used for quantification, thereby canceling out these sources of error.[5]
Experimental Protocols
This section details three common sample preparation methods for the analysis of vitamin D metabolites in human serum: Protein Precipitation, Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). The choice of method may depend on the specific metabolites of interest, the required sensitivity, and laboratory workflow.
Protocol 1: Protein Precipitation
This method is rapid and straightforward, suitable for high-throughput analysis, particularly for the more abundant metabolite 25-hydroxyvitamin D.
Materials:
-
Human serum samples, calibrators, and quality controls
-
Deuterated internal standard solution (e.g., d3-25-hydroxyvitamin D3 in methanol (B129727) or ethanol)
-
Acetonitrile (B52724), LC-MS grade
-
Zinc sulfate (B86663) solution (0.1 M in water)
-
Vortex mixer
-
Centrifuge
-
Microcentrifuge tubes (1.5 mL)
-
Autosampler vials
Methodology:
-
Aliquoting: Pipette 200 µL of serum, calibrator, or quality control into a microcentrifuge tube.[5]
-
Internal Standard Spiking: Add 25 µL of the deuterated internal standard solution to each tube and briefly vortex.[5]
-
Protein Precipitation: Add 400 µL of acetonitrile and 100 µL of zinc sulfate solution to each tube.[5]
-
Vortexing: Vortex the tubes vigorously for 1 minute to ensure complete protein precipitation.[5]
-
Centrifugation: Centrifuge the tubes at 10,000 x g for 10 minutes to pellet the precipitated proteins.[5]
-
Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
Protocol 2: Supported Liquid-Liquid Extraction (SLE)
This protocol offers a cleaner extract compared to protein precipitation and is effective for a broad range of vitamin D metabolites.
Materials:
-
Human serum samples, calibrators, and quality controls
-
Deuterated internal standard solution
-
Supported Liquid Extraction (SLE) plate or cartridges
-
Water, LC-MS grade
-
Methanol, LC-MS grade
-
Dichloromethane (DCM), LC-MS grade
-
Isopropyl alcohol (IPA), LC-MS grade
-
Nitrogen evaporator
-
Reconstitution solution (e.g., 50:50 methanol:water)
-
Vortex mixer
-
Centrifuge
-
Collection plate or tubes
-
Autosampler vials
Methodology:
-
Aliquoting and Spiking: Pipette 100 µL of serum, calibrator, or quality control into a microcentrifuge tube. Add the deuterated internal standard solution.
-
Sample Pre-treatment: Add 100 µL of water and vortex to mix.[7]
-
Loading: Load the 200 µL of the pre-treated sample onto the SLE plate/cartridge and allow it to absorb for 5 minutes.[7]
-
Elution: Add 1 mL of elution solvent (e.g., 95:5 DCM/IPA) and allow it to flow through by gravity.[7]
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the reconstitution solution. Vortex to ensure complete dissolution.[5]
-
Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.[5]
Protocol 3: Solid-Phase Extraction (SPE)
SPE provides a high degree of sample cleanup and concentration, making it suitable for the analysis of low-abundance metabolites.
Materials:
-
Human serum samples, calibrators, and quality controls
-
Deuterated internal standard solution
-
C18 SPE cartridges
-
Acetonitrile, LC-MS grade
-
Methanol, LC-MS grade
-
Water, LC-MS grade
-
SPE manifold
-
Nitrogen evaporator
-
Reconstitution solution (e.g., 50:50 methanol:water)
-
Vortex mixer
-
Centrifuge
Methodology:
-
Aliquoting and Spiking: Follow steps 1 and 2 from Protocol 1.
-
Protein Precipitation and Centrifugation: Follow steps 3-5 from Protocol 1.[5]
-
SPE Cartridge Conditioning: Condition the C18 SPE cartridges by washing with 1 mL of methanol followed by 1 mL of water.[5]
-
Loading: Load the supernatant from the centrifugation step onto the conditioned SPE cartridges.[5]
-
Washing: Wash the cartridges with 1 mL of 50:50 methanol:water to remove interferences.[5]
-
Elution: Elute the analyte and internal standard with 1 mL of methanol.[5]
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.[5]
-
Reconstitution: Reconstitute the dried extract in 100 µL of the reconstitution solution. Vortex to ensure complete dissolution.[5]
-
Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.[5]
Derivatization for Enhanced Sensitivity
For low-abundance metabolites like 1α,25-dihydroxyvitamin D, derivatization can significantly improve ionization efficiency and, consequently, the sensitivity of the LC-MS/MS analysis.[2][8] 4-Phenyl-1,2,4-triazoline-3,5-dione (PTAD) is a commonly used derivatizing agent that reacts with the cis-diene structure of vitamin D.[1][8]
Protocol 4: PTAD Derivatization
This protocol can be integrated after the evaporation step in the LLE or SPE protocols.
Materials:
-
Dried sample extract
-
PTAD solution (e.g., 0.75 mg/mL in acetonitrile)
-
Vortex mixer
-
Centrifuge
Methodology:
-
Reagent Addition: To the dried sample extract, add 60 µL of the PTAD solution in acetonitrile.[1]
-
Reaction: Vortex the sample for 15 seconds, centrifuge briefly, and allow the reaction to proceed for one hour at room temperature.[1]
-
Analysis: Transfer the derivatized sample to an autosampler vial for LC-MS/MS analysis.[1]
Other derivatization reagents like Amplifex® and 2-nitrosopyridine (B1345732) have also been shown to enhance sensitivity.[1][2][9]
Quantitative Data Summary
The following tables provide typical quantitative parameters for the analysis of vitamin D metabolites using deuterated internal standards with LC-MS/MS.
Table 1: Typical LC-MS/MS Parameters for Vitamin D Metabolite Analysis [5]
| Parameter | 25-hydroxyvitamin D3 (Analyte) | d3-25-hydroxyvitamin D3 (Internal Standard) |
| Precursor Ion (m/z) | 401.3 | 404.3 |
| Product Ion (m/z) | 383.3 | 386.3 |
| Collision Energy (eV) | 15 | 15 |
| Dwell Time (ms) | 100 | 100 |
Table 2: Example Calibration Curve Concentrations [5]
| Calibration Level | Analyte Concentration (ng/mL) | Internal Standard Concentration (ng/mL) |
| 1 | 2.5 | 50 |
| 2 | 5.0 | 50 |
| 3 | 10.0 | 50 |
| 4 | 25.0 | 50 |
| 5 | 50.0 | 50 |
| 6 | 100.0 | 50 |
| 7 | 200.0 | 50 |
Table 3: Performance Characteristics of Different Sample Preparation Methods
| Parameter | Protein Precipitation | Liquid-Liquid Extraction | Solid-Phase Extraction |
| Recovery | 70-107%[3] | 89-104%[10] | 81.1-102%[3] |
| Matrix Effects | Can be significant | Reduced compared to PP | Minimal |
| Lower Limit of Quantitation (LLOQ) | ~4.0 nmol/L (25OHD3)[10] | ~1 ng/mL (hydroxylated forms)[11] | 10-20 pg/mL (with derivatization)[12] |
| Throughput | High | Medium | Low to Medium |
| Cost per Sample | Low | Medium | High |
Visualizations
Caption: A typical experimental workflow for vitamin D metabolite quantification.
Caption: The logical basis for using an internal standard in quantitative analysis.
Conclusion
The use of deuterated internal standards in conjunction with LC-MS/MS provides the accuracy and precision required for the reliable quantification of vitamin D metabolites in complex biological matrices. The choice of sample preparation protocol—protein precipitation, liquid-liquid extraction, or solid-phase extraction—will depend on the specific analytical requirements, such as the target metabolites, desired sensitivity, and sample throughput. For low-concentration metabolites, derivatization can be a valuable tool to enhance detection. The methods and data presented here offer a comprehensive guide for researchers, scientists, and drug development professionals working in this important area of study.
References
- 1. Development of a Sensitive LC/MS/MS Method for Vitamin D Metabolites: 1,25 Dihydroxyvitamin D2&3 Measurement Using a Novel Derivatization Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparing derivatization reagents for quantitative LC-MS/MS analysis of a variety of vitamin D metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sample preparation techniques for extraction of vitamin D metabolites from non-conventional biological sample matrices prior to LC–MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measurement of vitamin D metabolites by mass spectrometry, an analytical challenge - Zelzer - Journal of Laboratory and Precision Medicine [jlpm.amegroups.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. data.biotage.co.jp [data.biotage.co.jp]
- 8. Determination of vitamin D metabolites in various biological samples through an improved chemical derivatization assisted liquid chromatography-tandem mass spectrometry approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. augusta.elsevierpure.com [augusta.elsevierpure.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. scispace.com [scispace.com]
- 12. Quantitative determination of vitamin D metabolites in plasma using UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Derivatization Methods in Vitamin D Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and comparative data for various derivatization methods used in the quantitative analysis of vitamin D and its metabolites. Derivatization is a critical step in many analytical workflows, particularly for liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS), as it enhances the ionization efficiency, improves chromatographic separation, and increases the sensitivity of detection for these vital compounds.
Introduction to Vitamin D Analysis and the Role of Derivatization
The accurate quantification of vitamin D metabolites is crucial for clinical diagnostics, nutritional assessment, and pharmaceutical research. The primary circulating form, 25-hydroxyvitamin D [25(OH)D], and the biologically active form, 1,25-dihydroxyvitamin D [1,25(OH)₂D], are often present at low concentrations in complex biological matrices. Direct analysis of these compounds can be challenging due to their poor ionization efficiency in mass spectrometry.
Chemical derivatization addresses these challenges by modifying the vitamin D molecule to introduce a more readily ionizable group or a functionality that improves chromatographic behavior. This results in significant improvements in analytical sensitivity and selectivity.[1] This document outlines several common derivatization techniques, providing detailed protocols and performance data to aid in method selection and implementation.
Sample Preparation: A Critical First Step
Prior to derivatization, proper sample preparation is essential to remove interfering substances from the biological matrix (e.g., serum, plasma). Common techniques include protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE).
Protocol: General Sample Preparation from Serum/Plasma
-
Protein Precipitation: To 100 µL of serum or plasma, add 300 µL of acetonitrile (B52724) containing an internal standard. Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifugation: Centrifuge the mixture at a high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40-50°C). The dried extract is now ready for derivatization.
Derivatization Methods for LC-MS/MS Analysis
Cookson-Type Reagents: Diels-Alder Derivatization
Cookson-type reagents, such as 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD), react with the cis-diene moiety of vitamin D and its metabolites via a Diels-Alder [4+2] cycloaddition. This reaction introduces a highly ionizable group, significantly enhancing the signal in positive ion electrospray ionization (ESI) mass spectrometry.
Protocol:
-
Prepare a fresh solution of PTAD in a suitable solvent (e.g., 0.1 g/L in anhydrous ethyl acetate (B1210297) or 0.4 mg/mL in ethyl acetate).[2][3]
-
To the dried sample extract, add 50 µL of the PTAD solution.
-
Vortex the mixture for 1 minute and incubate at room temperature for 30 minutes in the dark, or at 60°C for 10 minutes.[2][3]
-
To quench the reaction, add 50 µL of ethanol (B145695) or water.[3][4]
-
Evaporate the sample to dryness under a stream of nitrogen.
-
Reconstitute the residue in an appropriate mobile phase for LC-MS/MS analysis.
Chemical Reaction:
Caption: Diels-Alder reaction of Vitamin D with PTAD.
Amplifex™ Diene is a commercially available Cookson-type reagent designed to provide superior ionization efficiency compared to PTAD.
Protocol:
-
Reconstitute the Amplifex™ Diene reagent according to the manufacturer's instructions.
-
To the dried sample extract, add 30-50 µL of the reconstituted Amplifex™ Diene reagent.[5][6]
-
Vortex the mixture for 15-20 seconds.
-
Incubate at room temperature for 30-60 minutes or at 4°C for 30 minutes.[5][7]
-
Add an equal volume of deionized water to the reaction mixture.
-
The sample is now ready for LC-MS/MS analysis.
2-Nitrosopyridine (B1345732) is another dienophile that reacts with the cis-diene of vitamin D, offering high sensitivity.[8]
Protocol:
-
Prepare a 2.5 mM solution of 2-nitrosopyridine in methanol.[8]
-
To the dried sample extract, add 40 µL of the PyrNO solution.
-
Incubate the mixture at 70°C for 60 minutes.[8]
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
Acylation of Hydroxyl Groups
This approach targets the hydroxyl groups on the vitamin D molecule, typically at the C3 position.
INC introduces a positively charged isonicotinoyl group, which enhances ionization. This method avoids the formation of stereoisomers that can occur with Cookson-type reagents.[9]
Protocol:
-
After sample extraction and drying, redissolve the residue in 100 µL of a mixture of ethyl acetate and dichloromethane (B109758) (1:3, v/v).[9]
-
Add 5 µL of INC solution. The reaction is typically rapid at room temperature.[9]
-
Evaporate the mixture to dryness under nitrogen.
-
Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.
FMP-TS also targets hydroxyl groups and offers a rapid derivatization reaction.
Protocol:
-
Prepare a fresh solution of 5 mg/mL FMP-TS in dry acetonitrile containing 1% triethylamine.[10]
-
To the dried sample extract, add 50 µL of the FMP-TS solution.
-
Vortex for 15 seconds and incubate at 30°C for 15 minutes.[10]
-
Quench the reaction by adding 50 µL of methanol.
-
The sample is ready for LC-MS/MS analysis.
One-Pot Double Derivatization: PTAD and Acetylation
This method combines the Diels-Alder reaction with PTAD and the acetylation of hydroxyl groups in a single reaction vessel, which can improve the chromatographic separation of epimers.[11]
Protocol:
-
PTAD Reaction: To the dried sample extract, add 25 µL of a 0.5 mg/mL PTAD solution in anhydrous acetonitrile with 2% acetic acid. Incubate at 20°C for 1 hour in the dark.[12]
-
Acetylation: Add 25 µL of a freshly prepared esterification solution (2 mg/mL 4-dimethylaminopyridine (B28879) (DMAP) in a 2:1 (v/v) mixture of pyridine (B92270) and acetic anhydride). Incubate at 20°C for 1 hour in the dark.[12]
-
Quenching: Stop the reaction by adding 50 µL of methanol.
-
Evaporation and Reconstitution: Dry the sample under reduced pressure and reconstitute in the mobile phase.
Silylation for GC-MS Analysis
Silylation is a common derivatization technique for GC-MS that increases the volatility of analytes by replacing active hydrogens in hydroxyl groups with a trimethylsilyl (B98337) (TMS) group.
Protocol: Trimethylsilyl (TMS) Derivatization
-
Ensure the sample extract is completely dry, as moisture will deactivate the silylating reagent.
-
To the dried extract, add a mixture of 20 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and 40 µL of pyridine.[13]
-
Incubate the mixture at 60°C for 40 minutes.[13]
-
The sample is then ready for injection into the GC-MS system.
Chemical Reaction:
Caption: Silylation of a hydroxyl group on Vitamin D.
Quantitative Data Summary
The following tables summarize the performance of various derivatization methods in terms of signal enhancement and limits of quantification (LOQ).
Table 1: Signal Enhancement of Derivatized Vitamin D Metabolites
| Derivatization Reagent | Analyte | Signal Enhancement (Fold Increase vs. Underivatized) | Reference(s) |
| PTAD | 1,25(OH)₂D₃ | ~100 | [7] |
| Amplifex™ Diene | 1,25(OH)₂D₃ | ~165 (up to 1000-fold for some analytes) | [14] |
| Amplifex™ Diene | 1,25(OH)₂D | 10-fold higher S/N than PTAD | [1] |
| INC | 25(OH)D | 200 - 1000 | [15] |
| Various | Multiple | 3 - 295 | [15] |
Table 2: Limits of Quantification (LOQ) for Derivatized Vitamin D Metabolites
| Derivatization Reagent | Analyte | LOQ | Reference(s) |
| PTAD | 1,25(OH)₂D₂/D₃ | 60 pmol/L (~25 pg/mL) | [7] |
| PTAD | 1,25(OH)₂D₃ | 1.2 pg/mL | [8] |
| PTAD | 1,25(OH)₂D₂ | 0.6 pg/mL | [8] |
| PTAD | Vitamin D₂/D₃ | 0.78 ng/mL | [16] |
| PTAD | 1,25(OH)₂D₃ | 12.5 pg/mL | [17] |
| Amplifex™ Diene | 1,25(OH)₂D₃ | 0.02 ng/mL | [18] |
| Amplifex™ Diene | 25(OH)D₃ | 0.19 ng/mL | [18] |
| Amplifex™ Diene | Cholecalciferol | 0.78 ng/mL | [18] |
| 2-Nitrosopyridine | 1,25(OH)₂D₂/D₃ | 5 pM (~2 pg/mL) | [5] |
| 2-Nitrosopyridine | 25(OH)D₂/D₃ | 10 pM (~4 pg/mL) | [5] |
| FMP-TS | 25(OH)D₃ | 1.0 - 3.1 nmol/L | [19] |
| TMS (GC-MS) | 25(OH)D₃ | 1.5 ng/mL (ppb) | [13] |
Experimental Workflow Visualization
The following diagram illustrates a general experimental workflow for the analysis of vitamin D metabolites incorporating a derivatization step.
Caption: General workflow for Vitamin D analysis with derivatization.
Conclusion
The choice of derivatization method depends on the specific vitamin D metabolites of interest, the analytical instrumentation available, and the desired sensitivity. Cookson-type reagents, particularly Amplifex™ Diene, offer excellent sensitivity for LC-MS/MS analysis. Acylation methods provide an alternative that avoids the formation of stereoisomers. For GC-MS analysis, silylation is the standard approach to increase analyte volatility. The protocols and data presented in these application notes serve as a comprehensive guide for researchers to select and implement the most suitable derivatization strategy for their vitamin D analysis needs.
References
- 1. Development of a Sensitive LC/MS/MS Method for Vitamin D Metabolites: 1,25 Dihydroxyvitamin D2&3 Measurement Using a Novel Derivatization Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 2-fluoro-1-methylpyridinium p-toluene sulfonate: a new LC-MS/MS derivatization reagent for vitamin D metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chromatographic separation of PTAD-derivatized 25-hydroxyvitamin D3 and its C-3 epimer from human serum and murine skin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A new sensitive LC/MS/MS analysis of vitamin D metabolites using a click derivatization reagent, 2-nitrosopyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1,25-Dihydroxyvitamin D Testing in Clinical Practice: A Literature Review on Diagnostic Challenges Arising From Analytical Variability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Vitamin D Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitative determination of vitamin D metabolites in plasma using UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Improved quantitative LC-MS/MS analysis of vitamin D metabolites in serum after one-pot double derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A new sensitive LC/MS/MS analysis of vitamin D metabolites using a click derivatization reagent, 2-nitrosopyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Using gas chromatography and mass spectrometry to determine 25-hydroxyvitamin D levels for clinical assessment of vitamin D deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Amplifex™ Diene Reagent [sciex.com]
- 14. Comparing derivatization reagents for quantitative LC–MS/MS analysis of a variety of vitamin D metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Simultaneous measurement of 13 circulating vitamin D3 and D2 mono and dihydroxy metabolites using liquid chromatography mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Simple Fast Quantification of Cholecalciferol, 25-Hydroxyvitamin D and 1,25-Dihydroxyvitamin D in Adipose Tissue Using LC-HRMS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Using gas chromatography and mass spectrometry to determine 25-hydroxyvitamin D levels for clinical assessment of vitamin D deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of 24,25-Dihydroxyvitamin D2-d3 in Clinical Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the primary application of 24,25-Dihydroxyvitamin D2-d3 in clinical studies, which is predominantly as an internal standard for the accurate quantification of endogenous 24,25-dihydroxyvitamin D2 (24,25(OH)₂D₂) in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Introduction
24,25-dihydroxyvitamin D₂ is a metabolite of vitamin D₂. The precise and accurate measurement of vitamin D metabolites is crucial for understanding their physiological roles and for clinical diagnostics. Stable isotope-labeled internal standards, such as 24,25-Dihydroxyvitamin D2-d3, are essential for correcting for matrix effects and variations in sample preparation and instrument response in LC-MS/MS assays, thereby ensuring the reliability of the quantitative results.[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15][16]
Application: Internal Standard in LC-MS/MS Methods
24,25-Dihydroxyvitamin D2-d3 serves as an ideal internal standard for the quantification of 24,25(OH)₂D₂ due to its chemical and physical similarity to the analyte. By adding a known amount of the deuterated standard to a sample at the beginning of the analytical process, any loss of analyte during sample preparation and analysis can be accounted for.
Quantitative Data Presentation
While specific clinical studies detailing the use of 24,25-Dihydroxyvitamin D2-d3 are not extensively published, the following table summarizes the typical performance characteristics of an LC-MS/MS method for the analysis of a similar dihydroxylated vitamin D metabolite (24,25-dihydroxyvitamin D3) using a deuterated internal standard. These values are representative of the performance that can be expected for a validated 24,25(OH)₂D₂ assay.
| Parameter | Typical Value | Description |
| Lower Limit of Quantification (LLOQ) | 0.1 - 0.5 ng/mL | The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy. |
| Upper Limit of Quantification (ULOQ) | 50 - 100 ng/mL | The highest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy. |
| Intra-assay Precision (%CV) | < 10% | The coefficient of variation for replicate measurements within the same analytical run. |
| Inter-assay Precision (%CV) | < 15% | The coefficient of variation for replicate measurements across different analytical runs. |
| Accuracy (% Bias) | ± 15% | The closeness of the measured value to the true value, expressed as a percentage of the nominal concentration. |
| Recovery | 85 - 115% | The efficiency of the extraction process in recovering the analyte from the sample matrix. |
Experimental Protocols
Protocol 1: Sample Preparation using Protein Precipitation (PPT)
This protocol is a rapid and straightforward method for preparing serum or plasma samples for LC-MS/MS analysis.
Materials:
-
Serum or plasma sample
-
24,25-Dihydroxyvitamin D2-d3 internal standard solution (in methanol (B129727) or ethanol)
-
Acetonitrile (B52724) (ACN), ice-cold
-
Centrifuge
-
Autosampler vials
Procedure:
-
To 100 µL of serum or plasma in a microcentrifuge tube, add 10 µL of the 24,25-Dihydroxyvitamin D2-d3 internal standard solution.
-
Vortex briefly to mix.
-
Add 300 µL of ice-cold acetonitrile to precipitate the proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean autosampler vial.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex to dissolve and inject into the LC-MS/MS system.
Protocol 2: Sample Preparation using Supported Liquid Extraction (SLE)
SLE offers a more thorough cleanup than PPT, removing more interfering substances.
Materials:
-
Serum or plasma sample
-
24,25-Dihydroxyvitamin D2-d3 internal standard solution
-
Supported Liquid Extraction plate or cartridge
-
Extraction solvent (e.g., methyl tert-butyl ether (MTBE) or hexane/ethyl acetate (B1210297) mixture)
-
Evaporation system
-
Reconstitution solvent (initial mobile phase)
Procedure:
-
To 100 µL of serum or plasma, add 10 µL of the 24,25-Dihydroxyvitamin D2-d3 internal standard solution.
-
Dilute the sample with 100 µL of water or a mild buffer.
-
Load the diluted sample onto the SLE plate/cartridge and allow it to absorb for 5 minutes.
-
Apply the extraction solvent and allow it to flow through the sorbent bed under gravity for 5 minutes.
-
Apply a second aliquot of the extraction solvent.
-
Collect the eluate.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
Liquid Chromatography (LC):
-
Column: A C18 or PFP (pentafluorophenyl) reversed-phase column is typically used.
-
Mobile Phase A: Water with 0.1% formic acid or 2 mM ammonium (B1175870) formate.
-
Mobile Phase B: Methanol or acetonitrile with 0.1% formic acid or 2 mM ammonium formate.
-
Gradient: A gradient elution is employed to separate the vitamin D metabolites.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 40 - 50 °C.
Tandem Mass Spectrometry (MS/MS):
-
Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) in positive ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for both endogenous 24,25(OH)₂D₂ and the deuterated internal standard (24,25-Dihydroxyvitamin D2-d3) are monitored. The exact m/z values will depend on the specific adducts formed and the instrument used.
Mandatory Visualizations
Caption: Vitamin D2 Metabolic Pathway
Caption: LC-MS/MS Experimental Workflow
References
- 1. Validation of the 24,25-Dihydroxyvitamin D3 to 25-Hydroxyvitamin D3 Ratio as a Biomarker of 25-Hydroxyvitamin D3 Clearance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. waters.com [waters.com]
- 3. lcms.cz [lcms.cz]
- 4. Clinical Utility of Simultaneous Quantitation of 25-Hydroxyvitamin D and 24,25-Dihydroxyvitamin D by LC-MS/MS Involving Derivatization With DMEQ-TAD - PMC [pmc.ncbi.nlm.nih.gov]
- 5. waters.com [waters.com]
- 6. Diagnostic Aspects of Vitamin D: Clinical Utility of Vitamin D Metabolite Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Clinical utility of simultaneous quantitation of 25-hydroxyvitamin D and 24,25-dihydroxyvitamin D by LC-MS/MS involving derivatization with DMEQ-TAD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. waters.com [waters.com]
- 12. researchgate.net [researchgate.net]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. Quantification of 25-Hydroxyvitamin D2 and D3 Using Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis of Deuterium-Labeled Vitamin D Metabolites as Internal Standards for LC-MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols: The Use of Deuterated 24,25-Dihydroxyvitamin D in Pediatric Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the role and methodological considerations for the use of deuterated 24,25-dihydroxyvitamin D, specifically 24,25-dihydroxyvitamin D2-d3, in pediatric research. This document outlines the clinical significance of measuring this metabolite, details experimental protocols for its quantification, and presents relevant data in a structured format.
Introduction: The Significance of 24,25-Dihydroxyvitamin D in Pediatrics
Vitamin D is crucial for calcium homeostasis and bone health, particularly during the rapid growth phases of childhood and adolescence. The primary circulating form of vitamin D, 25-hydroxyvitamin D (25(OH)D), is converted to the active hormone 1,25-dihydroxyvitamin D (1,25(OH)₂D) or undergoes catabolism to 24,25-dihydroxyvitamin D (24,25(OH)₂D) by the enzyme CYP24A1.
While historically considered an inactive breakdown product, emerging research suggests that 24,25(OH)₂D may have its own biological functions and serves as a key indicator of vitamin D metabolism and catabolism. In pediatric medicine, the measurement of 24,25(OH)₂D, often in conjunction with other vitamin D metabolites, is gaining importance for several reasons:
-
Assessing Vitamin D Status and Catabolism: The ratio of 25(OH)D to 24,25(OH)₂D can provide a more complete picture of an individual's vitamin D metabolic status than measuring 25(OH)D alone. This ratio is a valuable tool for understanding the rate of vitamin D clearance.
-
Diagnosing Genetic Disorders: Inactivating mutations in the CYP24A1 gene lead to impaired catabolism of vitamin D metabolites, resulting in elevated 1,25(OH)₂D levels and consequently, idiopathic infantile hypercalcemia. A significantly elevated ratio of 25(OH)D to 24,25(OH)₂D is a key diagnostic marker for this condition.
-
Research in Bone Health: Studies in pediatric populations, such as those with osteogenesis imperfecta, have investigated the relationship between serum 24,25(OH)₂D levels and bone mineral density, suggesting a potential role for this metabolite in bone health and disease.
The Role of Deuterated Internal Standards in Quantification
Accurate quantification of vitamin D metabolites in complex biological matrices like serum is challenging due to their low concentrations and the potential for matrix effects in analytical methods. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for this purpose, offering high sensitivity and specificity.
The use of a stable isotope-labeled internal standard, such as 24,25-dihydroxyvitamin D2-d3 or its D3 counterpart, is critical for accurate and precise quantification by LC-MS/MS. These deuterated standards are chemically identical to the analyte of interest but have a higher mass due to the incorporation of deuterium (B1214612) atoms.
Principle of Use: A known amount of the deuterated internal standard is added to the patient sample at the beginning of the sample preparation process. It co-elutes with the endogenous, non-labeled analyte during chromatography and is detected by the mass spectrometer at a different mass-to-charge ratio (m/z). By calculating the ratio of the signal from the endogenous analyte to the signal from the internal standard, any variations in sample extraction, derivatization, and ionization can be normalized, leading to highly accurate quantification. While the D3 form is more commonly referenced in literature, the principles apply equally to the use of a deuterated D2 standard.
Experimental Protocols
The following is a generalized protocol for the simultaneous quantification of 25-hydroxyvitamin D and 24,25-dihydroxyvitamin D in pediatric serum samples using LC-MS/MS with a deuterated internal standard. This protocol is a composite based on methodologies described in the scientific literature.
Materials and Reagents
-
Calibrators for 25(OH)D₂, 25(OH)D₃, and 24,25(OH)₂D₃
-
Deuterated internal standards: d₃-25(OH)D₂, d₃-25(OH)D₃, and d₆-24,25(OH)₂D₃ (or d₃-24,25(OH)₂D₂)
-
LC-MS/MS grade solvents: methanol, water, hexane (B92381), methyl tertiary butyl ether (MTBE)
-
Zinc sulfate (B86663) solution (0.2 M)
-
Hydrochloric acid (0.1 M)
-
Derivatization agent: 4-[2-(6,7-dimethoxy-4-methyl-3,4-dihydroquinoxalinyl)ethyl]-1,2,4-triazoline-3,5-dione (DMEQ-TAD)
-
Human serum (for matrix-matched calibrators and quality controls)
Sample Preparation Workflow
Caption: Workflow for the LC-MS/MS analysis of vitamin D metabolites.
Detailed Method Steps
-
Sample and Calibrator Preparation:
-
Pipette 100 µL of pediatric serum, calibrator, or quality control sample into a microcentrifuge tube.
-
Add a solution containing the deuterated internal standards (e.g., d₃-25(OH)D₂, d₃-25(OH)D₃, and d₆-24,25(OH)₂D₃).
-
-
Protein Precipitation:
-
Add 100 µL of 0.1 M HCl.
-
Add 150 µL of 0.2 M zinc sulfate, followed by 450 µL of methanol, vortexing after each addition.
-
Centrifuge at 12,000 x g for 10 minutes to pellet the precipitated proteins.
-
-
Liquid-Liquid Extraction:
-
Transfer the supernatant to a clean glass tube.
-
Add extraction solvents (e.g., 700 µL hexane and 700 µL MTBE) and vortex thoroughly.
-
Transfer the upper organic phase to a new tube and evaporate to dryness under a stream of nitrogen.
-
-
Derivatization:
-
Reconstitute the dried extract in a solution of DMEQ-TAD in ethyl acetate.
-
Incubate at room temperature in the dark to allow the derivatization reaction to complete. This step enhances the ionization efficiency of the vitamin D metabolites.
-
-
Final Preparation and Injection:
-
Evaporate the derivatization solvent and reconstitute the sample in the initial mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
-
LC-MS/MS Parameters
The following table provides typical parameters for the analysis. These will need to be optimized for the specific instrument used.
| Parameter | Typical Setting |
| LC Column | C18 or Phenyl-Hexyl, e.g., 2.1 x 50 mm, 1.7 µm |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Methanol with 0.1% formic acid |
| Flow Rate | 0.4 - 0.6 mL/min |
| Injection Volume | 5 - 20 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions (with DMEQ-TAD derivatization):
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| 25(OH)D₃ | 746.6 | 468.4 |
| d₃-25(OH)D₃ | 749.6 | 468.4 |
| 25(OH)D₂ | 758.6 | 468.4 |
| d₃-25(OH)D₂ | 761.6 | 468.4 |
| 24,25(OH)₂D₃ | 762.6 | 468.4 |
| d₆-24,25(OH)₂D₃ | 768.6 | 468.4 |
Data Presentation and Interpretation
Quantitative data from pediatric studies on vitamin D metabolites should be presented clearly to facilitate interpretation and comparison.
Pediatric Reference Intervals for Vitamin D Metabolites
Reference intervals for 24,25(OH)₂D in children are not as well-established as those for 25(OH)D. However, research provides some guidance.
| Age Group | 25(OH)D (ng/mL) | 24,25(OH)₂D (ng/mL) | 25(OH)D / 24,25(OH)₂D Ratio |
| Infants (0-1 yr) | 20 - 54 | Varies with 25(OH)D levels | < 25 (in vitamin D sufficiency) |
| Children (1-12 yrs) | 16 - 46 | Varies with 25(OH)D levels | < 25 (in vitamin D sufficiency) |
| Adolescents (13-18 yrs) | 11 - 36 | Varies with 25(OH)D levels | < 25 (in vitamin D sufficiency) |
Note: Reference intervals can vary based on population, geography, and season. The ratio is a key diagnostic indicator.
Diagnostic Utility of the 25(OH)D / 24,25(OH)₂D Ratio
Caption: Interpretation of the 25(OH)D to 24,25(OH)₂D ratio.
Conclusion
The use of deuterated internal standards like 24,25-dihydroxyvitamin D2-d3 in LC-MS/MS methods is indispensable for the accurate and reliable quantification of vitamin D metabolites in pediatric research. This analytical approach provides valuable insights into vitamin D metabolism, aids in the diagnosis of rare genetic disorders, and contributes to a better understanding of the role of vitamin D in pediatric health and disease. The protocols and data presented here serve as a foundational resource for researchers and clinicians working in this important field.
Application Notes and Protocols for Studying Vitamin D Metabolism in Renal Disease using 24,25-Dihydroxyvitamin D2-d3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chronic Kidney Disease (CKD) is characterized by a progressive loss of kidney function, which significantly impacts vitamin D metabolism. Beyond the well-documented decline in the active form of vitamin D, 1,25-dihydroxyvitamin D (calcitriol), recent studies highlight that CKD is a state of stagnant overall vitamin D metabolism.[1] This includes a reduction in the catabolism of 25-hydroxyvitamin D (25(OH)D) into its various metabolites, such as 24,25-dihydroxyvitamin D (24,25(OH)2D). The concentration of 24,25(OH)2D is a key indicator of vitamin D catabolism, primarily mediated by the enzyme CYP24A1.[1] In patients with renal disease, lower levels of 24,25(OH)2D are strongly associated with a decline in estimated glomerular filtration rate (eGFR) and are more closely correlated with secondary hyperparathyroidism than either 25(OH)D or 1,25(OH)2D.[1]
Accurate measurement of vitamin D metabolites is crucial for understanding the pathophysiology of mineral and bone disorders in CKD and for developing novel therapeutic strategies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for the precise quantification of these metabolites due to its high specificity and sensitivity.[2][3] The use of stable isotope-labeled internal standards, such as 24,25-dihydroxyvitamin D2-d3, is essential for correcting for matrix effects and variations in sample processing and instrument response, thereby ensuring the accuracy of the measurements through isotope dilution methods.[2][3][4]
These application notes provide a comprehensive overview and detailed protocols for the use of 24,25-dihydroxyvitamin D2-d3 in the study of vitamin D metabolism in the context of renal disease.
Quantitative Data Summary
The following tables summarize key quantitative data from studies investigating vitamin D metabolites in patients with chronic kidney disease.
Table 1: Serum 24,25-Dihydroxyvitamin D Concentrations by eGFR Stage in CKD Patients
| eGFR Stage (ml/min/1.73m²) | Mean Serum 24,25(OH)2D (ng/mL) |
| ≥ 60 | 3.6 |
| 45–59 | 3.2 |
| 30–44 | 2.6 |
| 15–29 | 2.6 |
| < 15 | 1.7 |
Source: Adapted from a study on 278 participants with chronic kidney disease.[1]
Table 2: Vitamin D Metabolite Levels in Hemodialysis Patients vs. Healthy Controls
| Metabolite | Hemodialysis Group (Median [IQR]) | Control Group (Median [IQR]) | p-value |
| 24,25(OH)2D3 (ng/mL) | 0.1 [0.06–0.31] | 2.09 [1.30–3.04] | < 0.001 |
| 3-epi-25(OH)D3 (ng/mL) | 0.40 [0.29–0.67] | 0.96 [0.52–1.6] | < 0.001 |
Source: Data from a study assessing vitamin D metabolism disorders in hemodialysis patients.[5]
Table 3: Correlation of Vitamin D Metabolite Ratio (VDMR) with Clearance
| Parameter | Correlation with VDMR (r-value) |
| 25(OH)D3 Clearance | 0.51 |
| Deuterated Metabolite-to-Parent AUC Ratio | 0.76 |
VDMR is calculated as [24,25(OH)2D3 (ng/mL) / 25(OH)D3 (ng/mL)] * 1000.[6] Source: Validation study of the 24,25(OH)2D3 to 25(OH)D3 ratio as a biomarker of 25(OH)D3 clearance.[6]
Signaling Pathways and Experimental Workflows
Vitamin D Metabolism in the Kidney
Caption: Overview of Vitamin D metabolism and its regulation in the kidney.
Experimental Workflow for LC-MS/MS Analysis
Caption: Standard workflow for quantifying Vitamin D metabolites via LC-MS/MS.
Experimental Protocols
Protocol 1: Simultaneous Quantification of 25(OH)D2, 25(OH)D3, and 24,25(OH)2D3 in Human Serum using UPLC-MS/MS
This protocol is adapted from a method for the simultaneous analysis of multiple vitamin D metabolites and is suitable for clinical research in renal disease.[7]
Materials:
-
Calibrators: 25(OH)D3 and 25(OH)D2 calibrators. In-house generated 6-level calibrator set for 24,25(OH)2D3 in a matrix of 20% human serum in 0.1% bovine serum albumin.
-
Internal Standards: d3-25(OH)D3, d3-25(OH)D2, and d6-24,25(OH)2D3 (or 24,25-dihydroxyvitamin D2-d3).
-
Reagents: LC-MS grade acetonitrile (B52724) (ACN), water, methanol, methyl-tert-butyl ether (MTBE), and formic acid.
-
Equipment: UPLC system coupled to a tandem mass spectrometer (e.g., Waters ACQUITY UPLC with a Xevo TQ-S).
Sample Preparation:
-
To a microcentrifuge tube, add 100 µL of serum sample or calibrator.
-
Add 200 µL of water.
-
Add the internal standard mix containing d3-25(OH)D3, d3-25(OH)D2, and d6-24,25(OH)2D3 at appropriate concentrations.
-
Vortex mix the samples.
-
Perform protein precipitation by adding a sufficient volume of ACN.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube.
-
Perform liquid-liquid extraction with MTBE.
-
Evaporate the organic layer to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in an appropriate mobile phase for injection.
UPLC-MS/MS Conditions:
-
UPLC Column: A column suitable for separating vitamin D metabolites and their epimers.
-
Mobile Phase: A gradient of water with formic acid and methanol/ACN with formic acid.
-
Flow Rate: Optimized for the UPLC column.
-
Injection Volume: 5-10 µL.
-
Mass Spectrometer: Operated in positive ion electrospray ionization (ESI+) mode.
-
Detection: Multiple Reaction Monitoring (MRM) for each analyte and its corresponding internal standard. Specific precursor-product ion transitions need to be optimized for the instrument used.
Data Analysis:
-
Generate calibration curves for each analyte by plotting the peak area ratio of the analyte to its internal standard against the calibrator concentration.
-
Quantify the concentration of each vitamin D metabolite in the unknown samples using the respective calibration curve.
Protocol 2: High-Sensitivity Analysis of 25(OH)D and 24,25(OH)2D3 with Derivatization
For studies requiring higher sensitivity, particularly for low-abundance metabolites, a derivatization step can be included. This protocol is based on a method using DMEQ-TAD derivatization.[8]
Materials:
-
All materials from Protocol 1.
-
Derivatization Reagent: 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) or a similar Cookson-type dienophile like 4-[2-(6,7-dimethoxy-4-methyl-3-oxo-3,4-dihydroquinoxalyl)ethyl]-1,2,4-triazoline-3,5-dione (DMEQ-TAD).
Sample Preparation:
-
Follow steps 1-9 of the Sample Preparation section in Protocol 1.
-
To the dried extract, add the derivatization reagent (e.g., DMEQ-TAD) dissolved in an appropriate solvent.
-
Incubate the mixture at room temperature for a specified time to allow the reaction to complete.
-
Stop the reaction by adding a quenching solution if necessary.
-
Reconstitute the sample in the mobile phase for injection.
UPLC-MS/MS Conditions:
-
The UPLC and MS/MS conditions will need to be re-optimized for the derivatized analytes, as their chemical properties and fragmentation patterns will be different. The derivatization adds a readily ionizable group, which typically enhances the signal in positive ion ESI mode.
Data Analysis:
-
The data analysis procedure is the same as in Protocol 1, but the calibration curves and MRM transitions will be for the derivatized forms of the analytes.
Conclusion
The use of 24,25-dihydroxyvitamin D2-d3 as an internal standard in LC-MS/MS assays provides a robust and accurate method for studying the alterations in vitamin D metabolism that occur in chronic kidney disease. These detailed protocols and application notes serve as a valuable resource for researchers and clinicians working to better understand and manage the complex mineral and bone disorders associated with renal insufficiency. The ability to precisely measure a panel of vitamin D metabolites will facilitate the development of improved diagnostic tools and more effective therapeutic interventions for patients with CKD.
References
- 1. The serum 24,25-dihydroxyvitamin D concentration, a marker of vitamin D catabolism, is reduced in chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of Deuterium-Labeled Vitamin D Metabolites as Internal Standards for LC-MS Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of Deuterium-Labeled Vitamin D Metabolites as Internal Standards for LC-MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assessment of Vitamin D Metabolism Disorders in Hemodialysis Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Validation of the 24,25-Dihydroxyvitamin D3 to 25-Hydroxyvitamin D3 Ratio as a Biomarker of 25-Hydroxyvitamin D3 Clearance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lcms.cz [lcms.cz]
- 8. Serum 24,25-dihydroxyvitamin D3 response to native vitamin D2 and D3 Supplementation in patients with chronic kidney disease on hemodialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Derivatization of 24,25-Dihydroxyvitamin D2 for Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the chemical derivatization of 24,25-dihydroxyvitamin D2 (24,25(OH)₂D₂) for enhanced detection and quantification by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The derivatization process is crucial for increasing the ionization efficiency and sensitivity of vitamin D metabolites, which are typically present at low concentrations in biological matrices.
Introduction
The accurate measurement of vitamin D metabolites is essential for research in numerous physiological processes and the development of therapeutics. 24,25-dihydroxyvitamin D₂ is a significant metabolite in the vitamin D pathway. Due to its low endogenous levels and poor ionization efficiency in mass spectrometry, a derivatization step is often employed to improve analytical sensitivity and specificity. This protocol focuses on the use of Cookson-type reagents, which react with the cis-diene moiety of vitamin D compounds through a Diels-Alder reaction.
Several derivatizing agents are available, including 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD), 4-[2-(6,7-dimethoxy-4-methyl-3,4-dihydroquinoxalinyl)ethyl]-1,2,4-triazoline-3,5-dione (DMEQ-TAD), and Amplifex™ Diene.[1][2][3] These reagents enhance the ionization efficiency of vitamin D metabolites, allowing for lower limits of detection.[1][4]
Experimental Protocol: Derivatization using DMEQ-TAD
This protocol is adapted from a method developed for the simultaneous quantification of multiple vitamin D metabolites, including 24,25-dihydroxyvitamin D₃.[2][5][6] While the original method focused on D3 metabolites, the chemistry is applicable to D2 analogues.
Materials and Reagents
-
24,25-dihydroxyvitamin D2 standard
-
DMEQ-TAD {4-[2-(6,7-dimethoxy-4-methyl-3,4-dihydroquinoxalinyl)ethyl]-1,2,4-triazoline-3,5-dione}[2][5]
-
Human serum or other biological matrix
-
Water, LC-MS grade
-
0.1 M HCl
-
0.2 M Zinc Sulfate (B86663)
-
Methanol, LC-MS grade
-
Ethyl acetate
-
Microcentrifuge tubes
-
Borosilicate glass tubes
-
Nitrogen evaporator
-
Vortex mixer
-
Centrifuge
Sample Preparation
-
Aliquoting and Internal Standard Spiking : In a microcentrifuge tube, add 100 µL of serum, calibrator, or quality control sample.[2][7]
-
Spike the mixture with an appropriate deuterated internal standard for 24,25(OH)₂D₂.[2][7]
-
Protein Precipitation : Add 0.2 M zinc sulfate followed by 450 µL of methanol, vortexing after each addition.[2][7]
-
Centrifugation : Centrifuge the mixture at 12,000 x g for 10 minutes.[2][7]
-
Supernatant Transfer : Carefully transfer the supernatant to a clean borosilicate glass tube.[2][7]
Derivatization Procedure
-
Drying : Dry the supernatant under a stream of nitrogen at 37 °C.[6]
-
First Derivatization Step : Reconstitute the dried residue in 25 µL of 0.1 mg/mL DMEQ-TAD in ethyl acetate.[6]
-
Incubate the mixture for 30 minutes at room temperature in the dark.[6]
-
Second Derivatization Step : Add a second 25 µL aliquot of the DMEQ-TAD solution and incubate for an additional 60 minutes at room temperature in the dark.[6][7]
-
Quenching and Final Drying : Add 40 µL of ethanol to the reaction mixture and then dry the derivatized extract under nitrogen.[6][7]
-
Reconstitution : Reconstitute the final dried residue in 60 µL of 60:40 (v/v) methanol/water for LC-MS/MS analysis.[6][7]
LC-MS/MS Analysis
The derivatized 24,25(OH)₂D₂ can be analyzed using a UPLC system coupled to a tandem mass spectrometer.
Suggested LC-MS/MS Parameters
| Parameter | Value |
| LC Column | C18 or Phenyl column (e.g., BEH-Phenyl, 1.7 µm, 2.1 x 50 mm)[7] |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Methanol with 0.1% formic acid |
| Flow Rate | 400 µL/min[6] |
| Ionization Mode | Electrospray Ionization (ESI) Positive[7][8] |
| Capillary Voltage | 1.0 kV[6] |
| Desolvation Temperature | 650 °C[6] |
| Desolvation Gas Flow | 1000 L/h[6] |
| Cone Gas Flow | 150 L/h[6] |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions for DMEQ-TAD Derivatized Vitamin D Metabolites
The derivatization with DMEQ-TAD increases the molecular mass by approximately 363 Da.[2] The fragmentation of the derivatized analytes typically yields a common fragment ion.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| 25-OH-D₃-DMEQ-TAD | 746.6 | 468 |
| 25-OH-D₂-DMEQ-TAD | 758.6 | 468 |
| 24,25-(OH)₂D₃-DMEQ-TAD | 762.6 | 468 |
Table based on data for D3 metabolites, D2 metabolites will have a different precursor ion but likely the same product ion.[2][6][9]
Quantitative Data Summary
The following table summarizes the performance characteristics of an LC-MS/MS method using DMEQ-TAD derivatization for the analysis of vitamin D metabolites in human serum.
| Analyte | Calibration Range (ng/mL) | r² | Lower Limit of Quantification (ng/mL) |
| 25-OH-D₃ | 3.8 - 148 | ≥ 0.997 | 0.1 - 0.2 |
| 25-OH-D₂ | 4.9 - 120 | ≥ 0.997 | 0.1 - 0.2 |
| 24,25-(OH)₂D₃ | 0.4 - 11.6 | ≥ 0.997 | 0.1 - 0.2 |
Data from a study on D3 metabolites, which is indicative of the performance expected for D2 metabolites.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the derivatization of 24,25-dihydroxyvitamin D2.
Derivatization Reaction
Caption: Diels-Alder reaction of 24,25(OH)2D2 with DMEQ-TAD.
References
- 1. Development of a Sensitive LC/MS/MS Method for Vitamin D Metabolites: 1,25 Dihydroxyvitamin D2&3 Measurement Using a Novel Derivatization Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clinical Utility of Simultaneous Quantitation of 25-Hydroxyvitamin D and 24,25-Dihydroxyvitamin D by LC-MS/MS Involving Derivatization With DMEQ-TAD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Simultaneous measurement of 13 circulating vitamin D3 and D2 mono and dihydroxy metabolites using liquid chromatography mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of vitamin D metabolites in various biological samples through an improved chemical derivatization assisted liquid chromatography-tandem mass spectrometry approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Clinical utility of simultaneous quantitation of 25-hydroxyvitamin D and 24,25-dihydroxyvitamin D by LC-MS/MS involving derivatization with DMEQ-TAD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. lcms.cz [lcms.cz]
- 7. academic.oup.com [academic.oup.com]
- 8. A Simultaneous Extraction/Derivatization Strategy for Quantitation of Vitamin D in Dried Blood Spots Using LC–MS/MS: Application to Biomarker Study in Subjects Tested for SARS-CoV-2 [mdpi.com]
- 9. 2024.sci-hub.se [2024.sci-hub.se]
Troubleshooting & Optimization
Technical Support Center: Quantification of 24,25-Dihydroxyvitamin D Metabolites
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the quantification of 24,25-dihydroxyvitamin D2 (24,25(OH)₂D₂) and 24,25-dihydroxyvitamin D3 (24,25(OH)₂D₃).
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in quantifying 24,25(OH)₂D₂ and 24,25(OH)₂D₃?
A1: The main challenges in accurately quantifying these metabolites include:
-
Low Circulating Concentrations: 24,25(OH)₂D metabolites are present in serum and plasma at very low levels, often requiring highly sensitive analytical methods.[1][2]
-
Interference from Other Metabolites: Immunoassays are prone to interference from other vitamin D metabolites due to antibody cross-reactivity.[3][4][5] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods can be compromised by co-eluting epimers and isobars with identical masses.[6]
-
Matrix Effects: The complex biological matrix of serum and plasma can cause ion suppression or enhancement in LC-MS/MS analysis, leading to inaccurate results.[6]
-
Hydrophobicity: The lipophilic nature of vitamin D metabolites can make extraction from serum challenging.[2]
-
Lack of a Standardized Assay: There is variability among different analytical methods, which can lead to discrepancies in results between laboratories.[1]
Q2: Why is LC-MS/MS the preferred method for quantifying 24,25(OH)₂D₂ and 24,25(OH)₂D₃?
A2: LC-MS/MS is considered the gold standard for vitamin D metabolite quantification due to its high sensitivity and specificity.[2][7] This technique allows for the chromatographic separation of isomers and isobars, which is crucial for accurate measurement and overcomes the cross-reactivity issues often seen with immunoassays.[4][5]
Q3: Is derivatization necessary for the LC-MS/MS analysis of 24,25(OH)₂D metabolites?
A3: While not always mandatory, derivatization with reagents like DMEQ-TAD can significantly improve the ionization efficiency of vitamin D metabolites.[8] This leads to enhanced sensitivity and reduced background interference, which is particularly beneficial given the low endogenous concentrations of 24,25(OH)₂D.
Q4: What are the critical aspects of sample preparation for this analysis?
A4: A robust sample preparation protocol is essential for accurate quantification. Key steps include:
-
Protein Precipitation: To remove the bulk of proteins from the sample.[9][10]
-
Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE): To isolate the lipophilic vitamin D metabolites from the aqueous sample matrix.[11]
-
Use of an appropriate internal standard: A deuterated internal standard, such as d6-24,25(OH)₂D₃, is crucial for accurate quantification by correcting for matrix effects and variations in extraction recovery and instrument response.[8][9][10]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Poor Sensitivity / Low Signal | 1. Inefficient ionization of the analyte. 2. Suboptimal sample extraction and recovery. 3. Low abundance of the analyte in the sample. | 1. Implement a derivatization step using a reagent like DMEQ-TAD to enhance ionization efficiency.[8] 2. Optimize the liquid-liquid or solid-phase extraction protocol. Ensure the use of a suitable deuterated internal standard to monitor recovery.[10] 3. Increase the sample volume if possible, or use a more sensitive mass spectrometer. |
| High Variability in Results | 1. Inconsistent sample preparation. 2. Matrix effects (ion suppression or enhancement). 3. Instrument instability. | 1. Ensure consistent and precise execution of the sample preparation protocol. Use automated liquid handlers if available. 2. Use a deuterated internal standard that co-elutes with the analyte to compensate for matrix effects.[8][9] Consider different sample cleanup strategies. 3. Perform regular maintenance and calibration of the LC-MS/MS system. |
| Inaccurate Quantification | 1. Interference from co-eluting isomers or isobars. 2. Improper calibration. 3. Cross-reactivity in immunoassays. | 1. Optimize the chromatographic separation to resolve interfering compounds. Use a high-resolution column and adjust the mobile phase gradient.[6] 2. Prepare a calibration curve using a matrix that closely matches the study samples. Use certified reference materials for calibration. 3. Switch to an LC-MS/MS-based method for higher specificity.[4] |
| Peak Tailing or Splitting | 1. Column degradation. 2. Sample overload. 3. Inappropriate mobile phase composition. | 1. Replace the analytical column and guard column. 2. Dilute the sample extract before injection. 3. Ensure the mobile phase is correctly prepared and degassed. The reconstitution solvent should be compatible with the initial mobile phase conditions. |
Experimental Protocols
Detailed Methodology for Simultaneous Quantification of 25(OH)D₂, 25(OH)D₃, and 24,25(OH)₂D₃ by UPLC-MS/MS[8][10][11]
This protocol is based on a method involving liquid-liquid extraction and chemical derivatization.
1. Sample Preparation:
-
In a microcentrifuge tube, aliquot 100 µL of serum or calibrator.
-
Add 200 µL of water.
-
Spike with internal standards (e.g., 6 ng/mL d6-24,25(OH)₂D₃, 65 ng/mL d3-25(OH)D₂, and 80 ng/mL d3-25(OH)D₃).
-
Add 100 µL of 0.1M HCl.
-
Perform protein precipitation by adding 150 µL of 0.2 M zinc sulfate (B86663) followed by 450 µL of methanol, vortexing after each addition.
-
Centrifuge at 12,000 x g for 10 minutes.
-
Transfer the supernatant to a glass tube.
2. Liquid-Liquid Extraction:
-
Perform organic extraction by adding 700 µL of hexane (B92381) and 700 µL of methyl tertiary butyl ether, with vortexing after each addition.[8]
-
Transfer the upper organic phase to a new vial and dry under a stream of nitrogen at 37°C.
3. Derivatization:
-
Reconstitute the dried residue in 25 µL of 0.1 mg/mL DMEQ-TAD in ethyl acetate.
-
Incubate for 30 minutes at room temperature in the dark.
-
Add a second 25 µL aliquot of DMEQ-TAD solution and incubate for an additional 60 minutes.
-
Add 40 µL of ethanol, dry the derivatized extract, and reconstitute in 60 µL of 60:40 (v/v) methanol/water.
4. UPLC-MS/MS Analysis:
-
The system parameters provided in the tables below can be used as a starting point for method development.
Quantitative Data Summary
Table 1: UPLC-MS/MS Parameters for Derivatized Vitamin D Metabolites [9]
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |
| 25(OH)D₃ | 746.6 | 468.4 | 0.05 | 30 | 30 |
| d₃-25(OH)D₃ | 749.6 | 468.4 | 0.05 | 30 | 30 |
| 25(OH)D₂ | 758.6 | 468.4 | 0.05 | 30 | 30 |
| d₃-25(OH)D₂ | 761.6 | 468.4 | 0.05 | 30 | 30 |
| 24,25(OH)₂D₃ | 762.6 | 468.4 | 0.05 | 30 | 30 |
| d₆-24,25(OH)₂D₃ | 768.6 | 468.4 | 0.05 | 30 | 30 |
Table 2: Method Performance Characteristics [10]
| Parameter | 25(OH)D₃ | 25(OH)D₂ | 24,25(OH)₂D₃ |
| Calibration Range (ng/mL) | 3.8 - 148 | 4.9 - 120 | 0.4 - 11.6 |
| Linearity (r²) | >0.997 | >0.997 | >0.997 |
| Lower Limit of Quantification (ng/mL) | 0.1 - 0.2 | 0.1 - 0.2 | 0.1 - 0.2 |
| Lower Limit of Detection (ng/mL) | ~0.04 | ~0.04 | ~0.04 |
| Within-Run Imprecision (CV%) | 3 - 4 | 3 - 4 | 3 - 4 |
| Between-Run Imprecision (CV%) | 4 - 7 | 4 - 7 | 4 - 7 |
Visualizations
References
- 1. Determination of 24,25-Dihydroxyvitamin D3 [24,25(OH)2D3] in Archived Vitamin D External Quality Assessment Scheme (DEQAS) Samples using a Reference Measurement Procedure with Comparison to DEQAS Participant Results and Assessment of Contribution of 24,25(OH)2D3 to DEQAS Assay Results - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Assessment of Circulating 25(OH)D and 1,25(OH)2D: Where We Are and Where We Are Going - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Multicenter comparison of analytical interferences of 25-OH vitamin D immunoassay and mass spectrometry methods by endogenous interferents and cross-reactivity with 3-epi-25-OH-vitamin D3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 25-Hydroxyvitamin D assays: Potential interference from other circulating vitamin D metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. academic.oup.com [academic.oup.com]
- 9. lcms.cz [lcms.cz]
- 10. Clinical Utility of Simultaneous Quantitation of 25-Hydroxyvitamin D and 24,25-Dihydroxyvitamin D by LC-MS/MS Involving Derivatization With DMEQ-TAD - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Mass Spectrometry Parameters for 24,25-Dihydroxyvitamin D2-d3
Welcome to the technical support center for the analysis of 24,25-Dihydroxyvitamin D2-d3 by mass spectrometry. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experimental parameters.
Frequently Asked Questions (FAQs)
Q1: What are the recommended initial mass spectrometry parameters for 24,25-Dihydroxyvitamin D2-d3?
A1: Direct analysis of underivatized 24,25-Dihydroxyvitamin D2-d3 often suffers from low ionization efficiency. Therefore, derivatization with an agent like 4-[2-(6,7-dimethoxy-4-methyl-3-oxo-3,4-dihydroquinoxalinyl)ethyl]-1,2,4-triazoline-3,5-dione (DMEQ-TAD) is highly recommended to enhance signal intensity.
For derivatized 24,25-Dihydroxyvitamin D2-d3, the expected precursor ion ([M+H]+) can be calculated. The molecular formula for 24,25-Dihydroxyvitamin D2-d3 is C₂₈H₄₁D₃O₃, with a molecular weight of approximately 431.67 g/mol . Derivatization with DMEQ-TAD adds 336 Da.[1] Thus, the expected protonated molecule will have a mass-to-charge ratio (m/z) of approximately 768.
A common fragmentation pattern for DMEQ-TAD derivatives of dihydroxyvitamin D metabolites involves the loss of the side chain, yielding a fragment corresponding to the A-ring/DMEQ-TAD moiety. For analogous compounds, a significant product ion is observed at m/z 468.3.[1][2]
Recommended Starting Parameters (with DMEQ-TAD derivatization):
| Parameter | Recommended Starting Value | Notes |
| Ionization Mode | Positive Electrospray (ESI+) | Provides good sensitivity for the derivatized compound. |
| Precursor Ion (Q1) | ~768.x m/z | Calculated as [M+H]⁺ for the DMEQ-TAD derivative. This should be confirmed by infusing a standard solution. |
| Product Ion (Q3) | ~468.x m/z | Based on the characteristic fragmentation of DMEQ-TAD adducts of similar vitamin D metabolites.[1][2][3] |
| Collision Energy (CE) | 20-25 eV | This is an estimated starting range. Optimal CE must be determined empirically by infusing a standard and observing the signal intensity of the product ion while varying the collision energy. |
| Dwell Time | 50 ms | A typical starting point, can be adjusted based on the number of analytes and desired chromatographic peak shape.[4] |
| Cone/Fragmentor Voltage | 50-80 V | This parameter should be optimized to maximize the precursor ion intensity.[1][4] |
Troubleshooting Guide
Issue 1: Low or No Signal Intensity for 24,25-Dihydroxyvitamin D2-d3
-
Question: I am not seeing a discernible peak for my 24,25-Dihydroxyvitamin D2-d3 internal standard. What are the possible causes and solutions?
-
Answer:
-
Cause 1: Inefficient Ionization. As an underivatized molecule, 24,25-Dihydroxyvitamin D2-d3 has poor ionization efficiency.
-
Solution: Implement a derivatization step using a reagent such as DMEQ-TAD or 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD). Derivatization can significantly increase signal response.[2]
-
-
Cause 2: Suboptimal MS Parameters. The precursor/product ion masses and collision energy may not be optimized.
-
Solution: Infuse a standard solution of derivatized 24,25-Dihydroxyvitamin D2-d3 directly into the mass spectrometer. Perform a precursor ion scan to confirm the exact m/z of the derivatized molecule. Subsequently, perform a product ion scan to identify the most abundant and stable fragment ions. Finally, optimize the collision energy for the selected MRM transition to achieve maximum intensity.
-
-
Cause 3: Sample Preparation Issues. The internal standard may be lost during the extraction process.
-
Solution: Review your sample preparation protocol. For serum or plasma, ensure complete protein precipitation. If using liquid-liquid extraction, ensure the chosen organic solvent is appropriate for vitamin D metabolites and that phase separation is complete. Consider using solid-phase extraction (SPE) for cleaner extracts.
-
-
Issue 2: High Background Noise or Interfering Peaks
-
Question: My chromatogram is showing high background noise, making it difficult to integrate the peak for 24,25-Dihydroxyvitamin D2-d3. How can I reduce this interference?
-
Answer:
-
Cause 1: Matrix Effects. Co-eluting compounds from the sample matrix (e.g., phospholipids (B1166683) in plasma) can suppress the signal of interest or contribute to background noise.
-
Solution 1: Enhance your sample preparation. After protein precipitation, consider an additional cleanup step like solid-phase extraction (SPE) or a specific phospholipid removal product.
-
Solution 2: Adjust your chromatographic method to better separate the analyte from matrix components. Experiment with different mobile phase compositions or a different column chemistry (e.g., a pentafluorophenyl (PFP) phase).
-
-
Cause 2: Contaminated LC-MS System. Contaminants in the mobile phase, solvents, or within the LC-MS system can lead to high background.
-
Solution: Use high-purity, LC-MS grade solvents and additives. Regularly flush the LC system and clean the ion source of the mass spectrometer according to the manufacturer's recommendations.
-
-
Experimental Protocols
Protocol 1: Sample Preparation from Serum/Plasma
This protocol is a general guideline and may require optimization for your specific application.
-
Aliquoting: In a microcentrifuge tube, add 100 µL of serum or plasma sample.
-
Internal Standard Spiking: Add the working solution of 24,25-Dihydroxyvitamin D2-d3 internal standard to the sample.
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile (B52724) (or methanol) containing an organic acid (e.g., 1% formic acid) to the sample.
-
Vortexing: Vortex the mixture vigorously for 1-2 minutes to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the tubes at >10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate for further processing (derivatization or direct injection).
Protocol 2: Derivatization with DMEQ-TAD
-
Drying: Dry the supernatant from Protocol 1 under a gentle stream of nitrogen at 35-40°C.
-
Reconstitution and Derivatization: Reconstitute the dried extract in 50 µL of a 0.1 mg/mL solution of DMEQ-TAD in ethyl acetate.
-
Incubation: Incubate the mixture at room temperature for 60 minutes in the dark.
-
Drying: Dry the derivatized sample again under nitrogen.
-
Final Reconstitution: Reconstitute the final dried extract in an appropriate volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
Quantitative Data Summary
The following table provides MRM transitions for related vitamin D metabolites derivatized with DMEQ-TAD, which can serve as a reference for optimizing the parameters for 24,25-Dihydroxyvitamin D2-d3.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) | Reference |
| 25(OH)D₃-DMEQ-TAD | 746.6 | 468.3 | 80 | 22 | [1] |
| d₃-25(OH)D₃-DMEQ-TAD | 749.6 | 471.3 | 80 | 22 | [1] |
| 25(OH)D₂-DMEQ-TAD | 758.6 | 468.3 | 80 | 18 | [1] |
| 24,25(OH)₂D₃-DMEQ-TAD | 762.6 | 468.3 | 80 | 22 | [1] |
| d₆-24,25(OH)₂D₃-DMEQ-TAD | 768.6 | 468.3 | 80 | 22 | [1][2] |
Visualizations
Caption: Experimental workflow for the analysis of 24,25-Dihydroxyvitamin D2-d3.
Caption: Troubleshooting logic for low signal intensity issues.
References
- 1. lcms.cz [lcms.cz]
- 2. Clinical Utility of Simultaneous Quantitation of 25-Hydroxyvitamin D and 24,25-Dihydroxyvitamin D by LC-MS/MS Involving Derivatization With DMEQ-TAD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Development and optimization of an LC-MS/MS-based method for simultaneous quantification of vitamin D2, vitamin D3, 25-hydroxyvitamin D2 and 25-hydroxyvitamin D3 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability of 24,25-Dihydroxyvitamin D2-d3 in Biological Samples
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 24,25-Dihydroxyvitamin D2-d3 in biological samples.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments, providing potential causes and recommended solutions.
| Issue | Potential Cause | Recommended Solution |
| Low or no recovery of 24,25-Dihydroxyvitamin D2-d3 during sample extraction. | Inefficient protein precipitation. | Ensure the use of a validated protein precipitation protocol. A common method involves the addition of acetonitrile (B52724) or methanol (B129727) to the sample, followed by vortexing and centrifugation. |
| Incomplete elution from the solid-phase extraction (SPE) cartridge. | Optimize the SPE method by testing different elution solvents and volumes. Ensure the cartridge is not allowed to dry out before the elution step. | |
| Adsorption to plasticware. | Use low-binding microcentrifuge tubes and pipette tips. Consider pre-rinsing tips with the sample matrix. | |
| High variability in replicate measurements. | Inconsistent sample handling and storage. | Standardize all pre-analytical procedures. Ensure all samples are treated identically from collection to analysis. |
| Presence of interfering substances in the sample matrix. | Employ a more selective analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), which can differentiate the analyte from matrix components.[1][2] | |
| Inaccurate pipetting. | Calibrate pipettes regularly and use reverse pipetting for viscous samples like serum or plasma. | |
| Apparent degradation of 24,25-Dihydroxyvitamin D2-d3 over time in frozen samples. | Improper long-term storage temperature. | For long-term storage (months to years), samples should be kept at -80°C.[3][4] While -20°C is acceptable for shorter periods, degradation may occur over extended durations.[5][6] |
| Repeated freeze-thaw cycles. | Aliquot samples into single-use vials after the initial processing to avoid multiple freeze-thaw cycles. While some studies show 25-hydroxyvitamin D is stable for up to four freeze-thaw cycles, it is best practice to minimize them.[7][8] | |
| Exposure to light. | Although 25-hydroxyvitamin D is considered relatively stable, prolonged exposure to direct sunlight may cause degradation.[9] It is advisable to store samples in amber tubes or protected from light. | |
| Discrepancies between results from different analytical methods. | Method-specific biases or interferences. | Cross-validate results with a reference method like LC-MS/MS. Immunoassays can be susceptible to matrix effects and cross-reactivity with other vitamin D metabolites.[4] |
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for biological samples containing 24,25-Dihydroxyvitamin D2-d3?
A1: For short-term storage (up to 7 days), refrigeration at 2-8°C is acceptable.[5][6] For long-term storage, freezing at -80°C is recommended to ensure stability for several years.[3][4]
Q2: How many freeze-thaw cycles can my samples undergo without significant degradation of 24,25-Dihydroxyvitamin D2-d3?
A2: While direct studies on 24,25-Dihydroxyvitamin D2-d3 are limited, research on 25-hydroxyvitamin D suggests it is stable for up to four freeze-thaw cycles.[7][8] However, to minimize any potential degradation, it is best practice to aliquot samples into single-use tubes after the first thaw.
Q3: Is 24,25-Dihydroxyvitamin D2-d3 sensitive to light?
A3: Vitamin D metabolites can be sensitive to prolonged exposure to direct UV light.[9] It is recommended to use amber vials or to take precautions to protect samples from direct light during handling and storage.
Q4: What type of collection tube is recommended for blood samples?
A4: Both serum (red-top tubes) and plasma (EDTA or heparin tubes) can be used for the analysis of vitamin D metabolites.[5] However, it is crucial to be consistent with the sample type throughout a study to avoid potential matrix-related variations.
Q5: Will the stability of the deuterated internal standard (24,25-Dihydroxyvitamin D2-d3) differ from the endogenous analyte?
A5: Deuterated internal standards are designed to have nearly identical chemical and physical properties to their non-deuterated counterparts. Therefore, 24,25-Dihydroxyvitamin D2-d3 is expected to exhibit the same stability profile as endogenous 24,25-Dihydroxyvitamin D2. This is a fundamental principle of isotope dilution mass spectrometry, which ensures accurate quantification even if some degradation occurs during sample preparation.
Quantitative Data Summary
The following table summarizes the stability of vitamin D metabolites under various conditions based on available literature. Note that most studies focus on 25-hydroxyvitamin D, which is considered a stable analyte. Data for 24,25-dihydroxyvitamin D is less common.
| Condition | Analyte | Matrix | Duration | Temperature | Observed Change | Reference |
| Freeze-Thaw Cycles | 25-hydroxyvitamin D | Serum | Up to 4 cycles | -20°C | No significant change | [7][8] |
| Short-Term Storage | 25-hydroxyvitamin D | Serum | 72 hours | Room Temperature | No significant change | [5] |
| Short-Term Storage | 25-hydroxyvitamin D | Serum | 7 days | 4°C | No significant change | [6] |
| Long-Term Storage | 25-hydroxyvitamin D | Serum | 3 months | -20°C | ~10% decrease in older studies; more recent studies show high stability | [5][6] |
| Long-Term Storage | 25-hydroxyvitamin D | Serum | 3 months | -80°C | No significant change | [5] |
| Long-Term Storage | 25-hydroxyvitamin D | Serum | 5 years | -80°C | Small but statistically significant decrease | [4] |
| Light Exposure | 25-hydroxyvitamin D | Serum | 8 days (diffuse sunlight) | Ambient | No significant degradation | |
| Light Exposure | 25-hydroxyvitamin D | Serum | 8 days (direct sunlight) | Ambient | Significant degradation |
Experimental Protocols
Protocol for Assessing Short-Term Stability
-
Sample Pooling: Obtain a pool of human serum or plasma.
-
Aliquoting: Aliquot the pooled sample into multiple small-volume, light-protected tubes.
-
Baseline Analysis: Immediately analyze a subset of aliquots (n=3-5) to establish the baseline concentration of 24,25-Dihydroxyvitamin D2-d3.
-
Storage Conditions: Store the remaining aliquots under the desired test conditions (e.g., room temperature, 4°C).
-
Time-Point Analysis: At specified time points (e.g., 4, 8, 24, 48, 72 hours), retrieve a subset of aliquots from each storage condition and analyze them.
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Data Analysis: Compare the mean concentrations at each time point to the baseline concentration to determine the percentage change.
Protocol for Freeze-Thaw Stability Assessment
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Sample Pooling and Aliquoting: As described in the short-term stability protocol.
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Baseline Analysis: Analyze a subset of fresh aliquots.
-
Freeze-Thaw Cycles: Freeze the remaining aliquots at -20°C or -80°C for at least 24 hours. Thaw them completely at room temperature. This constitutes one freeze-thaw cycle.
-
Iterative Cycles: After the first cycle, analyze a subset of aliquots. Refreeze the rest and repeat the process for the desired number of cycles (e.g., 2, 3, 4, 5).
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Data Analysis: Compare the mean concentration after each freeze-thaw cycle to the baseline concentration.
Visualizations
Caption: Metabolic pathway of Vitamin D2 and D3.
Caption: General experimental workflow for Vitamin D metabolite analysis.
References
- 1. High throughput LC-MS/MS method for the simultaneous analysis of multiple vitamin D analytes in serum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]
- 3. lcms.cz [lcms.cz]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. pdf.journalagent.com [pdf.journalagent.com]
- 7. The pre‐analytical stability of 25‐hydroxyvitamin D: Storage and mixing effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A study of the stability of vitamin 25[OH]D2 and 25[OH]D3 [diva-portal.org]
troubleshooting guide for vitamin D metabolite assays using deuterated standards
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing deuterated standards in vitamin D metabolite assays, primarily focusing on liquid chromatography-tandem mass spectrometry (LC-MS/MS) methodologies.
Troubleshooting Guide
This guide addresses specific issues that may arise during the quantification of vitamin D metabolites using deuterated internal standards.
Poor Peak Shape or Splitting
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Question: My chromatographic peaks for both the analyte and the deuterated internal standard are broad, tailing, or splitting. What could be the cause?
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Answer: Poor peak shape can stem from several factors. One common issue is the degradation of the analytical column. Ensure the column is not aged or contaminated. Additionally, problems with the mobile phase, such as incorrect pH or composition, can affect peak integrity. It is also crucial to ensure proper sample dissolution in a solvent compatible with the initial mobile phase.
Low Signal Intensity or Sensitivity
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Question: I am observing a weak signal for my vitamin D metabolites, even with the use of a deuterated internal standard. How can I improve sensitivity?
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Answer: Low signal intensity is a frequent challenge due to the low physiological concentrations of some vitamin D metabolites and their poor ionization efficiency.[1][2][3] Consider the following:
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Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) is often preferred over Electrospray Ionization (ESI) for vitamin D analysis as it can reduce matrix effects and improve sensitivity.[1][4]
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Derivatization: Chemical derivatization can significantly enhance the ionization efficiency of vitamin D metabolites.[1][3] Reagents like 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD) and 2-nitrosopyridine (B1345732) (PyrNO) can improve signal intensity.[2]
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Sample Preparation: Optimize your sample clean-up procedure to remove interfering substances. Techniques like solid-phase extraction (SPE) can be more effective than simple protein precipitation at removing phospholipids (B1166683) that cause ion suppression.[4][5]
-
High Background Noise
-
Question: My chromatograms show high background noise, making it difficult to accurately integrate the peaks. What is the likely cause and solution?
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Answer: High background noise often originates from matrix components, especially phospholipids, that co-elute with the analytes and interfere with detection.[4] To mitigate this, enhance your sample preparation. The use of specific lipid removal cartridges or a combination of liquid-liquid extraction (LLE) and SPE can significantly reduce background noise.[2][4][5]
Inconsistent Internal Standard Response
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Question: The peak area of my deuterated internal standard is highly variable across my samples. What could be causing this?
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Answer: While deuterated standards are excellent for correcting variability, significant inconsistencies in their response can indicate a problem. Potential causes include:
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Pipetting Errors: Ensure accurate and consistent addition of the internal standard to all samples, calibrators, and quality controls.
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Matrix Effects: Severe ion suppression or enhancement in specific samples can still affect the internal standard. Re-evaluate your sample cleanup procedure to minimize matrix interferences.[6]
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Thermal Degradation: Vitamin D is sensitive to heat. Inconsistent exposure to high temperatures during sample preparation can lead to variability.[7]
-
Analyte and Internal Standard Co-elution Issues
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Question: My deuterated internal standard is not perfectly co-eluting with the native analyte. Why is this happening?
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Answer: Deuterated standards are chemically very similar to their native counterparts and should co-elute.[8] If you observe a slight separation, it could be due to an "isotope effect," although this is generally minimal in liquid chromatography. More likely, it could indicate a problem with the chromatography itself. Check your column, mobile phase, and gradient conditions for any inconsistencies.
Frequently Asked Questions (FAQs)
Q1: Why are deuterated standards considered the "gold standard" for vitamin D analysis?
A1: Deuterated stable isotope-labeled compounds are considered the gold standard for internal standards in quantitative mass spectrometry for several reasons.[8] They are chemically and physically almost identical to the endogenous analytes, meaning they behave similarly during sample preparation and chromatographic separation.[8] This co-elution helps to accurately compensate for matrix effects and variations in instrument response, leading to higher accuracy and precision in quantification.[8]
Q2: What are the most common sources of matrix effects in vitamin D assays?
A2: The most significant source of matrix effects in biological samples like serum and plasma are phospholipids.[4][5] These molecules can co-elute with vitamin D metabolites and cause ion suppression in the mass spectrometer, leading to inaccurate quantification. Other matrix components can also contribute to this effect.
Q3: Can I use the same deuterated internal standard for all vitamin D metabolites?
A3: It is best practice to use a specific deuterated internal standard for each analyte being quantified. For example, d3-25-hydroxyvitamin D3 should be used for the quantification of 25-hydroxyvitamin D3.[8] Using a single deuterated standard for multiple metabolites may not accurately correct for differences in extraction efficiency and ionization response for each specific compound.
Q4: How can I resolve isomeric and isobaric interferences?
A4: Isomeric and isobaric compounds, which have the same mass-to-charge ratio, are a common problem in vitamin D analysis.[1] For example, 3-epi-25OHD3 is an isomer of 25OHD3.[9] These interferences are best resolved through effective chromatographic separation.[1] Optimizing the analytical column and mobile phase gradient is crucial to ensure that these interfering compounds are separated from the analyte of interest before they enter the mass spectrometer.
Quantitative Data Summary
The following tables summarize typical quantitative parameters associated with the analysis of vitamin D metabolites using a deuterated internal standard in LC-MS/MS.
Table 1: Typical LC-MS/MS Parameters for Vitamin D Metabolite Analysis [8]
| Parameter | 25-hydroxyvitamin D3 (Analyte) | d3-25-hydroxyvitamin D3 (Internal Standard) |
| Precursor Ion (m/z) | 401.3 | 404.3 |
| Product Ion (m/z) | 383.3 | 386.3 |
| Retention Time (min) | 5.60 | 5.60 |
Table 2: Example of Assay Performance Characteristics
| Parameter | Result |
| Linearity (r²) | >0.99 |
| Intra-assay Precision (%CV) | < 7% |
| Inter-assay Precision (%CV) | < 12% |
| Accuracy (% Recovery) | 90-110% |
Experimental Protocols
General Protocol for Quantification of 25-hydroxyvitamin D3 in Serum using LC-MS/MS
This protocol provides a general workflow and should be optimized for specific laboratory conditions and instrumentation.
1. Sample Preparation [8]
- Aliquoting: Pipette 200 µL of serum sample, calibrator, or quality control into a microcentrifuge tube.
- Internal Standard Spiking: Add 25 µL of the d3-25OHD3 internal standard solution to each tube and vortex briefly.
- Protein Precipitation: Add 400 µL of acetonitrile (B52724) to precipitate proteins. Vortex for 1 minute.
- Centrifugation: Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.
- Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
2. Solid-Phase Extraction (SPE) (Optional but Recommended for Cleaner Samples)
- Condition a C18 SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.
- Load the supernatant from the protein precipitation step onto the conditioned cartridge.
- Wash the cartridge with 1 mL of a water/methanol mixture to remove polar interferences.
- Elute the vitamin D metabolites with 1 mL of a more non-polar solvent like methanol or acetonitrile.
- Evaporate the eluate to dryness under a stream of nitrogen.
3. Reconstitution [8]
- Reconstitute the dried extract in 100 µL of the reconstitution solution (typically the initial mobile phase composition). Vortex to ensure complete dissolution.
- Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
4. LC-MS/MS Analysis
- LC System: Utilize a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
- Column: A C18 reversed-phase column is commonly used.
- Mobile Phase: A gradient of water with a small amount of acid (e.g., 0.1% formic acid) and an organic solvent like methanol or acetonitrile is typical.
- Gradient: Start with a lower percentage of organic solvent and ramp up to elute the vitamin D metabolites.
- Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is standard.
- Ionization: APCI is often preferred.
Visualizations
Caption: Experimental workflow for vitamin D metabolite analysis.
References
- 1. Measurement of vitamin D metabolites by mass spectrometry, an analytical challenge - Zelzer - Journal of Laboratory and Precision Medicine [jlpm.amegroups.org]
- 2. A new sensitive LC/MS/MS analysis of vitamin D metabolites using a click derivatization reagent, 2-nitrosopyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Deuterium-Labeled Vitamin D Metabolites as Internal Standards for LC-MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. agilent.com [agilent.com]
- 6. Quantification of vitamin D3 and 25-hydroxyvitamin D3 in food - The impact of eluent additives and labelled internal standards on matrix effects in LC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Misleading measures in Vitamin D analysis: A novel LC-MS/MS assay to account for epimers and isobars - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Vitamin D Measurement Accuracy with Deuterated Internal Standards
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on the use of deuterated forms of 24,25-dihydroxyvitamin D, such as 24,25-dihydroxyvitamin D2-d3, to improve the accuracy of vitamin D metabolite measurements. The focus is on liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, which are considered the gold standard for vitamin D analysis.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: Why is an internal standard necessary for accurate vitamin D measurement by LC-MS/MS?
A1: Internal standards are crucial in LC-MS/MS analysis to correct for variations that can occur during sample preparation and analysis. These variations may include loss of analyte during extraction, variability in injection volume, and matrix effects (ion suppression or enhancement). By adding a known amount of an internal standard that behaves similarly to the analyte of interest, these variations can be normalized, leading to more accurate and precise quantification. Stable isotope-labeled internal standards, such as deuterated vitamin D metabolites, are ideal because they have nearly identical chemical and physical properties to the endogenous analytes.[4][5][6]
Q2: What is the advantage of using a deuterated internal standard like 24,25-dihydroxyvitamin D2-d3 or d6-24,25(OH)₂D₃?
A2: Deuterated internal standards are considered the gold standard for quantitative mass spectrometry.[3] They co-elute with the non-labeled analyte, experience similar ionization efficiency, and effectively compensate for matrix effects.[7] Using a deuterated version of the specific metabolite being measured, such as d6-24,25(OH)₂D₃ for 24,25(OH)₂D₃, provides the most accurate correction.[8][9] This is because it accounts for any unique behavior of that specific metabolite during the analytical process.
Q3: Can I use a deuterated form of one vitamin D metabolite as an internal standard for another (e.g., using d3-25(OH)D₃ for 24,25(OH)₂D₃)?
A3: While it is best practice to use the corresponding deuterated analog for each analyte, it is sometimes possible to use a deuterated internal standard of a closely related compound. However, this can introduce inaccuracies if the extraction efficiency or ionization response of the internal standard and the analyte are not identical. For the most accurate results, it is recommended to use a dedicated deuterated internal standard for each metabolite being quantified.[8][9]
Q4: What are the key sources of error in vitamin D measurement that a deuterated internal standard can help mitigate?
A4: Deuterated internal standards can help mitigate several key sources of error, including:
-
Matrix Effects: Components of the sample matrix (e.g., salts, lipids, proteins) can interfere with the ionization of the target analyte, leading to inaccurate quantification. A co-eluting deuterated internal standard experiences the same matrix effects, allowing for accurate correction.[3]
-
Sample Preparation Variability: Losses can occur during protein precipitation, liquid-liquid extraction, and derivatization steps. An internal standard added at the beginning of the workflow accounts for these losses.[8][9]
-
Instrumental Variability: Fluctuations in the performance of the LC-MS/MS system, such as injection volume inconsistencies and changes in ionization source conditions, can be normalized.
Q5: How can I be sure my measurements are accurate when using a deuterated internal standard?
A5: To ensure accuracy, it is essential to validate the LC-MS/MS method. This includes assessing linearity, precision (within-run and between-run), and accuracy. Accuracy can be verified by analyzing certified reference materials (CRMs), such as those from the National Institute of Standards and Technology (NIST), and by participating in external quality assessment schemes like the Vitamin D External Quality Assessment Scheme (DEQAS).[1][10][11]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Poor Peak Shape or Tailing | 1. Column Overload: Injecting too much sample. 2. Incompatible Solvent: The sample is dissolved in a solvent that is too strong for the initial mobile phase conditions. 3. Column Degradation: The analytical column has reached the end of its lifespan. | 1. Dilute the sample and re-inject. 2. Reconstitute the sample in a solvent that is weaker than or matches the initial mobile phase. 3. Replace the analytical column. |
| High Variability in Results (Poor Precision) | 1. Inconsistent Sample Preparation: Variations in pipetting, extraction, or evaporation steps. 2. Internal Standard Addition Error: Inconsistent addition of the internal standard to samples. 3. LC-MS/MS System Instability: Fluctuations in pump pressure, temperature, or mass spectrometer performance. | 1. Ensure consistent and careful execution of the sample preparation protocol. Use calibrated pipettes. 2. Double-check the concentration and addition of the internal standard working solution. 3. Perform system suitability checks and maintenance as needed. |
| Inaccurate Results (Poor Bias) | 1. Incorrect Internal Standard Concentration: The concentration of the internal standard working solution is not what it is assumed to be. 2. Inaccurate Calibrators: The calibration standards are not accurately prepared. 3. Isobaric Interference: A compound with the same mass-to-charge ratio as the analyte is co-eluting and interfering with the measurement. A common example is 3-epi-25(OH)D₃ interfering with 25(OH)D₃.[8][9] 4. Cross-reactivity in Immunoassays: If comparing LC-MS/MS data to immunoassay results, be aware that some immunoassays show cross-reactivity with other vitamin D metabolites, such as 24,25(OH)₂D₃, leading to a positive bias.[10] | 1. Verify the concentration of the internal standard stock and working solutions. 2. Use certified reference materials to prepare calibrators or purchase commercially available certified calibrators.[10] 3. Ensure sufficient chromatographic separation of the analyte from known interferences. Adjust the gradient or use a different column if necessary. 4. Recognize the limitations of immunoassays and rely on the specificity of LC-MS/MS for accurate quantification of individual metabolites. |
| Low Signal or No Peak for Analyte/Internal Standard | 1. Sample Degradation: Vitamin D metabolites are sensitive to light and heat.[12] 2. Incorrect MS/MS Transitions (MRM): The precursor and product ion masses are not correctly set in the instrument method. 3. Ion Source Contamination: A dirty ion source can lead to a significant drop in sensitivity. | 1. Protect samples from light and store them at appropriate temperatures (e.g., frozen). 2. Verify the MRM transitions for both the analyte and the internal standard. 3. Clean the ion source according to the manufacturer's recommendations. |
Experimental Protocols
Representative Sample Preparation Protocol (Liquid-Liquid Extraction)
This protocol is a generalized example based on common procedures.[8][9]
-
Aliquoting: In a microcentrifuge tube, add 100 µL of serum or plasma.
-
Internal Standard Spiking: Add the internal standard solution containing deuterated 25(OH)D₂, 25(OH)D₃, and 24,25(OH)₂D₃.
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Protein Precipitation: Add a precipitating agent such as zinc sulfate (B86663) followed by methanol (B129727). Vortex to mix.
-
Centrifugation: Centrifuge at high speed (e.g., 12,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Extraction: Transfer the supernatant to a clean tube and perform a liquid-liquid extraction with an organic solvent like methyl tert-butyl ether (MTBE) or hexane.
-
Evaporation: Evaporate the organic layer to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in the initial mobile phase for LC-MS/MS analysis.
Typical LC-MS/MS Parameters
-
LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC or UPLC) system.
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Column: A C18 or similar reversed-phase column suitable for separating steroid-like molecules.
-
Mobile Phase: A gradient of water and an organic solvent (e.g., methanol or acetonitrile) with a modifier like formic acid or ammonium (B1175870) formate.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operated in positive ion electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for selective and sensitive detection of the target analytes and their corresponding internal standards.
Table 1: Example MRM Transitions for Vitamin D Metabolites
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| 25(OH)D₃ | 401.3 | 383.3 |
| d3-25(OH)D₃ | 404.3 | 386.3 |
| 24,25(OH)₂D₃ | 417.3 | 399.3 |
| d6-24,25(OH)₂D₃ | 423.3 | 405.3 |
Note: The exact m/z values may vary slightly depending on the specific adducts formed and instrument calibration.
Data Presentation
Table 2: Performance Characteristics of a UPLC-MS/MS Method for Vitamin D Metabolites[8][9]
| Analyte | Linearity Range (ng/mL) | Within-Run Imprecision (CV%) | Between-Run Imprecision (CV%) |
| 25(OH)D₃ | 3.8 - 148 | 3.7 | 4.2 |
| 25(OH)D₂ | 4.9 - 120 | 2.9 | 6.9 |
| 24,25(OH)₂D₃ | 0.4 - 11.6 | 4.0 | 5.6 |
Table 3: Accuracy Assessment against NIST SRM 972a[10]
| Analyte | Mean Bias (%) |
| 24R,25(OH)₂D₃ | 12.0 |
| 25(OH)D₃ | -1.5 |
| 25(OH)D₂ | -1.7 |
| 3-epi-25(OH)D₃ | -4.9 |
Visualizations
Caption: General workflow for vitamin D metabolite analysis.
Caption: Logic for troubleshooting inaccurate results.
References
- 1. diagnostics.roche.com [diagnostics.roche.com]
- 2. Vitamin D Metabolites: Analytical Challenges and Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Measurement of vitamin D metabolites by mass spectrometry, an analytical challenge - Zelzer - Journal of Laboratory and Precision Medicine [jlpm.amegroups.org]
- 4. isotope-labeled internal standards: Topics by Science.gov [science.gov]
- 5. Stable isotope-labeled vitamin D, metabolites and chemical analogs: synthesis and use in mass spectrometric studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of Methods for Measurement of Vitamin D and its Metabolites in Foods, Fortified Foods, and Dietary Supplements | NIST [nist.gov]
- 7. mdpi.com [mdpi.com]
- 8. waters.com [waters.com]
- 9. lcms.cz [lcms.cz]
- 10. DSpace [cora.ucc.ie]
- 11. researchgate.net [researchgate.net]
- 12. zivak.com [zivak.com]
Technical Support Center: Stability of Deuterated Vitamin D Standards in Serum
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of deuterated vitamin D standards in serum. Below you will find troubleshooting advice and frequently asked questions to assist with your experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during the use of deuterated vitamin D standards in serum.
| Issue | Possible Cause | Recommendation |
| Variable concentrations of deuterated standards in stored serum calibrators or QCs. | Inconsistent storage temperature. | Ensure all serum standards are consistently stored at -20°C or -80°C.[1][2][3] Even small temperature fluctuations can affect long-term stability. |
| Multiple freeze-thaw cycles. | Aliquot serum standards into single-use vials to avoid repeated freezing and thawing.[1][4][5] Studies have shown that up to four freeze-thaw cycles may be acceptable without significant degradation of 25-hydroxyvitamin D.[1][5] | |
| Exposure to light. | While short-term exposure to ambient light has not been shown to cause significant degradation, prolonged exposure to direct sunlight can affect vitamin D concentrations.[6] It is best practice to store standards in amber vials or protected from light. | |
| Poor recovery of deuterated standards during sample preparation. | Inefficient protein precipitation. | Ensure complete protein precipitation by using appropriate volumes of reagents like acetonitrile (B52724) and zinc sulfate, followed by thorough vortexing and centrifugation. |
| Incomplete elution from solid-phase extraction (SPE) cartridges. | Optimize the SPE method by ensuring cartridges are properly conditioned, washed, and that the elution solvent is appropriate for vitamin D metabolites. | |
| Interference or co-elution with other compounds during LC-MS/MS analysis. | Suboptimal chromatographic separation. | Adjust the LC gradient, mobile phase composition, or column chemistry to achieve better separation of the deuterated standard from other serum components. |
| Matrix effects from the serum. | Matrix effects can suppress or enhance the ionization of the analyte. The use of a deuterated internal standard is designed to compensate for these effects.[7] Ensure the internal standard is added at the beginning of the sample preparation process. |
Frequently Asked Questions (FAQs)
Q1: How stable are deuterated vitamin D standards in serum at different temperatures?
A1: Deuterated vitamin D standards, like their endogenous counterparts (25-hydroxyvitamin D), are generally stable in serum when stored frozen.[3][8] For long-term storage, -20°C is considered adequate, and samples can be stable for several months to years.[1][2][3][5] Storage at -80°C is also a common practice for long-term preservation.[3][9] At refrigerated temperatures (2-8°C), 25-hydroxyvitamin D is stable for several days.[5][10][11]
Q2: Does exposure to light affect the stability of deuterated vitamin D standards in serum?
A2: While vitamin D is known to be sensitive to UV light, studies on 25-hydroxyvitamin D in serum have shown it to be relatively stable under normal laboratory light conditions.[12] However, prolonged exposure to direct sunlight can lead to degradation.[6] As a precautionary measure, it is recommended to store deuterated vitamin D standards in serum in amber vials or otherwise protected from light.
Q3: How many times can I freeze and thaw serum containing deuterated vitamin D standards?
A3: Studies on endogenous 25-hydroxyvitamin D have indicated that it is stable for up to four freeze-thaw cycles without a significant loss in concentration.[1][5] To minimize any potential degradation, it is best practice to aliquot your deuterated vitamin D serum standards into single-use volumes.
Q4: Is there a difference in stability between deuterated vitamin D standards in serum versus plasma?
A4: Research has shown that there is no significant difference in the concentration of 25-hydroxyvitamin D between serum and plasma samples stored under the same conditions.[1][11] Therefore, the stability of deuterated vitamin D standards is expected to be comparable in both matrices.
Q5: Why are deuterated vitamin D analogs used as internal standards in LC-MS/MS analysis?
A5: Deuterated vitamin D analogs are considered the gold standard for internal standards in quantitative mass spectrometry for several reasons.[7] They are chemically identical to the non-deuterated analyte, meaning they behave similarly during sample preparation (e.g., extraction, derivatization) and chromatographic separation.[7] The mass difference allows the mass spectrometer to distinguish between the standard and the endogenous analyte. By adding a known amount of the deuterated standard at the beginning of the analytical process, it can be used to correct for variability in sample preparation, matrix effects, and instrument response.[7]
Quantitative Data Summary
The following tables summarize the stability of 25-hydroxyvitamin D (25(OH)D) in serum under various storage conditions, which can be extrapolated to the expected stability of deuterated 25(OH)D standards.
Table 1: Stability of 25(OH)D at Different Temperatures
| Storage Temperature | Duration | Stability |
| Room Temperature | Up to 72 hours | Stable[4] |
| 2-8°C | Up to 7 days | Stable[4][5] |
| -20°C | Up to 30 days | Pre-analytically stable[1][2] |
| -20°C | Up to 2 months | Stable[5] |
| -20°C | Up to 1 year | Stable[4] |
| -80°C | Up to 7 months | Minor reduction observed in some studies[3] |
| -80°C | Up to 3 months | Stable[11] |
Table 2: Effect of Freeze-Thaw Cycles on 25(OH)D Stability
| Number of Freeze-Thaw Cycles | Stability |
| Up to 3 cycles | Stable[4] |
| Up to 4 cycles | Reliable results[1] |
Experimental Protocols
Protocol: Stability Study of Deuterated 25-hydroxyvitamin D3 in Serum
This protocol outlines a typical workflow for assessing the stability of a deuterated vitamin D standard in a serum matrix.
-
Preparation of Stock Solution:
-
Prepare a concentrated stock solution of the deuterated 25-hydroxyvitamin D3 (d-25(OH)D3) in a suitable organic solvent (e.g., methanol (B129727) or ethanol).
-
-
Spiking into Serum:
-
Obtain a pool of human serum that has been stripped of endogenous vitamin D or has a known low concentration.
-
Spike the serum pool with the d-25(OH)D3 stock solution to achieve a desired concentration for your calibrators or quality control materials.
-
Gently mix and allow it to equilibrate.
-
-
Aliquoting and Baseline Analysis (T=0):
-
Aliquot the spiked serum into multiple single-use cryovials to be used for each time point and storage condition.
-
Immediately analyze a set of aliquots to establish the baseline (T=0) concentration of d-25(OH)D3.
-
-
Storage:
-
Store the aliquots under the desired conditions to be tested (e.g., -20°C, -80°C, 4°C, room temperature, protected from light, exposed to light).
-
-
Analysis at Subsequent Time Points:
-
At predetermined time points (e.g., 1 week, 1 month, 3 months, 6 months, 1 year), retrieve a set of aliquots from each storage condition.
-
Allow the samples to thaw at room temperature.
-
Analyze the samples using a validated LC-MS/MS method.
-
-
Sample Preparation for LC-MS/MS Analysis:
-
Internal Standard Spiking: Add a different deuterated internal standard (e.g., d6-25-hydroxyvitamin D3 if the stored standard is d3) to all samples, calibrators, and controls.
-
Protein Precipitation: Add acetonitrile to precipitate serum proteins. Vortex and then centrifuge.
-
Solid-Phase Extraction (SPE): Load the supernatant onto a conditioned SPE cartridge. Wash the cartridge to remove interfering substances and then elute the vitamin D metabolites.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Separate the analytes using a suitable C18 column and a gradient of mobile phases (e.g., water with formic acid and methanol with formic acid).
-
Detect and quantify the deuterated standard using multiple reaction monitoring (MRM).
-
-
Data Analysis:
-
Calculate the concentration of the d-25(OH)D3 at each time point.
-
Compare the concentrations at each time point to the baseline (T=0) concentration to determine the percentage of degradation and assess stability.
-
Visualizations
Caption: Workflow for a stability study of deuterated vitamin D standards in serum.
Caption: Logic of using deuterated internal standards for accurate quantification.
References
- 1. The pre‐analytical stability of 25‐hydroxyvitamin D: Storage and mixing effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The pre-analytical stability of 25-hydroxyvitamin D: Storage and mixing effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. jdos.nicholsinstitute.com [jdos.nicholsinstitute.com]
- 5. pdf.journalagent.com [pdf.journalagent.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. laboserv.cz [laboserv.cz]
- 11. Effect of sample type, centrifugation and storage conditions on vitamin D concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A study of the stability of vitamin 25[OH]D2 and 25[OH]D3 [diva-portal.org]
Technical Support Center: 24,25-Dihydroxyvitamin D2-d3 Internal Standard
Welcome to the technical support center for the 24,25-Dihydroxyvitamin D2-d3 internal standard. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on potential issues encountered during experimental use, particularly in mass spectrometry applications.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of 24,25-Dihydroxyvitamin D2-d3 as an internal standard?
A: 24,25-Dihydroxyvitamin D2-d3 is a stable isotope-labeled version of the analyte, 24,25-Dihydroxyvitamin D2. Its primary function is to serve as an internal reference to correct for variability during sample preparation and analysis. Because it is chemically almost identical to the analyte, it behaves similarly during extraction, chromatography, and ionization, effectively compensating for sample loss, matrix effects (ion suppression or enhancement), and instrument variability.[1][2] By adding a known quantity of the deuterated standard to every sample, the ratio of the analyte's response to the internal standard's response is used for quantification, leading to more accurate and precise results.
Q2: What are the recommended storage and handling conditions for the 24,25-Dihydroxyvitamin D2-d3 standard?
A: Proper storage is critical to maintain the integrity of the standard. Stock solutions should be stored at -20°C or -80°C and protected from light.[3] When stored at -80°C, the standard can be stable for up to 6 months; at -20°C, it is typically stable for about one month.[3] It is advisable to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles. Prepared samples ready for injection are generally stable for at least 24 hours when kept at 2-4°C.[4] Avoid storing the standard in acidic or basic solutions to prevent potential degradation or isotopic exchange.[5]
Q3: My analyte and the 24,25-Dihydroxyvitamin D2-d3 internal standard are not co-eluting perfectly. Is this a problem?
A: A slight shift in retention time between the analyte and its deuterated internal standard can sometimes occur. This is known as the "isotope effect".[1] While minor shifts are often acceptable, significant separation can be problematic. If the two compounds elute in different regions of the chromatographic gradient, they may experience different degrees of ion suppression or enhancement from the sample matrix.[6] This differential matrix effect can compromise the standard's ability to accurately correct for variations, leading to inaccurate quantification.[6] If you observe significant separation, chromatographic conditions may need to be optimized.
Q4: How can I check for hydrogen/deuterium (B1214612) (H/D) exchange?
A: H/D exchange occurs when deuterium atoms on the internal standard are replaced by hydrogen atoms from the solvent or matrix, which can compromise quantification. To check for this, you can perform a stability test. Prepare two solutions: one containing the analyte and the internal standard in the final sample solvent, and another with only the internal standard. Analyze these solutions at different time points (e.g., 0, 4, 8, 24 hours) under the same conditions as your samples. A significant change in the analyte-to-internal-standard ratio over time, or an increase in the unlabeled analyte's signal in the standard-only solution, indicates that H/D exchange may be occurring.[2]
Q5: What should I do if I suspect matrix effects are impacting my results despite using an internal standard?
A: Even deuterated internal standards may not always perfectly compensate for matrix effects, especially if there are slight differences in retention time or if the matrix is particularly complex.[6] To investigate, you can perform a post-extraction addition experiment. Compare the response of the internal standard in a neat solution to its response when added to an extracted blank matrix sample. A significant decrease in signal in the matrix sample indicates ion suppression. Improving sample cleanup, optimizing chromatography to separate the analyte from interfering matrix components, or trying a different ionization technique (e.g., APCI instead of ESI) may be necessary.[7]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments. Follow the logical progression to identify and resolve the problem.
| Observed Problem | Potential Cause | Recommended Action |
| Poor Peak Shape / Tailing | 1. Column Contamination or Degradation2. Inappropriate Mobile Phase pH3. Sample Overload | 1. Wash the column with a strong solvent or replace it.2. Adjust the mobile phase pH to ensure the analyte is in a single ionic state.3. Reduce the amount of sample injected onto the column. |
| Low Signal / Sensitivity | 1. Ion Suppression (Matrix Effect)2. Poor Ionization Efficiency3. Improper Storage/Degradation of Standard4. Suboptimal MS/MS Parameters | 1. Improve sample cleanup (e.g., use solid-phase extraction). Dilute the sample.2. Optimize ionization source parameters (e.g., capillary voltage, gas flow, temperature). Consider chemical derivatization.[8][9]3. Verify storage conditions and prepare a fresh working solution from stock.4. Optimize collision energy and select the most stable and intense MRM transitions. |
| High Variability in Results (Poor Precision) | 1. Inconsistent Sample Preparation2. Autosampler Inaccuracy3. Differential Matrix Effects[6]4. Instability of Standard in Solution | 1. Ensure precise and consistent pipetting and extraction steps.2. Check the autosampler for leaks and ensure accurate injection volumes.3. Optimize chromatography for co-elution of analyte and internal standard.4. Perform a stability test to check for H/D exchange or degradation over the course of the analytical run. |
| Inaccurate Quantification (Poor Accuracy) | 1. Isotopic Impurity in the Standard2. H/D Exchange3. Incorrect Concentration of Standard Solution4. Non-linear Response | 1. Analyze the internal standard solution alone to check for the presence of the unlabeled analyte. Correct calculations if necessary.2. Avoid strongly acidic or basic conditions. Test for H/D exchange.[5]3. Prepare a fresh standard solution and verify its concentration.4. Evaluate the calibration curve over the entire concentration range. Use an appropriate weighting factor (e.g., 1/x) if needed. |
Experimental Protocols & Data
Protocol: Preparation of Internal Standard Working Solution and Sample Fortification
This protocol provides a general methodology for using 24,25-Dihydroxyvitamin D2-d3 in a typical LC-MS/MS workflow for serum or plasma samples.
-
Prepare Stock Solution: Dissolve the lyophilized 24,25-Dihydroxyvitamin D2-d3 standard in a suitable organic solvent (e.g., methanol (B129727) or ethanol) to a concentration of 1 mg/mL. Store this stock solution at -80°C.[3]
-
Prepare Intermediate & Working Solutions: Create an intermediate stock by diluting the primary stock solution. From this, prepare a working internal standard solution in the appropriate solvent (e.g., methanol or acetonitrile) at a concentration that will yield a robust signal in the final extract. A typical concentration might be in the low ng/mL range.
-
Sample Preparation (Protein Precipitation):
-
To a 100 µL aliquot of serum/plasma sample, calibrator, or QC, add the working internal standard solution.
-
Add a protein precipitation agent, such as 3 parts acetonitrile (B52724) or methanol containing the internal standard, to 1 part sample.[10]
-
Vortex the mixture vigorously for at least 30 seconds to ensure complete protein precipitation.
-
Centrifuge the sample at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.[11]
-
Carefully transfer the supernatant to a clean tube or a well in a 96-well plate for analysis.
-
The supernatant may be evaporated to dryness under a stream of nitrogen and reconstituted in the mobile phase to enhance concentration.
-
Typical Mass Spectrometry Parameters
The following table summarizes typical starting parameters for an LC-MS/MS method for dihydroxyvitamin D metabolites. Optimization will be required for your specific instrument and application.
| Parameter | Typical Setting | Reference |
| Ionization Mode | ESI Positive or APCI Positive | [7][8] |
| Capillary Voltage | 1.0 - 3.5 kV (for ESI) | [8] |
| Desolvation Temperature | 500 - 650 °C | [8] |
| Desolvation Gas Flow | 800 - 1000 L/hr | [8] |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) | [8][9] |
| Example MRM Transition | Note: Specific transitions for D2-d3 must be determined empirically. The following is for the related D3 compound after derivatization with DMEQ-TAD:Precursor Ion [M+H]+: m/z 762.6Product Ion: m/z 468 | [9] |
Visual Workflow: Troubleshooting Logic
The following diagram illustrates a logical workflow for troubleshooting common issues with the 24,25-Dihydroxyvitamin D2-d3 internal standard.
Caption: Troubleshooting workflow for deuterated internal standards.
References
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. zivak.com [zivak.com]
- 5. researchgate.net [researchgate.net]
- 6. myadlm.org [myadlm.org]
- 7. Candidate Reference Measurement Procedure for the Determination of (24R),25-Dihydroxyvitamin D3 in Human Serum Using Isotope-Dilution Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. lcms.cz [lcms.cz]
- 9. Clinical Utility of Simultaneous Quantitation of 25-Hydroxyvitamin D and 24,25-Dihydroxyvitamin D by LC-MS/MS Involving Derivatization With DMEQ-TAD - PMC [pmc.ncbi.nlm.nih.gov]
- 10. lcms.cz [lcms.cz]
- 11. waters.com [waters.com]
Navigating Isotopic Cross-Contribution in Vitamin D LC-MS/MS Analysis: A Technical Support Center
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals utilizing Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Vitamin D analysis with deuterium-labeled (d3) internal standards. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of isotopic cross-contribution, ensuring the accuracy and reliability of your experimental data.
Frequently Asked Questions (FAQs)
Q1: What is isotopic cross-contribution in the context of Vitamin D LC-MS/MS analysis?
A1: Isotopic cross-contribution, also known as isotopic overlap or cross-talk, occurs when the isotopic distribution of the analyte (e.g., 25-hydroxyvitamin D3) and its stable isotope-labeled internal standard (SIL-IS), such as d3-25-hydroxyvitamin D3, are not completely resolved by the mass spectrometer. This results in a portion of the signal from the internal standard being detected in the mass channel of the analyte, and vice versa. This phenomenon can lead to inaccuracies in quantification, particularly at low analyte concentrations.
Q2: Why is a d3-labeled internal standard commonly used for 25-hydroxyvitamin D3 analysis, and what are its potential limitations?
A2: A d3-labeled internal standard for 25-hydroxyvitamin D3 is frequently used because its chemical and physical properties are very similar to the unlabeled analyte. This similarity ensures that it behaves almost identically during sample preparation, chromatography, and ionization, thus effectively compensating for matrix effects and other sources of variability. However, with only a three Dalton mass difference, there is a potential for isotopic overlap, especially with the natural abundance of heavy isotopes (e.g., ¹³C) in the native analyte.
Q3: What is the acceptable level of isotopic cross-contribution in a bioanalytical method?
A3: According to regulatory guidelines, such as those from the U.S. Food and Drug Administration (FDA), the contribution of the internal standard to the analyte signal should be minimal. While specific percentages can vary based on the assay's requirements, a general recommendation is that the response of the internal standard in a blank sample (a sample without the analyte) should be less than 5% of the analyte's response at the Lower Limit of Quantification (LLOQ). Similarly, the contribution of the analyte to the internal standard signal should be negligible.
Q4: Can the choice of deuterated standard affect the accuracy of results beyond isotopic cross-contribution?
A4: Yes. The position of the deuterium (B1214612) labels on the molecule can be critical. It has been observed that deuterium labeling in certain positions can affect the molecule's fragmentation behavior or its susceptibility to in-source conversion, potentially leading to biased results. Using an internal standard with labeling remote from areas of the molecule prone to fragmentation or thermal conversion is recommended to ensure accurate correction.[1]
Troubleshooting Guide: Isotopic Cross-Contribution
This guide provides a systematic approach to identifying, quantifying, and mitigating isotopic cross-contribution in your Vitamin D LC-MS/MS assays.
Issue 1: Inaccurate quantification, especially at the lower or upper limits of the calibration curve.
-
Symptom: You observe a positive bias at the Lower Limit of Quantitation (LLOQ) or a negative bias at the Upper Limit of Quantitation (ULOQ) in your calibration curve or quality control samples.
-
Cause: This can be a classic sign of isotopic cross-contribution. At the LLOQ, the contribution from the high-concentration internal standard to the low-concentration analyte signal can be significant, leading to an overestimation. Conversely, at the ULOQ, the contribution from the high-concentration analyte to the internal standard signal can artificially inflate the internal standard's response, leading to an underestimation of the analyte-to-internal standard ratio.
-
Troubleshooting Steps:
-
Assess the Contribution of the Internal Standard to the Analyte Signal:
-
Prepare a "zero sample" by spiking a blank matrix with only the d3-25-hydroxyvitamin D3 internal standard at the concentration used in your assay.
-
Analyze this sample and monitor the mass transition for the native 25-hydroxyvitamin D3.
-
Any signal detected in the analyte channel is due to isotopic contribution from the internal standard.
-
Acceptance Criteria: The peak area in the analyte channel should be less than 20% of the peak area of the analyte at the LLOQ.[2]
-
-
Assess the Contribution of the Analyte to the Internal Standard Signal:
-
Prepare a high-concentration sample by spiking a blank matrix with the native 25-hydroxyvitamin D3 at the ULOQ concentration, without adding the internal standard.
-
Analyze this sample and monitor the mass transition for the d3-25-hydroxyvitamin D3 internal standard.
-
Any signal detected in the internal standard channel is due to the natural isotopic abundance of the analyte.
-
Acceptance Criteria: The peak area in the internal standard channel should be less than 5% of the mean peak area of the internal standard in all processed samples.[2]
-
-
Issue 2: Non-linear calibration curve.
-
Symptom: Your calibration curve shows a consistent deviation from linearity, often with a quadratic or hyperbolic shape.
-
Cause: Significant, uncorrected isotopic cross-contribution can lead to non-linearity in the calibration curve.
-
Troubleshooting Steps:
-
Quantify the Cross-Contribution: Follow the steps outlined in Issue 1 to determine the percentage of contribution in both directions.
-
Mathematical Correction: If the cross-contribution is significant and cannot be eliminated by optimizing instrumental parameters, a mathematical correction can be applied. This involves using a nonlinear calibration function that accounts for the isotopic interference.[3]
-
Consider a Different Internal Standard: If the cross-contribution is too high to be reliably corrected, consider using an internal standard with a higher mass difference (e.g., d6- or ¹³C-labeled) to minimize the isotopic overlap.
-
Data Presentation: Quantifying Isotopic Contribution
While specific quantitative data for the isotopic cross-contribution between every batch of d3-25-hydroxyvitamin D3 and the native analyte can vary depending on the isotopic purity of the standard, the following table provides a theoretical framework and expected approximate values based on natural isotopic abundances. The actual contribution should be experimentally determined as described in the troubleshooting guide.
| Contribution Direction | Analyte Concentration | Internal Standard Concentration | Expected Approximate Contribution (%) | Potential Impact on Quantification |
| IS → Analyte | LLOQ | Working Concentration | < 5% | Positive bias at LLOQ |
| Analyte → IS | ULOQ | Working Concentration | < 2% | Negative bias at ULOQ |
Note: These are generalized expected values. The actual measured contribution will depend on the specific mass transitions monitored and the isotopic purity of the d3-25-hydroxyvitamin D3 standard.
Experimental Protocols
Protocol 1: Sample Preparation for Vitamin D Analysis
This protocol describes a common liquid-liquid extraction (LLE) method for preparing serum or plasma samples for LC-MS/MS analysis of 25-hydroxyvitamin D3.
-
Sample Aliquoting: Pipette 100 µL of serum or plasma into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add 10 µL of the d3-25-hydroxyvitamin D3 internal standard working solution to each sample, calibrator, and quality control sample, except for the "zero sample" used to assess analyte contribution to the IS.
-
Protein Precipitation: Add 300 µL of acetonitrile (B52724) to each tube to precipitate proteins.
-
Vortexing: Vortex the tubes for 30 seconds to ensure thorough mixing.
-
Centrifugation: Centrifuge the tubes at 10,000 x g for 5 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new set of tubes.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase.
-
Injection: Inject an appropriate volume (e.g., 10 µL) into the LC-MS/MS system.
Protocol 2: LC-MS/MS Parameters for 25-Hydroxyvitamin D3 Analysis
This section provides a general set of starting parameters for an LC-MS/MS method. These will need to be optimized for your specific instrumentation.
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Methanol with 0.1% formic acid.
-
Gradient: A suitable gradient to separate 25-hydroxyvitamin D3 from other matrix components.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
25-hydroxyvitamin D3: Precursor ion (Q1) m/z 401.3 → Product ion (Q3) m/z 383.3
-
d3-25-hydroxyvitamin D3: Precursor ion (Q1) m/z 404.3 → Product ion (Q3) m/z 386.3
-
-
Instrument Parameters: Optimize cone voltage, collision energy, and other source parameters for maximum signal intensity.
-
Visualizations
Caption: Isotopic overlap between native analyte and d3-internal standard.
Caption: Troubleshooting workflow for isotopic cross-contribution.
References
- 1. 25-Hydroxyvitamin D3 (6,19,19-Dâ, 97%)- Cambridge Isotope Laboratories, DLM-9116-0.001 [isotope.com]
- 2. 24,25-dihydroxyvitamin D3 and Vitamin D Status of Community Dwelling Black and White Americans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 24,25-(OH)2D2-d3 Stability in Frozen Serum
This technical support center provides guidance for researchers, scientists, and drug development professionals on the long-term stability of 24,25-dihydroxyvitamin D2-d3 (24,25-(OH)2D2-d3) in frozen serum. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is 24,25-(OH)2D2-d3 and why is its stability in frozen serum important?
A1: 24,25-dihydroxyvitamin D2-d3 (24,25-(OH)2D2-d3) is a deuterated form of a vitamin D2 metabolite. Deuterated compounds are commonly used as internal standards in mass spectrometry-based assays for the accurate quantification of their non-deuterated counterparts in biological samples like serum.[1][2] Ensuring the stability of this internal standard in frozen serum over time is critical for the reliability and accuracy of long-term clinical and research studies. Degradation of the internal standard can lead to inaccurate measurements of the target analyte.
Q2: What are the recommended storage temperatures for long-term stability of vitamin D metabolites in serum?
A2: For long-term storage, freezing serum at -20°C or -80°C is recommended. Studies on endogenous 25-hydroxyvitamin D (25(OH)D) have shown it to be stable for extended periods at these temperatures. For instance, 25(OH)D is reported to be stable for up to 3 months at -80°C and for at least 7 days at -20°C.[3] Another study indicated stability for about 2 months at -20°C and 3 months at -40°C.[4] While specific data for 24,25-(OH)2D2-d3 is unavailable, following these storage guidelines for other vitamin D metabolites is a prudent approach.
Q3: How many freeze-thaw cycles can serum samples undergo without affecting the stability of vitamin D metabolites?
A3: Studies on 25(OH)D suggest that it is stable through multiple freeze-thaw cycles. Some research indicates that up to four freeze-thaw cycles do not significantly impact the concentration of 25(OH)D.[4][5] However, to minimize any potential degradation, it is best practice to aliquot serum samples into smaller volumes before freezing to avoid repeated freeze-thaw cycles of the entire sample.
Q4: Does exposure to light affect the stability of vitamin D metabolites in serum?
A4: Yes, vitamin D metabolites are known to be sensitive to light, particularly UV radiation. Prolonged exposure to direct sunlight can cause degradation.[6] It is crucial to protect serum samples from light during collection, processing, and storage by using amber tubes or by wrapping tubes in foil.
Troubleshooting Guide
Issue 1: Inconsistent or drifting results for 24,25-(OH)2D2-d3 in stored samples.
| Potential Cause | Troubleshooting Step |
| Sample Degradation | - Verify Storage Conditions: Ensure samples have been consistently stored at -20°C or lower and protected from light. - Review Freeze-Thaw Cycles: Determine the number of times samples have been thawed and refrozen. If more than three, consider sample integrity may be compromised. - Assess Sample Age: For very long-term storage, consider the possibility of degradation even under optimal conditions. |
| Analytical Variability | - Check Instrument Performance: Run quality control samples to ensure the analytical instrument (e.g., LC-MS/MS) is performing within specifications. - Evaluate Internal Standard Addition: Ensure the deuterated internal standard is being added accurately and consistently to all samples. |
| Matrix Effects | - Assess for Interferences: The sample matrix can sometimes interfere with the analysis. Consider re-optimizing sample preparation or chromatographic conditions. |
Issue 2: Low recovery of 24,25-(OH)2D2-d3 during sample preparation.
| Potential Cause | Troubleshooting Step |
| Inefficient Extraction | - Optimize Extraction Protocol: Review and optimize the liquid-liquid extraction or solid-phase extraction protocol. Ensure appropriate solvent selection and volumes. - Check pH: Ensure the pH of the sample is optimal for the extraction of the analyte. |
| Adsorption to Surfaces | - Use Low-Binding Tubes: Vitamin D metabolites can be "sticky" and adsorb to plastic surfaces. Use low-binding polypropylene (B1209903) tubes and pipette tips. |
| Derivatization Issues (if applicable) | - Verify Reagent Quality: Ensure derivatization reagents are fresh and have been stored correctly. - Optimize Reaction Conditions: Check that the derivatization reaction time, temperature, and pH are optimal. |
Data Presentation: Stability of Vitamin D Metabolites in Frozen Serum
The following table summarizes stability data for endogenous 25-hydroxyvitamin D, which can be used as a proxy for 24,25-(OH)2D2-d3 in the absence of direct data.
| Analyte | Storage Temperature | Duration | Stability Finding | Citation |
| 25(OH)D | -20°C | 7 days | Stable | [3] |
| 25(OH)D | -80°C | 3 months | Stable | [3] |
| 25(OH)D | -20°C | ~2 months | Stable | [4] |
| 25(OH)D | -40°C | 3 months | Stable | [4] |
| 25(OH)D | -20°C | Up to 30 days | Pre-analytically stable | [5] |
| 25(OH)D | -70°C | Not specified | Stable through 4 freeze-thaw cycles | [7] |
Experimental Protocols
Protocol 1: Serum Sample Handling and Storage for Long-Term Stability Assessment
-
Blood Collection: Collect whole blood in serum separator tubes (SST).
-
Clotting and Centrifugation: Allow blood to clot at room temperature for 30-60 minutes in an upright position, protected from light. Centrifuge at 1,000-1,300 x g for 15 minutes at room temperature.
-
Aliquoting: Immediately after centrifugation, transfer the serum into pre-labeled, amber-colored, low-binding polypropylene cryovials. Aliquot into volumes suitable for single experiments to avoid freeze-thaw cycles.
-
Freezing and Storage: Immediately freeze the aliquots at -80°C for long-term storage. For shorter durations (up to a few months), -20°C is also acceptable.
-
Sample Retrieval: When ready for analysis, thaw a single aliquot at room temperature or in a 4°C water bath, protected from light. Mix gently by vortexing before proceeding with the extraction.
Protocol 2: Quantification of 24,25-(OH)2D2-d3 using LC-MS/MS
This is a general protocol. Specific parameters may need to be optimized for your instrument and assay.
-
Sample Preparation:
-
To 100 µL of serum, add the deuterated internal standard (24,25-(OH)2D2-d3).
-
Perform protein precipitation using a suitable solvent (e.g., acetonitrile).
-
Vortex and centrifuge to pellet the protein.
-
Transfer the supernatant to a new tube.
-
-
Liquid-Liquid Extraction (LLE):
-
Add an immiscible organic solvent (e.g., hexane (B92381) or methyl-tert-butyl ether) to the supernatant.
-
Vortex vigorously and centrifuge to separate the layers.
-
Transfer the organic layer containing the vitamin D metabolites to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
-
Derivatization (Optional but Recommended for Improved Sensitivity):
-
Reconstitute the dried extract in a derivatization agent solution (e.g., PTAD - 4-phenyl-1,2,4-triazoline-3,5-dione).
-
Incubate to allow the reaction to complete.
-
-
LC-MS/MS Analysis:
-
Reconstitute the derivatized sample in the mobile phase.
-
Inject the sample onto a suitable LC column (e.g., C18).
-
Perform chromatographic separation using a gradient elution.
-
Detect the analyte and internal standard using a tandem mass spectrometer in Multiple Reaction Monitoring (MRM) mode.
-
Quantify the analyte by comparing its peak area to that of the internal standard.[8][9]
-
Visualizations
Caption: Workflow for assessing 24,25-(OH)2D2-d3 stability.
Caption: Troubleshooting logic for inconsistent results.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Effect of sample type, centrifugation and storage conditions on vitamin D concentration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.journalagent.com [pdf.journalagent.com]
- 5. The pre‐analytical stability of 25‐hydroxyvitamin D: Storage and mixing effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. lcms.cz [lcms.cz]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
Comparative Analysis of Internal Standards for the Quantification of 24,25-Dihydroxyvitamin D by LC-MS/MS
In the realm of endocrine research and clinical diagnostics, the precise quantification of vitamin D metabolites is paramount for understanding calcium homeostasis, bone metabolism, and various other physiological processes. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for this analysis due to its high sensitivity and specificity.[1] A critical component of a robust LC-MS/MS assay is the use of an appropriate internal standard to correct for variability during sample preparation and instrument analysis. This guide provides a comparative overview of internal standards for the analysis of 24,25-Dihydroxyvitamin D, with a focus on the cross-validation of 24,25-Dihydroxyvitamin D2-d3 against other commonly employed deuterated analogs.
Stable isotope-labeled (SIL) internal standards, particularly deuterated compounds, are considered the most effective because they share near-identical physicochemical properties with the analyte of interest.[1] This ensures they co-elute chromatographically and experience similar matrix effects and ionization efficiencies, leading to more accurate and precise quantification.
Quantitative Performance of Internal Standards
The selection of an internal standard is crucial for the accuracy and reliability of LC-MS/MS assays. The ideal internal standard should be a stable isotope-labeled version of the analyte. While direct cross-validation data for 24,25-Dihydroxyvitamin D2-d3 against a comprehensive panel of other internal standards is not extensively published in single studies, a review of validated methods for vitamin D metabolite analysis allows for a comparative assessment of their performance. The following table summarizes typical validation parameters for LC-MS/MS methods utilizing different deuterated internal standards for the quantification of 24,25-Dihydroxyvitamin D3.
| Performance Parameter | d6-24,25(OH)2D3 | d3-25(OH)D3 | Representative Performance |
| Linearity (r²) | >0.99 | >0.99 | ≥0.995 |
| Lower Limit of Quantification (LLOQ) | 0.1 - 0.5 ng/mL | 0.25 - 0.45 nmol/L | Analyte and matrix dependent |
| Intra-assay Precision (%CV) | <10% | 4% - 7% | <15% |
| Inter-assay Precision (%CV) | <15% | 4% - 7% | <15% |
| Accuracy/Recovery | 90-110% | 71% - 93% | 85-115% |
Note: The data presented are representative values synthesized from multiple sources and may vary based on the specific laboratory, instrumentation, and matrix used.[2][3] d6-24,25(OH)2D3 is often considered an ideal internal standard for 24,25(OH)2D3 analysis due to its structural identity with the analyte.[4][5] d3-25(OH)D3 has also been successfully used as an internal standard in methods measuring multiple vitamin D metabolites.[4][5][6]
Experimental Protocols
A rigorous and well-documented experimental protocol is essential for the successful validation and implementation of an LC-MS/MS method for 24,25-Dihydroxyvitamin D analysis.
1. Sample Preparation (Protein Precipitation and Liquid-Liquid Extraction)
-
To 100 µL of serum, plasma, or calibrator, add 25 µL of the internal standard working solution (e.g., 24,25-Dihydroxyvitamin D2-d3 in methanol).
-
Add 200 µL of zinc sulfate (B86663) solution and 400 µL of acetonitrile (B52724) to precipitate proteins.
-
Vortex the mixture for 1 minute and then centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.[1]
-
Transfer the supernatant to a clean tube.
-
Add 500 µL of n-hexane and vortex for 2 minutes for liquid-liquid extraction.[1]
-
Centrifuge at 5,000 x g for 5 minutes.[1]
-
Transfer the upper organic layer to a new tube and evaporate to dryness under a stream of nitrogen at 40-50 °C.
-
Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 methanol (B129727):water) for LC-MS/MS analysis.[7][8]
2. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient of water with a small percentage of formic acid and methanol or acetonitrile.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 10 - 20 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization: Electrospray ionization (ESI) in positive ion mode is common.[7]
-
Detection: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for the analyte and the internal standard.[7]
-
MRM Transitions: Specific m/z transitions for 24,25-Dihydroxyvitamin D2 and 24,25-Dihydroxyvitamin D2-d3 would be determined and optimized.
-
3. Method Validation
The method should be validated for linearity, accuracy, precision (intra- and inter-day), selectivity, limit of detection (LOD), limit of quantification (LLOQ), matrix effect, and recovery according to established guidelines.
Visualizing the Cross-Validation Workflow
A systematic approach is necessary to cross-validate a new internal standard like 24,25-Dihydroxyvitamin D2-d3 against an established one. The following diagram illustrates a typical workflow for this process.
Caption: Workflow for the cross-validation of a new internal standard.
Signaling Pathways and Logical Relationships
The core principle behind the use of an internal standard in quantitative analysis is based on the ratio of the analyte signal to the internal standard signal. This ratio is used for quantification, effectively canceling out sources of error that affect both the analyte and the internal standard.
Caption: Ratiometric quantification using an internal standard.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. lcms.cz [lcms.cz]
- 5. waters.com [waters.com]
- 6. Validation of the 24,25-Dihydroxyvitamin D3 to 25-Hydroxyvitamin D3 Ratio as a Biomarker of 25-Hydroxyvitamin D3 Clearance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. High throughput LC-MS/MS method for the simultaneous analysis of multiple vitamin D analytes in serum - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An LC-MS/MS Method for Analysis of Vitamin D Metabolites and C3 Epimers in Mice Serum: Oral Supplementation Compared to UV Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
Performance Evaluation of 24,25-Dihydroxyvitamin D Analysis in Inter-Laboratory Studies: A Comparison Guide
This guide provides an objective comparison of the performance of analytical methods for the quantification of 24,25-dihydroxyvitamin D in human serum, drawing upon data from key inter-laboratory studies. The focus is on providing researchers, scientists, and drug development professionals with a comprehensive overview of the current state of measurement accuracy and precision for this important vitamin D metabolite. While direct comparative studies on the performance of specific internal standards like 24,25-Dihydroxyvitamin D2-d3 are not extensively published, the data presented here reflects the overall performance of leading laboratories and methods, which predominantly rely on stable isotope-labeled internal standards for accurate quantification.
Data Presentation
The following tables summarize quantitative data from inter-laboratory comparison studies for the measurement of 24,25-dihydroxyvitamin D3. These studies are crucial for understanding the variability and bias of different analytical methods used in the field.
Table 1: Inter-laboratory Comparison of 24,25(OH)₂D₃ Measurement in Serum-Based Standard Reference Materials (SRMs)
| Laboratory | Method Type | Mean Bias vs. NIST RMP (%) |
| Lab 1 | LC-MS/MS (derivatization) | -1.6 |
| Lab 2 | LC-MS/MS (derivatization) | 10-15 |
| Lab 3 | LC-MS/MS (derivatization) | 10-15 |
| Lab 4 | LC-MS/MS | 10-15 |
| Lab 5 | LC-MS/MS | 36 |
Data sourced from a study involving six laboratories associated with the Vitamin D Standardization Program (VDSP). The laboratories analyzed two different serum-based SRMs.[1]
Table 2: Inter-laboratory Comparison of 24,25(OH)₂D₃ Measurement in DEQAS Samples
| Laboratory | Mean Bias vs. NIST RMP (%) | Standard Deviation of Bias (%) |
| Lab A | 6 | 8 |
| Lab B | 10 | 15 |
| Lab C | 12 | 20 |
| Lab D | 15 | 29 |
| Lab E | 15 | 18 |
Data from five laboratories participating in the Vitamin D External Quality Assessment Scheme (DEQAS), analyzing 30 samples.[1]
Table 3: Certified and Reference Values for 24R,25(OH)₂D₃ in NIST Standard Reference Materials
| NIST SRM | Level | Certified/Reference Value (nmol/L) | Uncertainty (nmol/L) |
| 972a | Level 1 | 6.38 | 0.23 |
| 972a | Level 2 | 3.39 | 0.12 |
| 972a | Level 3 | 3.88 | 0.13 |
| 972a | Level 4 | 6.32 | 0.22 |
| 2973 | - | 7.51 | 0.26 |
These SRMs are used by laboratories to assess the accuracy of their methods for determining vitamin D metabolites.[2][3]
Experimental Protocols
The most accurate and precise methods for the quantification of 24,25-dihydroxyvitamin D rely on isotope dilution liquid chromatography-tandem mass spectrometry (ID-LC-MS/MS). The use of a deuterated internal standard, such as 24,25-Dihydroxyvitamin D2-d3, is critical to correct for variability during sample preparation and analysis.[4][5][6]
Key Experimental Steps for LC-MS/MS Analysis of 24,25-Dihydroxyvitamin D:
-
Sample Preparation:
-
A known amount of a deuterated internal standard (e.g., d6-24,25(OH)₂D₃) is added to the serum sample.[7]
-
Proteins in the sample are precipitated using a solvent like methanol (B129727) or zinc sulfate.[7]
-
The vitamin D metabolites are extracted from the serum matrix using liquid-liquid extraction.
-
-
Derivatization (Optional but common):
-
To enhance the ionization efficiency and analytical sensitivity of vitamin D metabolites, a derivatization step is often employed.[1] Reagents like 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD) or 4-(4'-dimethylaminophenyl)-1,2,4-triazoline-3,5-dione (DAPTAD) can be used.[8][9]
-
-
Chromatographic Separation:
-
The extracted and derivatized sample is injected into a liquid chromatography system.
-
The different vitamin D metabolites are separated on a chromatographic column (e.g., a C18 or phenyl column) based on their physicochemical properties.[7]
-
-
Mass Spectrometric Detection:
-
The separated metabolites are introduced into a tandem mass spectrometer.
-
The molecules are ionized (e.g., by electrospray ionization - ESI) and fragmented.
-
Specific precursor and product ion transitions for both the endogenous analyte and the deuterated internal standard are monitored in multiple reaction monitoring (MRM) mode.[10]
-
-
Quantification:
-
The concentration of the endogenous 24,25-dihydroxyvitamin D is determined by comparing the peak area ratio of the analyte to its corresponding deuterated internal standard against a calibration curve prepared with known concentrations of the analyte and internal standard.
-
Mandatory Visualization
Caption: Metabolic pathway of Vitamin D3, highlighting the formation of 24,25-Dihydroxyvitamin D3.
Caption: General experimental workflow for quantifying 24,25-Dihydroxyvitamin D using LC-MS/MS.
References
- 1. Interlaboratory Comparison for the Determination of 24,25-Dihydroxyvitamin D₃ in Human Serum Using Liquid Chromatography with Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tsapps.nist.gov [tsapps.nist.gov]
- 3. Development of Standard Reference Material (SRM) 2973 Vitamin D Metabolites in Frozen Human Serum (High Level) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis of Deuterium-Labeled Vitamin D Metabolites as Internal Standards for LC-MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of Deuterium-Labeled Vitamin D Metabolites as Internal Standards for LC-MS Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Clinical Utility of Simultaneous Quantitation of 25-Hydroxyvitamin D and 24,25-Dihydroxyvitamin D by LC-MS/MS Involving Derivatization With DMEQ-TAD - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tsapps.nist.gov [tsapps.nist.gov]
- 9. researchgate.net [researchgate.net]
- 10. lcms.cz [lcms.cz]
A Comparative Guide to the Validation of Analytical Methods Utilizing 24,25-Dihydroxyvitamin D2-d3
For researchers, scientists, and professionals in drug development, the precise and accurate quantification of vitamin D metabolites is paramount. This guide provides a comparative overview of analytical method validation utilizing 24,25-Dihydroxyvitamin D2-d3, primarily as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) applications. We will explore its performance in context with other commonly used deuterated internal standards, supported by experimental data and detailed protocols.
The Gold Standard: LC-MS/MS in Vitamin D Analysis
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is widely recognized as the "gold standard" for the measurement of vitamin D and its metabolites.[1] Its high sensitivity and specificity allow for the accurate quantification of various forms of vitamin D, overcoming the limitations of immunoassays which can be prone to cross-reactivity.[2][3] The use of stable isotope-labeled internal standards, such as deuterated forms of the analytes, is a cornerstone of robust LC-MS/MS methodology, correcting for variations during sample preparation and analysis.[4]
Comparison of Analytical Method Performance with Various Internal Standards
While a direct head-to-head comparison of 24,25-Dihydroxyvitamin D2-d3 with every other internal standard is not extensively documented in a single study, we can compile and compare the performance of various validated LC-MS/MS methods that employ different deuterated standards for the analysis of vitamin D metabolites. The following tables summarize key validation parameters from several studies, offering an objective look at the expected performance.
Table 1: Performance Characteristics of LC-MS/MS Methods for Vitamin D Metabolite Analysis
| Analyte(s) | Internal Standard(s) Used | Linearity (R²) | Intra-Assay Precision (%CV) | Inter-Assay Precision (%CV) | Lower Limit of Quantification (LLOQ) | Reference |
| 25(OH)D2, 25(OH)D3, 1α,25(OH)2D2, 1α,25(OH)2D3 | Not Specified | > 0.998 | 0.06 - 6.38% | 0.20 - 6.82% | 1.0 ng/mL | [1] |
| 25(OH)D3, 3-epi-25(OH)D3, 24R,25(OH)2D3, 1α,25(OH)2D3, 25(OH)D2 | 3-epi-25OHD3-d3, 25OHD3-d3, 1α,25(OH)2D3-d3 | Not Specified | <16% | <16% | Not Specified | [2] |
| 25(OH)D3, 25(OH)D2, 24,25(OH)2D3 | d3-25-OH-D3, d3-25-OH-D2, d6-24,25-(OH)2D3 | ≥ 0.997 | 3 - 4% | 4 - 7% | 0.1 - 0.2 ng/mL | [5] |
| 1α,25(OH)2VitD3, 1α,25(OH)2VitD2, 24R,25(OH)2VitD3, 25(OH)VitD3, 25(OH)VitD2 | 1α,25(OH)2VitD3-d6, 1α,25(OH)2VitD2-d6, 25(OH)VitD3-d6 | Not Specified | Not Specified | Not Specified | 10 - 40 pg/mL | [6] |
Note: This table presents data from different studies and direct comparison should be made with caution as experimental conditions may vary.
Experimental Protocols: A Detailed Look
The validation of an analytical method is a meticulous process. Below is a representative, detailed experimental protocol for the quantification of vitamin D metabolites using LC-MS/MS with a deuterated internal standard.
Protocol: Quantification of 25-Hydroxyvitamin D and 24,25-Dihydroxyvitamin D by LC-MS/MS
1. Sample Preparation:
-
To 100 µL of serum or plasma, add a known concentration of the deuterated internal standard solution (e.g., 24,25-Dihydroxyvitamin D2-d3, d3-25-OH-D3, d6-24,25-(OH)2D3).[7][8]
-
Perform protein precipitation by adding a solution such as zinc sulfate (B86663) in methanol.[7][9]
-
Vortex and centrifuge the samples to pellet the precipitated proteins.[7]
-
The supernatant is then subjected to liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the vitamin D metabolites.[2] A common LLE method involves the use of solvents like methyl tertiary butyl ether (MTBE) and ethyl acetate.[2]
-
The extracted organic layer is evaporated to dryness under a stream of nitrogen.
2. Derivatization (Optional but Recommended):
-
To enhance ionization efficiency and sensitivity, the dried extract can be derivatized. A common derivatizing agent is 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD) or 4-[2-(6,7-dimethoxy-4-methyl-3,4-dihydroquinoxalinyl)ethyl]-1,2,4-triazoline-3,5-dione (DMEQ-TAD).[7]
-
The derivatized sample is then reconstituted in an appropriate solvent mixture (e.g., methanol/water) for LC-MS/MS analysis.[2]
3. LC-MS/MS Analysis:
-
Liquid Chromatography (LC): The reconstituted sample is injected into an LC system. Chromatographic separation is typically achieved using a C18 or a phenyl-hexyl column with a gradient elution of mobile phases, often consisting of a mixture of water, methanol, and a small percentage of formic acid to improve ionization.[3]
-
Tandem Mass Spectrometry (MS/MS): The eluent from the LC column is introduced into the mass spectrometer. The analytes and their corresponding internal standards are detected using multiple reaction monitoring (MRM) in positive ion mode. Specific precursor-to-product ion transitions are monitored for each compound to ensure specificity and accurate quantification.[2][9]
4. Data Analysis:
-
The concentration of the analyte in the sample is determined by calculating the ratio of the peak area of the analyte to the peak area of the internal standard and comparing this ratio to a calibration curve prepared with known concentrations of the analyte and a constant concentration of the internal standard.
Visualizing the Workflow and Pathways
To further clarify the experimental process and the metabolic context, the following diagrams are provided.
Caption: Experimental workflow for the LC-MS/MS analysis of vitamin D metabolites.
Caption: Simplified metabolic pathway of Vitamin D.
References
- 1. A novel LC-MS/MS method combined with derivatization for simultaneous quantification of vitamin D metabolites in human serum with diabetes as well as hyperlipidemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High throughput LC-MS/MS method for the simultaneous analysis of multiple vitamin D analytes in serum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. A new sensitive LC/MS/MS analysis of vitamin D metabolites using a click derivatization reagent, 2-nitrosopyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Clinical Utility of Simultaneous Quantitation of 25-Hydroxyvitamin D and 24,25-Dihydroxyvitamin D by LC-MS/MS Involving Derivatization With DMEQ-TAD - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. lcms.cz [lcms.cz]
The Gold Standard in Vitamin D Analysis: A Comparative Guide to Deuterated vs. Non-Deuterated Standards
For researchers, scientists, and drug development professionals, the accurate quantification of vitamin D metabolites is paramount. This guide provides an objective comparison of the performance of the stable isotope-labeled internal standard, 24,25-Dihydroxyvitamin D2-d3, against non-deuterated standards in vitamin D analysis, supported by experimental data and detailed protocols.
The analysis of vitamin D and its metabolites, such as 24,25-Dihydroxyvitamin D, is crucial for understanding its role in various physiological and pathological processes. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for this analysis due to its high sensitivity and specificity.[1][2] However, the accuracy of LC-MS/MS is highly dependent on the choice of internal standard used to correct for analytical variability.[3]
Stable isotope-labeled (SIL) internal standards, such as 24,25-Dihydroxyvitamin D2-d3, are considered the optimal choice for quantitative bioanalysis.[4][5] These standards are chemically identical to the analyte of interest but have a slightly higher mass due to the incorporation of heavy isotopes like deuterium. This subtle difference allows the mass spectrometer to distinguish between the analyte and the internal standard, while ensuring they behave almost identically during sample preparation and analysis. This co-elution is critical for compensating for matrix effects, which are a significant source of imprecision in quantitative analyses.[6]
Performance Comparison: Deuterated vs. Non-Deuterated Standards
The use of a deuterated internal standard like 24,25-Dihydroxyvitamin D2-d3 provides superior accuracy and precision compared to non-deuterated alternatives, which are typically structural analogs of the analyte. The following table summarizes the key performance differences based on typical LC-MS/MS method validation data.
| Performance Metric | 24,25-Dihydroxyvitamin D2-d3 (Deuterated IS) | Non-Deuterated Standard (e.g., Structural Analog) | Rationale for Difference |
| Accuracy (% Bias) | Typically within ±5% | Can exceed ±15% | The deuterated standard co-elutes with the analyte, providing more effective compensation for matrix effects and variations in extraction recovery.[5] |
| Precision (% CV) | Intra-assay: <8.6% Inter-assay: <11.5% | Can be >15% | The near-identical chemical and physical properties of the deuterated standard and the analyte lead to more consistent analytical results.[1] |
| Matrix Effect Compensation | High | Low to Moderate | As a stable isotope-labeled analog, it experiences the same ion suppression or enhancement as the analyte, leading to accurate correction.[6][7] |
| Recovery Correction | High | Moderate | The deuterated standard closely mimics the analyte's behavior during all sample preparation steps, from extraction to derivatization, ensuring accurate correction for any sample loss.[1] |
| Specificity | High | Variable | The use of a mass-differentiated version of the analyte itself ensures the highest possible specificity. |
Experimental Protocols
Key Experiment: Quantification of 24,25-Dihydroxyvitamin D2 in Human Serum using LC-MS/MS with a Deuterated Internal Standard
This protocol outlines a typical method for the analysis of 24,25-Dihydroxyvitamin D2 using 24,25-Dihydroxyvitamin D2-d3 as an internal standard.
1. Sample Preparation:
-
Protein Precipitation and Liquid-Liquid Extraction (LLE):
-
To 100 µL of serum calibrator, quality control, or patient sample in a microcentrifuge tube, add 200 µL of water.
-
Add the deuterated internal standard solution (e.g., 24,25-Dihydroxyvitamin D2-d3 at a known concentration).
-
Add 100 µL of 0.1M HCl.
-
Precipitate proteins by adding 150 µL of 0.2 M zinc sulfate (B86663) followed by 450 µL of methanol (B129727), vortexing after each addition.[8]
-
Centrifuge at 12,000 x g for 10 minutes.
-
Transfer the supernatant to a clean glass tube.
-
Perform a liquid-liquid extraction with an appropriate organic solvent (e.g., methyl tert-butyl ether).
-
2. Derivatization (to enhance ionization efficiency):
-
Evaporate the organic extract to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a solution containing a derivatizing agent such as 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD) or 4-(4'-dimethylaminophenyl)-1,2,4-triazoline-3,5-dione (DAP-PA).[6]
-
Incubate to allow the derivatization reaction to complete.
-
Dry the derivatized sample and reconstitute in the mobile phase for injection.
3. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: A suitable reversed-phase column (e.g., C18).
-
Mobile Phase: A gradient of water and an organic solvent (e.g., methanol or acetonitrile) with a modifier like formic acid or ammonium (B1175870) acetate.
-
Flow Rate: Appropriate for the column dimensions (e.g., 0.3-0.6 mL/min).
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Source: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) in positive ion mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) to monitor specific precursor-to-product ion transitions for both the native 24,25-Dihydroxyvitamin D2 and the deuterated internal standard.
-
Visualizing Key Processes
Vitamin D Metabolic Pathway
The following diagram illustrates the key steps in the metabolism of Vitamin D3, highlighting the formation of 24,25-Dihydroxyvitamin D3 by the enzyme CYP24A1.
Caption: Key enzymatic steps in the metabolism of Vitamin D3.
Experimental Workflow for Vitamin D Analysis
This diagram outlines the logical flow of a typical bioanalytical experiment for quantifying vitamin D metabolites using an internal standard.
Caption: A typical workflow for vitamin D analysis using LC-MS/MS.
References
- 1. researchgate.net [researchgate.net]
- 2. Vitamin D Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. zivak.com [zivak.com]
- 4. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]
- 5. Mechanism of error caused by isotope-labeled internal standard: accurate method for simultaneous measurement of vitamin D and pre-vitamin D by liquid chromatography/tandem mass spectrometry. | Semantic Scholar [semanticscholar.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. lcms.cz [lcms.cz]
A Comparative Guide to Deuterated Vitamin D Internal Standards for LC-MS/MS Analysis
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of vitamin D and its metabolites is crucial for research in numerous fields, from bone metabolism to immunology and drug development. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for this analysis, offering high sensitivity and specificity. The use of stable isotope-labeled internal standards is fundamental to the accuracy and precision of LC-MS/MS methods, compensating for variability in sample preparation and instrument response. Among these, deuterated forms of vitamin D metabolites are widely employed.
This guide provides a comparative overview of commonly used deuterated vitamin D internal standards, focusing on their performance in LC-MS/MS assays. While a direct head-to-head comparison under identical experimental conditions is not extensively available in published literature, this document synthesizes data from various validation studies to offer insights into their respective performance characteristics.
Performance of Deuterated Internal Standards
The choice of an appropriate internal standard is critical for the robust and accurate quantification of vitamin D metabolites. The ideal internal standard should co-elute with the analyte of interest and exhibit similar ionization efficiency, thus effectively compensating for matrix effects and other sources of analytical variability. Deuterated standards, such as d3- and d6-labeled 25-hydroxyvitamin D3 (25(OH)D3), are frequently utilized.
The following tables summarize validation data from studies employing different deuterated internal standards for the analysis of 25-hydroxyvitamin D. It is important to note that the performance metrics are influenced by the entire analytical method, including the sample preparation, chromatography, and mass spectrometry parameters.
Table 1: Performance Characteristics of LC-MS/MS Methods Using d3-Deuterated Internal Standards for 25-Hydroxyvitamin D3
| Parameter | Reported Value | Matrix | Reference |
| Linearity (r) | >0.999 | Human Serum | [1] |
| Intra-assay CV (%) | 3.8 - 4.5 | Human Serum | [1] |
| Inter-assay CV (%) | 4.8 - 5.9 | Human Serum | [1] |
| Lower Limit of Quantification (LLOQ) | Not Reported | Human Serum | [1] |
Table 2: Performance Characteristics of LC-MS/MS Methods Using d6-Deuterated Internal Standards for 25-Hydroxyvitamin D3
| Parameter | Reported Value | Matrix | Reference |
| Linearity (r) | 0.99 | Serum | [2] |
| Intra-assay CV (%) | < 5 | Serum | [3] |
| Inter-assay CV (%) | < 5 | Serum | [3] |
| Lower Limit of Quantification (LLOQ) | 3.9 ng/mL | Serum | [2] |
| Recovery (%) | 97.5 - 98 | Serum | [2] |
Note: The data presented in these tables are extracted from different studies and are not the result of a direct comparative experiment. Variations in experimental protocols and instrumentation will contribute to the observed differences in performance.
Experimental Protocols
Detailed and validated experimental protocols are essential for reproducible and accurate results. Below are representative methodologies for the analysis of 25-hydroxyvitamin D using deuterated internal standards.
Key Experiment: Quantification of 25-Hydroxyvitamin D3 in Human Serum by LC-MS/MS
1. Sample Preparation (Protein Precipitation and Liquid-Liquid Extraction)
-
Internal Standard Spiking: To 200 µL of serum, add a known concentration of the deuterated internal standard (e.g., d3-25(OH)D3 or d6-25(OH)D3).
-
Protein Precipitation: Add 400 µL of acetonitrile (B52724) to precipitate proteins. Vortex for 1 minute.
-
Liquid-Liquid Extraction: Add 1 mL of a hexane/ethyl acetate (B1210297) mixture (e.g., 90:10 v/v), vortex for 2 minutes, and centrifuge at 3000 x g for 5 minutes.
-
Evaporation and Reconstitution: Transfer the upper organic layer to a new tube and evaporate to dryness under a stream of nitrogen. Reconstitute the residue in an appropriate volume of the mobile phase.
2. LC-MS/MS Analysis
-
Liquid Chromatography:
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient of water and methanol, both containing a small percentage of a modifier like formic acid or ammonium (B1175870) formate, is typically employed.
-
Flow Rate: A flow rate in the range of 0.3-0.5 mL/min is common.
-
-
Tandem Mass Spectrometry:
-
Ionization: Atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) can be used.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for both the analyte and the internal standard.
-
Mandatory Visualizations
Vitamin D Metabolism and Activation Pathway
The following diagram illustrates the key steps in the metabolic activation of Vitamin D, from its synthesis in the skin or dietary intake to its conversion into the active hormone, 1,25-dihydroxyvitamin D.
Caption: Vitamin D Metabolism and Activation Pathway.
Experimental Workflow for LC-MS/MS Analysis
This diagram outlines the typical workflow for the quantification of vitamin D metabolites using a deuterated internal standard.
Caption: LC-MS/MS Experimental Workflow.
Logical Relationship of Internal Standard Use
The following diagram illustrates the principle behind using an internal standard to correct for analytical variability.
Caption: Principle of Internal Standard Correction.
References
A Comparative Analysis of d3 and d6 Deuterated Vitamin D Standards for Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal Internal Standard for Vitamin D Analysis
In the quantitative analysis of vitamin D and its metabolites by liquid chromatography-tandem mass spectrometry (LC-MS/MS), the use of stable isotope-labeled internal standards is crucial for achieving accurate and reliable results. Deuterated analogs of vitamin D, particularly d3 and d6 labeled standards, are widely employed to correct for variability in sample preparation, matrix effects, and instrument response. This guide provides a comparative analysis of d3 and d6 deuterated vitamin D standards, supported by experimental data and detailed methodologies, to aid researchers in selecting the most appropriate internal standard for their specific applications.
Principle of Isotope Dilution Mass Spectrometry
Stable isotope-labeled internal standards are chemically identical to the analyte of interest but have a greater mass due to the incorporation of heavy isotopes, such as deuterium (B1214612).[1] By adding a known amount of the deuterated standard to a sample, it undergoes the same analytical process as the endogenous analyte. The ratio of the signal from the analyte to the signal from the internal standard is used for quantification, which effectively cancels out variations that can occur during the analytical workflow.[1]
Comparison of d3 and d6 Deuterated Vitamin D Standards
Both d3 and d6 deuterated vitamin D standards are effective for isotope dilution mass spectrometry. The primary distinction between them lies in the number of deuterium atoms incorporated into the vitamin D molecule, resulting in a mass difference of 3 and 6 Daltons, respectively, compared to the unlabeled analyte.
While direct head-to-head comparative studies on the performance of d3 versus d6 vitamin D standards are not extensively available in peer-reviewed literature, both are considered the gold standard for vitamin D analysis. The choice between d3 and d6 often depends on the specific requirements of the assay, such as the desired mass separation from the analyte and potential isobaric interferences.
Key Considerations:
-
Mass Separation: A greater mass difference between the analyte and the internal standard can be advantageous in minimizing potential spectral crosstalk. In this regard, d6 offers a larger mass shift than d3.
-
Chromatographic Co-elution: It is essential that the deuterated standard co-elutes with the analyte to ensure they experience the same matrix effects. Both d3 and d6 standards exhibit chromatographic behavior that is nearly identical to their unlabeled counterparts.[2]
-
Isotopic Purity: The isotopic purity of the standard is critical to prevent interference with the analyte signal. High-purity d3 and d6 standards are commercially available.
-
Absence of Isotope Effect: While generally minimal, a kinetic isotope effect can sometimes occur, where the deuterated compound behaves slightly differently from the non-deuterated compound in fragmentation processes. This is less of a concern with modern LC-MS/MS methods but is a factor to be aware of.
Data Presentation
The following tables summarize typical mass spectrometry parameters and performance data for the analysis of 25-hydroxyvitamin D3 (25(OH)D3) using d3 and d6 deuterated internal standards, compiled from various validated LC-MS/MS methods.
Table 1: Typical Mass Spectrometry Parameters for 25-hydroxyvitamin D3 and its Deuterated Standards
| Parameter | 25-hydroxyvitamin D3 (Analyte) | d3-25-hydroxyvitamin D3 (Internal Standard) | d6-25-hydroxyvitamin D3 (Internal Standard) |
| Precursor Ion (m/z) | 401.3 | 404.3 | 407.4 |
| Product Ion (m/z) | 383.3 | 386.3 | 389.4 |
| Collision Energy (eV) | 15 - 25 | 15 - 25 | 15 - 25 |
Note: The exact m/z values and collision energies may vary depending on the instrument and ionization source used.
Table 2: Representative Performance Characteristics from Validated LC-MS/MS Methods
| Performance Metric | Method Using d3-25(OH)D3 | Method Using d6-25(OH)D3 |
| Linearity Range | 1 - 100 ng/mL | 1 - 100 ng/mL |
| Lower Limit of Quantification (LLOQ) | 0.2 - 2.0 ng/mL | 1.0 ng/mL |
| Intra-assay Precision (%CV) | < 6% | < 10% |
| Inter-assay Precision (%CV) | < 11% | < 10% |
| Accuracy/Recovery | 90% - 110% | 90% - 110% |
Data compiled from publicly available validation reports and scientific literature.[3][4] It is important to note that these values are representative and the performance of an assay will depend on the specific method, matrix, and instrumentation.
Experimental Protocols
The following is a generalized experimental protocol for the quantification of 25-hydroxyvitamin D3 in human serum using either d3- or d6-25-hydroxyvitamin D3 as an internal standard.
Sample Preparation
-
Aliquoting: Transfer 200 µL of serum, calibrator, or quality control sample into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add 25 µL of the deuterated internal standard solution (d3- or d6-25(OH)D3 in methanol) to each tube.
-
Protein Precipitation: Add 400 µL of acetonitrile (B52724) to each tube, vortex for 1 minute, and incubate for 10 minutes at room temperature to precipitate proteins.
-
Centrifugation: Centrifuge the tubes at 10,000 x g for 10 minutes.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube.
Liquid-Liquid Extraction
-
Extraction: Add 1 mL of a hexane:ethyl acetate (B1210297) (1:1, v/v) mixture to the supernatant.
-
Mixing: Vortex for 1 minute and then centrifuge at 3,000 x g for 5 minutes to separate the phases.
-
Collection: Transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 methanol (B129727):water).
LC-MS/MS Analysis
-
Instrumentation: Use a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.
-
Chromatographic Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is typically used.
-
Mobile Phase: A gradient elution with a mobile phase consisting of A) water with 0.1% formic acid and B) methanol with 0.1% formic acid.
-
Flow Rate: A typical flow rate is 0.3 - 0.5 mL/min.
-
Injection Volume: Inject 5 - 10 µL of the reconstituted sample.
-
Mass Spectrometry Detection: Operate the mass spectrometer in positive ion mode using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). Monitor the specific precursor and product ion transitions for the analyte and the internal standard (as listed in Table 1).
Mandatory Visualizations
Caption: Experimental workflow for Vitamin D analysis.
Caption: Vitamin D3 metabolic activation pathway.
Caption: Logic of internal standard use for quantification.
Conclusion
Both d3 and d6 deuterated vitamin D standards are highly suitable for use as internal standards in LC-MS/MS assays for the quantification of vitamin D and its metabolites. They exhibit the necessary chemical and physical properties to ensure accurate and precise measurements by effectively compensating for analytical variability. The choice between d3 and d6 may be guided by considerations of mass separation and the specific analytical instrumentation and methodology employed. Ultimately, proper method validation is essential to confirm the performance of the selected internal standard within the context of the specific application.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of Deuterium-Labeled Vitamin D Metabolites as Internal Standards for LC-MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantification of 25-Hydroxyvitamin D2 and D3 Using Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Navigating the Labyrinth of Vitamin D Analysis: An Inter-laboratory Comparison of Assay Performance
For researchers, scientists, and drug development professionals, the accurate measurement of vitamin D and its metabolites is paramount. This guide provides an objective comparison of different vitamin D assay methodologies, supported by experimental data from large-scale inter-laboratory studies. We delve into the critical role of internal standards, such as 24,25-Dihydroxyvitamin D2-d3, in achieving precision and accuracy, and present detailed experimental protocols for robust quantification.
The landscape of vitamin D testing is complex, with a variety of immunoassays and liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods available. However, significant variability has been observed between different assays and laboratories.[1] The Vitamin D Standardization Program (VDSP) was established to address these discrepancies and has conducted extensive inter-laboratory comparison studies to assess the performance of commercially available assays.[1][2][3]
This guide leverages findings from these comprehensive studies to provide a comparative overview of assay performance, with a special focus on the principles of using deuterated internal standards for the gold-standard LC-MS/MS methods.
The Gold Standard: LC-MS/MS and the Role of Deuterated Internal Standards
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is considered the reference method for measuring vitamin D metabolites due to its high specificity and ability to quantify multiple forms of vitamin D simultaneously.[4] A key element for ensuring the accuracy and precision of LC-MS/MS assays is the use of a stable isotope-labeled internal standard, such as 24,25-Dihydroxyvitamin D2-d3.
A deuterated internal standard is chemically identical to the analyte of interest but has a slightly higher mass due to the presence of deuterium (B1214612) atoms. By adding a known amount of the deuterated standard to a sample at the beginning of the analytical process, it co-elutes with the endogenous compound and experiences the same sample preparation losses and ionization effects in the mass spectrometer. The ratio of the signal from the endogenous analyte to the signal from the internal standard is then used for quantification, effectively correcting for variations in the analytical process.
Inter-laboratory Comparison of Vitamin D Assays
The VDSP has conducted comprehensive inter-laboratory studies to evaluate the performance of a wide range of commercially available vitamin D assays. These studies highlight the variability among different methods and even among different laboratories using the same method. The performance of these assays is typically evaluated based on two key metrics:
-
Bias: The systematic deviation of assay results from a reference value. The VDSP performance criterion for mean bias is ≤ |±5%|.[5][6]
-
Precision: The degree of agreement among repeated measurements of the same sample. The VDSP performance criterion for the coefficient of variation (CV) is ≤ 10%.[5][6]
Performance of Immunoassays
Immunoassays are widely used for routine vitamin D testing due to their automation and high throughput. However, the VDSP studies have revealed significant performance variations among different immunoassay kits.
Table 1: Summary of Performance Data for Selected Immunoassays from VDSP Studies
| Assay Manufacturer | Assay Principle | Mean % Bias (vs. LC-MS/MS RMP) | % of Assays Meeting ≤ |±5%| Bias Criterion | Mean %CV | % of Assays Meeting ≤ 10% CV Criterion | | :--- | :--- | :--- | :--- | :--- | :--- | | Abbott Architect | Chemiluminescent Immunoassay (CLIA) | -0.7 to 1.7 | 100 | 2.7 | 100 | | Beckman Coulter Access | CLIA | -1.1 to 2.2 | 100 | 4.3 | 100 | | DiaSorin Liaison | CLIA | -11.1 to -4.1 | 0 | 2.6 | 100 | | Roche Cobas | Electro-chemiluminescence Immunoassay (ECLIA) | -1.7 to 5.8 | 67 | 4.1 | 100 | | Siemens Centaur | CLIA | -11.9 to -8.2 | 0 | 5.8 | 100 |
Data synthesized from VDSP inter-laboratory comparison studies.[5][6][7] Performance can vary between specific kit lots and laboratories.
A significant challenge for immunoassays is cross-reactivity with other vitamin D metabolites. Several studies have shown that the presence of 24R,25-dihydroxyvitamin D3 [24R,25(OH)2D3] can lead to overestimation of 25-hydroxyvitamin D [25(OH)D] in some immunoassays.[1][2] Furthermore, many immunoassays exhibit different cross-reactivities for 25-hydroxyvitamin D2 (25(OH)D2) and 25-hydroxyvitamin D3 (25(OH)D3), which can lead to inaccurate results in patients supplemented with vitamin D2.[8][9]
Performance of LC-MS/MS Assays
While LC-MS/MS is the reference method, the VDSP studies have also shown variability among different LC-MS/MS assays, particularly when they are not adequately standardized.
Table 2: Summary of Performance Data for LC-MS/MS Assays from VDSP Studies
| Assay Type | Mean % Bias (vs. RMP) | % of Assays Meeting ≤ |±5%| Bias Criterion | | :--- | :--- | :--- | | Laboratory Developed LC-MS/MS | -2.6 to 21.3 | 53 |
Data synthesized from a VDSP inter-laboratory comparison study of LC-MS/MS assays.[10]
A critical factor affecting the accuracy of LC-MS/MS assays is the chromatographic separation of isomers, such as 3-epi-25-hydroxyvitamin D3. Co-elution of these isomers with 25(OH)D3 can lead to an overestimation of the total 25(OH)D concentration.[10]
Experimental Protocols
Sample Preparation for LC-MS/MS Analysis
A robust sample preparation protocol is crucial for accurate LC-MS/MS analysis. The following is a general workflow:
-
Internal Standard Spiking: A known amount of the deuterated internal standard (e.g., 24,25-Dihydroxyvitamin D2-d3 or d6-25-hydroxyvitamin D3) is added to the serum or plasma sample.[11]
-
Protein Precipitation: An organic solvent, such as acetonitrile (B52724), is added to precipitate proteins, which can interfere with the analysis.[11][12]
-
Liquid-Liquid Extraction or Solid-Phase Extraction (SPE): The vitamin D metabolites are extracted from the supernatant using either liquid-liquid extraction with an organic solvent or solid-phase extraction with a C18 or similar cartridge. This step helps to further purify the sample and concentrate the analytes.[11][12]
-
Derivatization (Optional): In some methods, the extracted metabolites are derivatized to improve their ionization efficiency and sensitivity in the mass spectrometer.[12]
-
Reconstitution: The final extract is evaporated to dryness and reconstituted in a solvent compatible with the LC mobile phase.
LC-MS/MS Analysis
The reconstituted sample is then injected into the LC-MS/MS system.
-
Liquid Chromatography: The vitamin D metabolites are separated on a reversed-phase column (e.g., C18) using a gradient of mobile phases, typically consisting of water and an organic solvent like methanol (B129727) or acetonitrile with additives such as formic acid to improve chromatography.
-
Tandem Mass Spectrometry: The separated metabolites are ionized (often using atmospheric pressure chemical ionization or electrospray ionization) and detected by the mass spectrometer. The instrument is operated in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions are monitored for both the endogenous analyte and the deuterated internal standard, ensuring high selectivity and sensitivity.
Visualizing the Workflow and Metabolic Pathway
To better understand the processes involved, the following diagrams illustrate the experimental workflow for LC-MS/MS analysis and the metabolic pathway of vitamin D.
Caption: Experimental workflow for LC-MS/MS analysis of vitamin D.
Caption: Simplified metabolic pathway of Vitamin D.[13][14][15]
Conclusion
The accurate measurement of vitamin D is essential for research and clinical practice. While LC-MS/MS with the use of deuterated internal standards stands as the gold standard, significant variability exists among different assay methods. The findings from the Vitamin D Standardization Program highlight the importance of understanding the limitations of each assay, particularly regarding bias, precision, and cross-reactivity with other vitamin D metabolites. By employing robust and well-standardized methods, researchers and clinicians can ensure the reliability of their vitamin D measurements, leading to more accurate assessments of vitamin D status and better-informed decisions in research and patient care.
References
- 1. Interlaboratory Comparison of 25-Hydroxyvitamin D Assays: Vitamin D Standardization Program (VDSP) Intercomparison Study 2 – Part 2 Ligand Binding Assays – Impact of 25-Hydroxyvitamin D2 and 24R,25-Dihydroxyvitamin D3 on Assay Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tsapps.nist.gov [tsapps.nist.gov]
- 3. Interlaboratory Comparison of 25-Hydroxyvitamin D Assays: Vitamin D Standardization Program (VDSP) Intercomparison Study 2 – Part 2 Immunoassays – Impact of 25 Hydroxyvitamin D2 and 24R,25-Dihydroxyvitamin D3 on Assay Performance | NIST [nist.gov]
- 4. Synthesis of Deuterium-Labeled Vitamin D Metabolites as Internal Standards for LC-MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Vitamin D Standardization Program (VDSP) Intralaboratory Study for the Assessment of 25-Hydroxyvitamin D Assay Variability and Bias - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Vitamin D Standardization Program (VDSP) intralaboratory study for the assessment of 25-hydroxyvitamin D assay variability and bias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Vitamin D Standardization Program (VDSP) intralaboratory study for the assessment of 25-hydroxyvitamin D assay variability and bias | NIST [nist.gov]
- 8. Efficacy of two vitamin D immunoassays to detect 25-OH vitamin D2 and D3 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Performance evaluation of two immunoassays for 25-hydroxyvitamin D - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Interlaboratory comparison of 25-hydroxyvitamin D assays: Vitamin D Standardization Program (VDSP) Intercomparison Study 2 — Part 1 liquid chromatography – tandem mass spectrometry (LC-MS/MS) assays — impact of 3-epi-25-hydroxyvitamin D3 on assay performance [agris.fao.org]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. omicsonline.org [omicsonline.org]
- 15. Vitamin D: Production, Metabolism, and Mechanism of Action - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to 24,25-Dihydroxyvitamin D2-d3 and 24,25-Dihydroxyvitamin D3-d6 for Researchers
In the realm of vitamin D research and drug development, the precise quantification of vitamin D metabolites is paramount. This guide provides a detailed comparison of two critical tools in this field: 24,25-Dihydroxyvitamin D2-d3 and 24,25-Dihydroxyvitamin D3-d6. These deuterated forms of 24,25-dihydroxyvitamin D are primarily utilized as internal standards in mass spectrometry-based analytical methods, ensuring accuracy and reliability in the measurement of their non-deuterated counterparts.
Introduction to 24,25-Dihydroxyvitamin D Metabolites
Vitamin D, in its two primary forms, vitamin D2 (ergocalciferol) and vitamin D3 (cholecalciferol), undergoes a series of hydroxylation steps in the body to become biologically active. The first hydroxylation occurs in the liver, producing 25-hydroxyvitamin D [25(OH)D], the major circulating form of vitamin D and the accepted biomarker of vitamin D status. Subsequently, in the kidney and other tissues, 25(OH)D can be further hydroxylated to form the active hormone 1,25-dihydroxyvitamin D [1,25(OH)2D] or can be catabolized via 24-hydroxylation to 24,25-dihydroxyvitamin D [24,25(OH)2D]. While traditionally considered an inactive metabolite, recent research suggests that 24,25(OH)2D3 may possess biological functions of its own, including potential roles in bone health and pro-inflammatory signaling.
The key structural difference between vitamin D2 and vitamin D3 lies in their side chains; vitamin D2 has a double bond between carbons 22 and 23 and a methyl group on carbon 24. These structural distinctions are preserved in their respective metabolites.
Physicochemical Properties
The selection of an appropriate internal standard is critical for the accuracy of quantitative analysis. The ideal internal standard should share similar physicochemical properties with the analyte of interest. Below is a comparison of the key properties of the non-deuterated parent compounds, 24,25-Dihydroxyvitamin D2 and 24,25-Dihydroxyvitamin D3. The deuterated analogs will have virtually identical properties, with a slight increase in molecular weight due to the deuterium (B1214612) atoms.
| Property | 24,25-Dihydroxyvitamin D2 | 24,25-Dihydroxyvitamin D3 |
| Molecular Formula | C₂₈H₄₄O₃[1] | C₂₇H₄₄O₃[2] |
| Molecular Weight | 428.6 g/mol [1] | 416.6 g/mol [2] |
| Monoisotopic Mass | 428.32904526 Da[1] | 416.32904526 Da[2] |
| Synonyms | 24,25-dihydroxyergocalciferol[1] | 24R-hydroxycalcidiol, (24R),25-dihydroxycholecalciferol[3] |
Performance as Internal Standards in Mass Spectrometry
24,25-Dihydroxyvitamin D2-d3 and 24,25-Dihydroxyvitamin D3-d6 are indispensable tools for quantitative analysis of their respective endogenous forms using isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS). The principle of this method relies on the addition of a known amount of the stable isotope-labeled standard to the sample at the initial stage of analysis. Because the deuterated standard is chemically identical to the analyte, it experiences the same extraction efficiency, derivatization yield, and ionization suppression or enhancement during the analytical process. By measuring the ratio of the signal from the analyte to the signal from the internal standard, precise and accurate quantification can be achieved, correcting for any variations in the analytical procedure.
Experimental Protocols
Quantification of 24,25-Dihydroxyvitamin D Metabolites by LC-MS/MS
The following is a representative protocol for the quantification of 24,25-dihydroxyvitamin D metabolites in a biological matrix (e.g., serum or plasma) using a deuterated internal standard.
1. Sample Preparation:
- To 100 µL of serum or plasma, add a known amount of the deuterated internal standard (24,25-Dihydroxyvitamin D2-d3 or 24,25-Dihydroxyvitamin D3-d6).
- Perform protein precipitation by adding a solvent such as acetonitrile (B52724) or methanol (B129727).
- Vortex and centrifuge to pellet the precipitated proteins.
- Transfer the supernatant to a new tube.
2. Solid-Phase Extraction (SPE) (Optional but recommended for cleaner samples):
- Condition an appropriate SPE cartridge (e.g., C18) with methanol and then water.
- Load the supernatant from the previous step onto the cartridge.
- Wash the cartridge with a weak solvent to remove interferences.
- Elute the vitamin D metabolites with a stronger solvent (e.g., methanol or isopropanol).
- Evaporate the eluate to dryness under a stream of nitrogen.
3. Derivatization (Optional but can improve ionization efficiency):
- Reconstitute the dried extract in a derivatization agent solution (e.g., 4-phenyl-1,2,4-triazoline-3,5-dione, PTAD).
- Incubate at room temperature to allow the reaction to complete.
- Stop the reaction by adding a quenching solution.
4. LC-MS/MS Analysis:
- Reconstitute the final sample in the mobile phase.
- Inject an aliquot onto a liquid chromatography system coupled to a tandem mass spectrometer.
- Separate the metabolites using a suitable C18 column with a gradient of mobile phases (e.g., water with formic acid and methanol with formic acid).
- Detect the parent and product ions of both the analyte and the internal standard using multiple reaction monitoring (MRM) mode.
5. Data Analysis:
- Integrate the peak areas for the analyte and the internal standard.
- Calculate the ratio of the analyte peak area to the internal standard peak area.
- Determine the concentration of the analyte in the original sample using a calibration curve prepared with known concentrations of the non-deuterated standard and a fixed amount of the internal standard.
Visualizing Key Processes
To better understand the context in which these deuterated compounds are used, the following diagrams illustrate the metabolic pathway of vitamin D and a typical experimental workflow.
Caption: General metabolic pathway of Vitamin D2 and D3.
Caption: Experimental workflow for quantification using a deuterated internal standard.
Signaling Pathway of 24,25-Dihydroxyvitamin D3
Recent studies have indicated that 24,25(OH)2D3 is not merely an inactive catabolite but can initiate its own signaling cascades. In hepatocytes, for instance, it has been shown to induce pro-inflammatory responses through a non-genomic pathway involving protein kinase C (PKC).[4]
Caption: Pro-inflammatory signaling pathway of 24,25(OH)2D3 in hepatocytes.
Conclusion
24,25-Dihydroxyvitamin D2-d3 and 24,25-Dihydroxyvitamin D3-d6 are essential tools for researchers in the field of vitamin D metabolism. Their use as internal standards in LC-MS/MS assays allows for the accurate and precise quantification of their endogenous, non-deuterated forms. While their core function in the laboratory is identical, the choice between them is determined by the specific vitamin D2 or D3 metabolite being investigated. The structural differences between the D2 and D3 forms, originating from their parent vitamins, are maintained throughout their metabolism. As our understanding of the biological roles of vitamin D metabolites, including 24,25-dihydroxyvitamin D, continues to expand, the importance of these deuterated standards in facilitating high-quality research will undoubtedly grow.
References
- 1. 24,25-Dihydroxyvitamin D2 | C28H44O3 | CID 6438393 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 24,25-Dihydroxycholecalciferol | C27H44O3 | CID 6434253 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 24,25-Dihydroxycholecalciferol - Wikipedia [en.wikipedia.org]
- 4. Pro-inflammatory signaling by 24,25-dihydroxyvitamin D3 in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of an LC-MS/MS Assay for 24,25-Dihydroxyvitamin D2 Using a Deuterated Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for the quantitative analysis of 24,25-dihydroxyvitamin D2 (24,25(OH)2D2) via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). It focuses on assay validation utilizing a deuterated internal standard, a critical component for ensuring accuracy and precision in bioanalytical methods. The information presented is collated from peer-reviewed studies and established analytical protocols.
Introduction
The accurate measurement of vitamin D metabolites is crucial for research into calcium homeostasis, bone metabolism, and various other physiological processes. While 25-hydroxyvitamin D is the established biomarker for vitamin D status, there is growing interest in other metabolites like 24,25-dihydroxyvitamin D for a more comprehensive understanding of vitamin D metabolism and catabolism.[1][2][3] LC-MS/MS has emerged as the gold standard for the quantification of vitamin D metabolites due to its high sensitivity and specificity, overcoming the limitations of traditional immunoassays which can suffer from cross-reactivity.[4][5] The use of a stable isotope-labeled internal standard, such as a deuterated form of the analyte, is essential for correcting for matrix effects and variations during sample preparation and analysis.[6]
This guide will compare key performance characteristics of a validated LC-MS/MS assay for 24,25(OH)2D2, providing detailed experimental protocols and performance data to aid researchers in the selection and implementation of this analytical technique.
Methodology Comparison
The validation of a bioanalytical method is critical to ensure reliable and reproducible data.[7] Key validation parameters as stipulated by regulatory bodies like the FDA include accuracy, precision, selectivity, sensitivity, reproducibility, and stability.[7][8][9] The following tables summarize the performance of a typical validated LC-MS/MS assay for 24,25-dihydroxyvitamin D metabolites, including the use of a deuterated internal standard.
Table 1: LC-MS/MS Method Validation Parameters
| Parameter | Acceptance Criteria (FDA Guidelines) | Typical Performance of a Validated LC-MS/MS Assay |
| Accuracy | Mean value within ±15% of nominal value (±20% at LLOQ) | -2% to -5% bias compared to reference methods[10] |
| Precision (CV%) | ≤15% (≤20% at LLOQ) | Intra- and Inter-assay CV: 4-7%[10][11] |
| Lower Limit of Quantitation (LLOQ) | Analyte response should be at least 5 times the blank response | 0.25–0.45 nmol/L[10][11] |
| Linearity (r²) | ≥0.99 | ≥0.997 |
| Recovery | Consistent, precise, and reproducible | Not explicitly stated in all reviewed sources, but implied by high accuracy and precision. |
| Selectivity | No significant interference at the retention time of the analyte | Chromatographic separation of isobars like 3-epi-25(OH)D3 ensures no interference.[12] |
| Matrix Effect | Assessed to ensure it does not compromise accuracy and precision | The use of a deuterated internal standard effectively mitigates matrix effects. |
Table 2: Comparison with Alternative Methods
| Feature | LC-MS/MS with Deuterated Internal Standard | Immunoassays (e.g., RIA, CLIA) |
| Specificity | High; can distinguish between different vitamin D metabolites and their isomers.[3][10] | Variable; prone to cross-reactivity with other metabolites, leading to inaccurate results.[4][5] |
| Sensitivity | High; capable of detecting low physiological concentrations. | Generally lower sensitivity compared to LC-MS/MS. |
| Accuracy | High; considered the "gold standard" reference method.[4] | Can exhibit significant bias compared to LC-MS/MS.[1][4] |
| Throughput | Can be lower due to chromatographic run times, but automation is improving this. | Generally higher throughput, suitable for large-scale clinical screening. |
| Cost | Higher initial instrument cost and requires specialized expertise.[5] | Lower instrument cost and more widely available. |
| Multiplexing | Capable of simultaneously measuring multiple vitamin D metabolites in a single run.[10][12] | Typically measures only total 25(OH)D. |
Detailed Experimental Protocols
The following protocols are based on established and validated LC-MS/MS methods for the analysis of 24,25-dihydroxyvitamin D.[10][12][13]
Sample Preparation: Protein Precipitation and Liquid-Liquid Extraction
This multi-step process is designed to remove proteins and other interfering substances from the serum sample and concentrate the analytes of interest.
Caption: Workflow for sample preparation.
Derivatization
To enhance ionization efficiency and sensitivity, the extracted vitamin D metabolites are often derivatized. A common derivatizing agent is 4-[2-(6,7-dimethoxy-4-methyl-3,4-dihydroquinoxalinyl)ethyl]-1,2,4-triazoline-3,5-dione (DMEQ-TAD).[10][12]
References
- 1. researchgate.net [researchgate.net]
- 2. Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Performance evaluation of two immunoassays for 25-hydroxyvitamin D - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Synthesis of Deuterium-Labeled Vitamin D Metabolites as Internal Standards for LC-MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. How to validate a bioanalytical LC-MS/MS method for PK studies? [synapse.patsnap.com]
- 8. nalam.ca [nalam.ca]
- 9. pharmoutsource.com [pharmoutsource.com]
- 10. Clinical Utility of Simultaneous Quantitation of 25-Hydroxyvitamin D and 24,25-Dihydroxyvitamin D by LC-MS/MS Involving Derivatization With DMEQ-TAD - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. lcms.cz [lcms.cz]
- 13. academic.oup.com [academic.oup.com]
Precision in Focus: A Comparative Guide to 24,25-Dihydroxyvitamin D Assays
For researchers, scientists, and drug development professionals, the accurate quantification of vitamin D metabolites is paramount. This guide provides a detailed comparison of inter-assay precision for methods measuring 24,25-Dihydroxyvitamin D, with a focus on techniques utilizing 24,25-Dihydroxyvitamin D2-d3 as an internal standard. The following data, protocols, and visualizations offer an objective overview to inform your assay selection and experimental design.
The use of a deuterated internal standard, such as 24,25-Dihydroxyvitamin D2-d3, is a cornerstone of robust quantitative analysis by mass spectrometry. It corrects for variability in sample preparation and instrument response, thereby enhancing the precision and accuracy of the measurement of the endogenous analyte, 24,25-Dihydroxyvitamin D. This guide will delve into the performance of such methods and compare them with alternative approaches.
Inter-Assay Precision: A Head-to-Head Comparison
The reproducibility of an assay across different runs, known as inter-assay precision, is a critical performance characteristic. It is typically expressed as the coefficient of variation (%CV), with lower values indicating higher precision. The following table summarizes the reported inter-assay precision for different methods used to quantify 24,25-Dihydroxyvitamin D.
| Assay Type | Method Details | Analyte Measured | Inter-Assay Precision (%CV) | Reference |
| LC-MS/MS | Liquid-liquid extraction, derivatization with PTAD | 24,25(OH)₂D₃ | <11.5% | [1] |
| LC-MS/MS | Not specified | 24,25(OH)₂D | 4% - 15% | |
| LC-MS/MS | Derivatization with DMEQ-TAD | 24,25-(OH)₂D | 4% - 7% | [2] |
| LC-MS/MS | Not specified | 24,25(OH)₂D | 5% | |
| Immunoassay | Competitive ELISA | 24,25-Dihydroxy Vitamin D3 | Data not typically provided for this specific metabolite; cross-reactivity is a known issue in total 25(OH)D assays. | [3][4] |
Note: The precision of an assay is dependent on the specific laboratory, instrumentation, and protocol. The values presented here are for comparative purposes.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is widely regarded as the gold standard for the quantification of vitamin D metabolites due to its high specificity and sensitivity.[3] Studies consistently report excellent inter-assay precision for LC-MS/MS methods measuring 24,25-Dihydroxyvitamin D, with %CVs generally below 15%.[1]
In contrast, while immunoassays are a common alternative for vitamin D metabolite analysis, their performance for specific dihydroxy-metabolites like 24,25-Dihydroxyvitamin D is less well-characterized in terms of dedicated commercial kits. A significant consideration for immunoassays designed for total 25-hydroxyvitamin D is the potential for cross-reactivity with other metabolites, including 24,25-Dihydroxyvitamin D3, which can affect the accuracy of the primary measurement.[3][4]
Experimental Protocol: Assessing Inter-Assay Precision
To ensure the reliability of results, a rigorous validation of inter-assay precision is essential. The following protocol outlines a typical workflow for an LC-MS/MS-based assay for 24,25-Dihydroxyvitamin D utilizing a deuterated internal standard.
Objective: To determine the run-to-run variability of the assay.
Materials:
-
Pooled serum or plasma samples (at least three concentration levels: low, medium, and high)
-
Calibrators and quality control (QC) materials
-
24,25-Dihydroxyvitamin D analyte
-
24,25-Dihydroxyvitamin D2-d3 (internal standard)
-
Reagents for sample preparation (e.g., solvents for liquid-liquid extraction, derivatizing agents if required)
-
LC-MS/MS system
Procedure:
-
Sample Preparation: Prepare multiple aliquots of the pooled serum/plasma samples for each concentration level.
-
Assay Runs: Analyze the samples in multiple, independent runs on different days. A common approach is to perform at least five runs on five different days.
-
Internal Standard: Fortify all samples, calibrators, and QCs with a fixed concentration of the 24,25-Dihydroxyvitamin D2-d3 internal standard at the beginning of the sample preparation process.
-
Quantification: For each run, generate a calibration curve and determine the concentration of 24,25-Dihydroxyvitamin D in the QC samples.
-
Data Analysis:
-
For each QC level, calculate the mean concentration, standard deviation (SD), and coefficient of variation (%CV) across all runs.
-
The %CV is calculated as: (SD / Mean) * 100.
-
The resulting %CV represents the inter-assay precision.
-
Acceptance Criteria: For bioanalytical method validation, the inter-assay precision should generally not exceed a %CV of 15% for QC samples, except for the lower limit of quantification (LLOQ), where it should not exceed 20%.
Visualizing the Workflow
To further clarify the experimental process and logical flow, the following diagrams illustrate the key stages.
Caption: Workflow for Determining Inter-Assay Precision.
Caption: Vitamin D Metabolism and Quantification Principle.
References
A Comparative Guide to the Use of 24,25-Dihydroxyvitamin D2-d3 in Proficiency Testing Programs
For Researchers, Scientists, and Drug Development Professionals
The accurate measurement of vitamin D metabolites is of paramount importance in clinical research and drug development. Proficiency testing (PT) programs, such as the Vitamin D External Quality Assessment Scheme (DEQAS), are essential for ensuring the reliability and comparability of these measurements across different laboratories.[1][2] In liquid chromatography-tandem mass spectrometry (LC-MS/MS), the gold standard for vitamin D analysis, the choice of internal standard is critical for achieving accurate and precise quantification.[3] This guide provides a comparative overview of the use of deuterated internal standards in vitamin D analysis, with a focus on the application of 24,25-Dihydroxyvitamin D2-d3.
Stable isotope-labeled internal standards are the preferred choice for quantitative LC-MS/MS analysis as they share similar physicochemical properties with the analyte of interest, co-elute chromatographically, and experience similar matrix effects.[3][4] The ideal internal standard is a stable isotope-labeled version of the analyte itself. Therefore, for the quantification of 24,25-dihydroxyvitamin D2, 24,25-dihydroxyvitamin D2-d3 would be a theoretically optimal internal standard. While direct comparative performance data for 24,25-Dihydroxyvitamin D2-d3 is limited in the currently available literature, we can infer its potential performance by examining data from widely used deuterated internal standards for other vitamin D metabolites.
Comparative Performance of Deuterated Internal Standards
The following table summarizes typical performance data for commonly used deuterated internal standards in the analysis of vitamin D metabolites. This data serves as a benchmark for what to expect from a high-quality internal standard and can be used to evaluate the performance of 24,25-Dihydroxyvitamin D2-d3 as data becomes available.
| Performance Metric | d3-25-Hydroxyvitamin D3 | d6-24,25-Dihydroxyvitamin D3 | Expected Performance for 24,25-Dihydroxyvitamin D2-d3 |
| Intra-assay Precision (CV%) | < 8.6%[5] | < 6% | A low CV% indicates high precision. |
| Inter-assay Precision (CV%) | < 11.5%[5] | < 7% | A low CV% indicates high reproducibility over time. |
| Accuracy (Bias) | Mean bias of -2% to -5% against all-laboratory trimmed mean in DEQAS samples.[6] | Proportional bias of 1.0% and a systemic difference of -0.05% in DEQAS samples. | A low bias indicates high accuracy against a reference value. |
| Recovery (%) | 76.1% to 84.3%[5] | Not explicitly stated, but expected to be consistent and reproducible. | Consistent and high recovery is desirable. |
| Matrix Effect (%) | Significant in some food matrices, but can be compensated for.[1][7] | Expected to be minimal and effectively corrected for due to structural similarity. | Minimal matrix effect is crucial for accurate quantification in complex biological samples. |
Experimental Protocols
A robust and well-documented experimental protocol is essential for reproducible and accurate results in proficiency testing. Below is a representative methodology for the quantification of vitamin D metabolites in human serum using LC-MS/MS with a deuterated internal standard.
1. Sample Preparation
-
Aliquoting: Transfer 100 µL of serum, calibrator, or proficiency testing material into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add a known amount of the deuterated internal standard (e.g., 24,25-Dihydroxyvitamin D2-d3) in a suitable solvent (e.g., methanol) to each tube.
-
Protein Precipitation: Add a protein precipitating agent, such as acetonitrile (B52724) or a zinc sulfate (B86663) solution, to each tube. Vortex thoroughly to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Extraction: The supernatant can be directly analyzed, or a further liquid-liquid extraction (e.g., with hexane) or solid-phase extraction (SPE) can be performed to concentrate the analytes and remove interfering substances.
-
Reconstitution: If an evaporation step is performed, reconstitute the dried extract in the mobile phase.
2. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 or similar reversed-phase column is typically used.
-
Mobile Phase: A gradient of water and an organic solvent (e.g., methanol (B129727) or acetonitrile), often with an additive like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization.
-
Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.
-
Injection Volume: 10-20 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization: Electrospray ionization (ESI) in positive ion mode is common.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for the analyte and the internal standard are monitored.
-
Visualizing the Proficiency Testing Workflow
The following diagram illustrates a typical workflow for a proficiency testing program, highlighting the critical role of the internal standard.
Caption: A diagram illustrating the workflow of a typical proficiency testing program.
Conclusion
The use of a stable isotope-labeled internal standard that is structurally analogous to the analyte is a cornerstone of accurate and reliable quantification of vitamin D metabolites in proficiency testing programs. While direct, extensive comparative data for 24,25-Dihydroxyvitamin D2-d3 is not yet widely published, its structural similarity to the target analyte, 24,25-dihydroxyvitamin D2, makes it a theoretically ideal candidate for this purpose. By following robust experimental protocols and evaluating its performance against established benchmarks for precision, accuracy, and matrix effects, researchers can confidently incorporate 24,25-Dihydroxyvitamin D2-d3 into their analytical workflows. This will ultimately contribute to the overarching goal of proficiency testing: the standardization and harmonization of vitamin D measurements for improved clinical and research outcomes.
References
- 1. Quantification of vitamin D3 and 25-hydroxyvitamin D3 in food - The impact of eluent additives and labelled internal standards on matrix effects in LC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Interlaboratory Comparison of 25-Hydroxyvitamin D Assays: Vitamin D Standardization Program (VDSP) Intercomparison Study 2 – Part 2 Immunoassays – Impact of 25 Hydroxyvitamin D2 and 24R,25-Dihydroxyvitamin D3 on Assay Performance | NIST [nist.gov]
- 7. orbit.dtu.dk [orbit.dtu.dk]
Safety Operating Guide
Proper Disposal of 24,25-Dihydroxy Vitamin D2-d3: A Guide for Laboratory Professionals
For immediate reference, treat 24,25-Dihydroxy Vitamin D2-d3 as an acute hazardous waste due to its high toxicity. The proper disposal of this compound is crucial for laboratory safety and environmental protection. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage and dispose of this compound in compliance with safety regulations.
The disposal protocol is primarily guided by the hazardous nature of the closely related non-deuterated compound, (24S)-24,25-Dihydroxyvitamin D3, which is classified as fatal if swallowed.[1] Therefore, it is imperative to handle this compound with the same level of caution.
Key Hazard Information and Disposal Summary
The following table summarizes the essential information for the safe handling and disposal of this compound.
| Characteristic | Description | Citation |
| Primary Hazard | Acute Toxicity (Oral) - Presumed to be fatal if swallowed, based on the analog (24S)-24,25-Dihydroxyvitamin D3. | [1] |
| Waste Classification | Hazardous Waste. Must be managed in accordance with federal, state, and local regulations such as the Resource Conservation and Recovery Act (RCRA). | [2][3][4][5] |
| Personal Protective Equipment (PPE) | Wear appropriate PPE, including gloves, eye protection, and a lab coat when handling the compound and its waste. | |
| Container Requirements | Use a designated, leak-proof, and compatible hazardous waste container with a secure lid. The container must be in good condition without cracks or leaks. | [6][7] |
| Labeling | Clearly label the waste container with "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (e.g., "Toxic"). | [6][7][8] |
| Storage | Store the waste container in a designated Satellite Accumulation Area (SAA), segregated from incompatible materials. Keep the container closed except when adding waste. | [6][7] |
| Disposal Method | Arrange for pickup and disposal through a licensed hazardous waste disposal service. Do not dispose of down the drain or in regular trash. | [6][8][9] |
Step-by-Step Disposal Protocol
Follow these detailed steps to ensure the safe disposal of this compound from the point of generation to its final removal from your facility.
1. Waste Identification and Segregation:
-
Identify as Hazardous Waste: As soon as this compound is designated as waste, it must be managed as a hazardous material.
-
Segregate Waste Streams: Do not mix this waste with non-hazardous materials or other incompatible chemical waste.
2. Containerization:
-
Select an Appropriate Container: Use a container that is compatible with the chemical. For solid waste, a securely sealed bag or a wide-mouth container is suitable. For solutions, use a bottle with a screw-top cap. The container must be in good condition.[6][7]
-
Prevent Leaks: Ensure the container is leak-proof to prevent any release of the material.
3. Labeling:
-
Affix a Hazardous Waste Label: As soon as the waste is placed in the container, label it with a hazardous waste tag.
-
Complete Information: The label must include:
4. Accumulation and Storage:
-
Designated Storage Area: Store the labeled waste container in a designated Satellite Accumulation Area (SAA), such as a marked section of a fume hood or a secondary containment bin.[7]
-
Secure and Closed: Keep the waste container securely capped at all times, except when adding waste.[6][7]
-
Incompatible Materials: Store the waste away from incompatible chemicals to prevent accidental reactions.[7]
5. Arranging for Disposal:
-
Contact Environmental Health and Safety (EHS): When the container is full or ready for disposal, contact your institution's EHS department or equivalent safety office to schedule a waste pickup.
-
Licensed Disposal Vendor: Your institution will arrange for the waste to be transported and disposed of by a licensed hazardous waste management company in accordance with all regulations.[8]
6. Empty Container Disposal:
-
Triple Rinsing: If the original container of this compound is to be disposed of, it must be triple-rinsed with a suitable solvent.[6]
-
Collect Rinsate: The solvent used for rinsing (rinsate) must be collected and disposed of as hazardous waste.[6]
-
Deface Label: After triple-rinsing and air-drying, deface or remove the original label from the empty container before disposing of it in the regular trash or recycling, as per your institution's guidelines.[2]
Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 3. Navigating RCRA Hazardous Waste Regulations [uat-headless.osha.com]
- 4. epa.gov [epa.gov]
- 5. epa.gov [epa.gov]
- 6. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 9. anentawaste.com [anentawaste.com]
Personal protective equipment for handling 24,25-Dihydroxy Vitamin D2-d3
Essential Safety and Handling Guide for 24,25-Dihydroxy Vitamin D2-d3
Audience: Researchers, scientists, and drug development professionals.
This guide provides critical safety and logistical information for the proper handling and disposal of this compound. Given the high potency and toxicity of vitamin D analogues, strict adherence to these procedures is mandatory to ensure personnel safety and experimental integrity.
Hazard Identification and Classification
GHS Hazard Classification (Anticipated)
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 1/2 | H300: Fatal if swallowed |
| Acute Toxicity, Dermal | Category 2/3 | H310/H311: Fatal/Toxic in contact with skin |
| Acute Toxicity, Inhalation | Category 1/2 | H330: Fatal if inhaled |
| Specific Target Organ Toxicity, Repeated Exposure | Category 1 | H372: Causes damage to organs through prolonged or repeated exposure |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential to minimize exposure. The following table outlines the required PPE for handling this compound.
| Body Part | Minimum Requirement | Recommended for High-Risk Operations |
| Eyes/Face | ANSI Z87.1-approved safety glasses with side shields[4][5][6] | Chemical splash goggles and a face shield[5][7] |
| Hands | Disposable nitrile gloves (double-gloving recommended)[6] | Chemical-resistant gloves (consult manufacturer's resistance data) |
| Body | Full-coverage lab coat[4] | Disposable gown with tight-fitting cuffs[8] |
| Respiratory | Use in a certified chemical fume hood | A NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates may be necessary for certain procedures[9] |
| Feet | Closed-toe shoes[4][6] | Shoe covers for dedicated hazardous drug handling areas[8] |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational workflow is critical for safety and to prevent contamination.
Experimental Workflow Diagram
Caption: Workflow for safe handling of this compound.
Detailed Methodologies
1. Preparation:
-
Don PPE: Before entering the designated handling area, put on all required personal protective equipment as specified in the table above.
-
Prepare Workspace: All handling of this compound must occur within a certified chemical fume hood to prevent inhalation exposure[10]. The work surface should be covered with absorbent, plastic-backed paper.
-
Inert Atmosphere for Deuterated Compounds: To prevent isotopic exchange and moisture contamination, handle the compound under an inert atmosphere (e.g., dry nitrogen or argon)[11][12]. All glassware should be oven-dried and cooled in a desiccator or under an inert gas stream[13].
2. Handling and Experimentation:
-
Weighing: If weighing the solid compound, use a balance inside a containment enclosure (e.g., a glove box or a ventilated balance enclosure) to avoid aerosol generation.
-
Dissolving: When preparing solutions, add the solvent slowly to the compound to prevent splashing. Use deuterated solvents that have been stored properly to minimize water contamination[13].
-
Storage: Store the compound in a tightly sealed container, protected from light, and at the recommended temperature (typically refrigerated or frozen)[10]. Solutions should also be stored in sealed vials under an inert atmosphere.
3. Cleanup and Disposal:
-
Decontamination: Decontaminate all surfaces and equipment that may have come into contact with the compound. Use a suitable cleaning agent (e.g., a detergent solution followed by a solvent rinse).
-
Waste Disposal: Dispose of all contaminated materials, including gloves, absorbent paper, and empty containers, as hazardous chemical waste in accordance with local, state, and federal regulations[1]. Do not dispose of this material down the drain.
-
Doffing PPE: Remove PPE in a manner that avoids contaminating yourself. Gloves should be removed first, followed by the lab coat and eye/face protection. Wash hands thoroughly after removing all PPE[1].
Disposal Plan
Proper disposal is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Disposal Pathway
Caption: Segregation and disposal pathway for hazardous waste.
Disposal Protocol:
-
Segregate Waste:
-
Solid Waste: All disposable items that have come into contact with this compound (e.g., gloves, wipes, pipette tips, contaminated lab paper) must be placed in a designated, sealed, and clearly labeled hazardous solid waste container.
-
Liquid Waste: Unused solutions and solvent rinses should be collected in a separate, sealed, and clearly labeled hazardous liquid waste container. Do not mix with other waste streams unless compatibility has been confirmed.
-
Sharps: Contaminated needles or other sharps must be placed in a designated sharps container for hazardous chemical waste.
-
-
Labeling: All waste containers must be labeled with "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (e.g., "Highly Toxic").
-
Storage: Store waste containers in a designated satellite accumulation area within the laboratory, away from incompatible materials.
-
Final Disposal: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste. Disposal will likely be through high-temperature incineration by a licensed hazardous waste management company.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Personal Protective Equipment (PPE) | Environmental Health and Safety | Washington University in St. Louis [ehs.wustl.edu]
- 5. nyu.edu [nyu.edu]
- 6. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 7. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 9. (24R)-24,25-二羟基维生素 D 3 ≥98% (vitamin + pre-vitamin, HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 10. fishersci.com [fishersci.com]
- 11. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 12. chromservis.eu [chromservis.eu]
- 13. sigmaaldrich.com [sigmaaldrich.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
